Trypsinogen
Beschreibung
Eigenschaften
CAS-Nummer |
9002-08-8 |
|---|---|
Molekularformel |
C39H55N9O17 |
Molekulargewicht |
921.9 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C39H55N9O17/c1-19(41)38(63)48-13-7-11-27(48)37(62)47-22(14-20-8-3-2-4-9-20)32(57)43-24(16-29(51)52)34(59)45-26(18-31(55)56)36(61)46-25(17-30(53)54)35(60)44-23(15-28(49)50)33(58)42-21(39(64)65)10-5-6-12-40/h2-4,8-9,19,21-27H,5-7,10-18,40-41H2,1H3,(H,42,58)(H,43,57)(H,44,60)(H,45,59)(H,46,61)(H,47,62)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,64,65)/t19-,21-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
NDIORHLFYZGYPG-FNRPHRCSSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Kanonische SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Role of Trypsinogen Mutations in Hereditary Pancreatitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hereditary pancreatitis (HP) is an autosomal dominant genetic disorder characterized by recurrent episodes of acute pancreatitis, often progressing to chronic pancreatitis. This condition significantly impacts quality of life and carries an increased risk of developing pancreatic cancer. The discovery of mutations in the cationic trypsinogen gene, PRSS1, was a landmark event in understanding the pathophysiology of this disease. This technical guide provides an in-depth overview of the role of PRSS1 mutations in hereditary pancreatitis, focusing on the molecular mechanisms, experimental methodologies for their study, and the signaling pathways implicated in disease progression.
Molecular Genetics of Hereditary Pancreatitis
The vast majority of hereditary pancreatitis cases are attributed to gain-of-function mutations in the PRSS1 gene, located on chromosome 7q35.[1] This gene encodes cationic this compound, the precursor to trypsin, a key digestive enzyme. Under normal physiological conditions, this compound is synthesized in pancreatic acinar cells and secreted into the duodenum, where it is activated by enterokinase.[2] Several protective mechanisms prevent premature activation of this compound within the pancreas. Mutations in PRSS1 disrupt these safeguards, leading to intrapancreatic trypsin activation and subsequent autodigestion of the pancreas.[3]
In addition to PRSS1, mutations in other genes, such as the serine protease inhibitor Kazal type 1 (SPINK1) and chymotrypsin (B1334515) C (CTRC), have been identified as risk factors for chronic pancreatitis.[4] These genes are involved in the inhibition of trypsin activity and the degradation of this compound and trypsin, respectively. Loss-of-function mutations in these genes can exacerbate the effects of PRSS1 mutations or act as independent risk factors for pancreatitis.
Data Presentation: PRSS1 Mutation Frequency and Penetrance
The clinical presentation of hereditary pancreatitis can be variable, even among individuals with the same PRSS1 mutation, due to incomplete penetrance and the influence of other genetic and environmental factors. The following table summarizes the frequency and penetrance of the most common PRSS1 mutations.
| Mutation | Nucleotide Change | Amino Acid Change | Frequency in HP | Penetrance | References |
| R122H | c.365G>A | p.Arg122His | ~65-78% | ~80% | [3][5][6] |
| N29I | c.86A>T | p.Asn29Ile | ~12-25% | ~93% | [5][6] |
| A16V | c.47C>T | p.Ala16Val | Variable | Lower/Variable | [6][7] |
| R122C | c.364C>T | p.Arg122Cys | Rare | Lower | [6] |
| N29T | c.86A>C | p.Asn29Thr | Rare | Lower | [8] |
Data Presentation: Biochemical Kinetics of PRSS1 Mutants
Mutations in PRSS1 can alter the biochemical properties of this compound, leading to increased autoactivation or resistance to inactivation. The following table presents a summary of the kinetic effects of common PRSS1 mutations.
| Mutation | Effect on Autoactivation | Resistance to Degradation (by CTRC/Chymotrypsin) | References |
| R122H | Modest increase | Markedly increased (blocks cleavage at Arg122) | [9][10] |
| N29I | Markedly increased | Increased | [8][10] |
| A16V | Modest increase in the presence of CTRC | - | [10] |
| R122C | - | Markedly increased (blocks cleavage at Arg122) | [10] |
| N29T | Markedly enhanced | - | [8] |
Pathophysiological Mechanisms of PRSS1 Mutations
Mutations in PRSS1 contribute to the pathogenesis of hereditary pancreatitis through several distinct mechanisms:
-
Increased Autoactivation: Some mutations, such as N29I, enhance the ability of trypsin to activate its own precursor, this compound, leading to a cascade of premature enzyme activation within the pancreas.[11]
-
Resistance to Inactivation: The R122H mutation, the most common cause of hereditary pancreatitis, eliminates a key cleavage site for chymotrypsin C (CTRC) and trypsin itself.[10] This prevents the degradation of active trypsin, prolonging its destructive activity within the pancreas.
-
Protein Misfolding and ER Stress: A subset of PRSS1 mutations can lead to misfolding of the this compound protein. This triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, which can induce acinar cell injury and inflammation.[12]
Signaling Pathway: this compound Activation and Degradation
The following diagram illustrates the normal activation of this compound and the points at which PRSS1 mutations can disrupt this process.
Signaling Pathway: Endoplasmic Reticulum Stress
Mutations that cause this compound misfolding can trigger the unfolded protein response (UPR), leading to ER stress and apoptosis.
Signaling Pathway: NF-κB Activation in Acinar Cells
Premature trypsin activation and ER stress can lead to the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Experimental Protocols for Studying PRSS1 Mutations
A variety of experimental techniques are employed to investigate the functional consequences of PRSS1 mutations.
Site-Directed Mutagenesis of PRSS1
This technique is used to introduce specific mutations into the PRSS1 cDNA for subsequent expression and functional analysis.
Protocol:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification:
-
Set up a PCR reaction with a high-fidelity polymerase (e.g., PfuUltra) and the template plasmid containing the wild-type PRSS1 cDNA.
-
Use a thermocycler program with an initial denaturation at 95°C, followed by 16-18 cycles of denaturation (95°C), annealing (55-60°C), and extension (68°C). The extension time depends on the plasmid size (1 min/kb).
-
-
Parental DNA Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the methylated parental DNA template.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies and isolate plasmid DNA. Confirm the desired mutation by Sanger sequencing.
Generation of a PRSS1 R122H Knock-in Mouse Model
Animal models are crucial for studying the in vivo effects of PRSS1 mutations.
Protocol:
-
Targeting Vector Construction: Create a targeting vector containing the mouse Prss1 gene with the R123H mutation (equivalent to human R122H), flanked by homology arms. Include a selection cassette (e.g., neomycin resistance).
-
ES Cell Transfection and Selection: Electroporate the targeting vector into embryonic stem (ES) cells from a C57BL/6 mouse. Select for correctly targeted ES cell clones using antibiotic selection and PCR/Southern blot analysis.
-
Blastocyst Injection: Inject the targeted ES cells into blastocysts from a donor mouse.
-
Chimeric Mouse Generation: Transfer the injected blastocysts into a pseudopregnant female mouse. The resulting offspring will be chimeras.
-
Germline Transmission: Breed the chimeric mice with wild-type mice to achieve germline transmission of the mutated allele.
-
Genotyping: Genotype the offspring by PCR to identify heterozygous carriers of the R123H mutation.
Trypsin Activity Assay
This assay measures the enzymatic activity of trypsin using a fluorogenic substrate.
Protocol:
-
Sample Preparation: Prepare pancreatic tissue homogenates or cell lysates in an appropriate assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, 1 mM CaCl₂).
-
Reaction Setup: In a 96-well plate, add the sample to wells.
-
Substrate Addition: Add a fluorogenic trypsin substrate (e.g., Boc-Gln-Ala-Arg-AMC) to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals using a microplate reader (excitation ~380 nm, emission ~460 nm).
-
Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve. Normalize the activity to the total protein concentration of the sample.
Cellular Secretion Assay for Recombinant this compound
This assay assesses the effect of mutations on the secretion of this compound from cultured cells.
Protocol:
-
Cell Transfection: Transfect mammalian cells (e.g., HEK293T) with expression vectors encoding wild-type or mutant this compound.
-
Cell Culture: Culture the transfected cells for 24-48 hours.
-
Sample Collection: Collect the cell culture medium (secreted fraction) and prepare cell lysates (intracellular fraction).
-
Western Blot Analysis: Analyze the amount of this compound in both the secreted and intracellular fractions by Western blotting using a this compound-specific antibody.
-
Quantification: Quantify the band intensities to determine the percentage of secreted this compound relative to the total amount synthesized.
Immunohistochemistry for ER Stress Markers
This technique is used to detect the expression and localization of ER stress markers in pancreatic tissue.
Protocol:
-
Tissue Preparation: Fix pancreatic tissue in 4% paraformaldehyde, embed in paraffin, and cut into thin sections.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections with xylene and rehydrate through a series of graded ethanol (B145695) washes.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).
-
Incubate the sections with primary antibodies against ER stress markers (e.g., BiP/GRP78, CHOP).
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Imaging: Mount the sections and visualize the staining using a fluorescence microscope.
Diagnostic Workflow for Hereditary Pancreatitis
The diagnosis of hereditary pancreatitis involves a combination of clinical evaluation, family history, and genetic testing.
Experimental Workflow: Genetic Diagnosis
The following diagram outlines the typical workflow for the genetic diagnosis of hereditary pancreatitis.
References
- 1. dovepress.com [dovepress.com]
- 2. Endoplasmic reticulum stress in acute pancreatitis: Exploring the molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. providers2.genedx.com [providers2.genedx.com]
- 4. Immunohistochemistry of Pancreatic Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 6. PRSS1-Related Hereditary Pancreatitis - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel cationic this compound (PRSS1) N29T and R122C mutations cause autosomal dominant hereditary pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse model of PRSS1 p.R122H-related hereditary pancreatitis highlights context-dependent effect of autolysis-site mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human cationic this compound (PRSS1) variants and chronic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutations of Human Cationic this compound (PRSS1) and Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation and Culture of Mouse Primary Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
trypsinogen isoforms and their physiological functions
An In-depth Technical Guide on Trypsinogen Isoforms and Their Physiological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is the inactive precursor, or zymogen, of the digestive enzyme trypsin. It is synthesized in the acinar cells of the pancreas and secreted into the small intestine, where it is converted into its active form. The activation of this compound to trypsin is a critical step in protein digestion. Multiple isoforms of this compound exist, each with distinct biochemical properties and physiological roles. This guide provides a comprehensive overview of human this compound isoforms, their physiological functions, and their implications in health and disease. It also details relevant experimental protocols and presents quantitative data in a structured format for ease of comparison.
Introduction to this compound Isoforms
The primary human this compound isoforms are cationic this compound (PRSS1), anionic this compound (PRSS2), and mesothis compound (PRSS3). These isoforms are encoded by different genes and exhibit variations in their biochemical characteristics, including their susceptibility to activation and inhibition.
-
Cationic this compound (PRSS1): This is the most abundant isoform, accounting for approximately two-thirds of the total this compound secreted by the pancreas. Mutations in the PRSS1 gene are strongly associated with hereditary pancreatitis, a condition characterized by recurrent episodes of pancreatic inflammation. These mutations often lead to a gain-of-function, resulting in premature and excessive activation of this compound within the pancreas, leading to autodigestion and inflammation.
-
Anionic this compound (PRSS2): This isoform constitutes about one-third of the total pancreatic this compound. Unlike PRSS1, certain genetic variants of PRSS2, such as the p.G191R variant, have been shown to be protective against pancreatitis. This protective effect is attributed to an increased susceptibility of the variant trypsin to autodegradation, thus reducing the intrapancreatic trypsin activity.
-
Mesothis compound (PRSS3): Also known as this compound-3, this isoform is expressed at lower levels in the pancreas compared to PRSS1 and PRSS2. It exhibits a notable resistance to common trypsin inhibitors, such as serine protease inhibitor Kazal type 1 (SPINK1). PRSS3 is also found in other tissues, including the brain and gastrointestinal tract, suggesting it may have functions beyond protein digestion.
Physiological Functions
The primary function of this compound is to serve as the precursor to trypsin, a key enzyme in the digestive cascade. In the small intestine, enteropeptidase (formerly known as enterokinase), an enzyme located on the brush border of duodenal enterocytes, cleaves the N-terminal propeptide from this compound to generate active trypsin. Trypsin then catalyzes the activation of other digestive zymogens, including chymothis compound, proelastase, and procarboxypeptidases.
Beyond its role in digestion, trypsin signaling, mediated through protease-activated receptors (PARs), particularly PAR-2, is involved in various physiological and pathological processes, including inflammation, nociception, and cancer progression.
Quantitative Data on this compound Isoforms
The following table summarizes key quantitative data related to the primary human this compound isoforms.
| Property | Cationic this compound (PRSS1) | Anionic this compound (PRSS2) | Mesothis compound (PRSS3) |
| Relative Abundance in Pancreatic Juice | ~67% | ~33% | Low levels |
| Gene Locus | 7q34 | 7q34 | 9p13 |
| Isoelectric Point (pI) | Cationic (Basic) | Anionic (Acidic) | Basic |
| Michaelis Constant (Km) for BAPNA | ~0.2 mM | ~0.3 mM | ~0.5 mM |
| Inhibition by SPINK1 (Ki) | Strong inhibition | Strong inhibition | Weak/No inhibition |
| Association with Hereditary Pancreatitis | Strong (Gain-of-function mutations) | Protective variants exist (e.g., G191R) | Not well-established |
Data compiled from various sources.
Signaling Pathways
The activation of this compound and the subsequent signaling of trypsin are tightly regulated processes. The following diagram illustrates the simplified signaling pathway of this compound activation and its downstream effects.
Caption: this compound activation cascade in the small intestine.
Experimental Protocols
Measurement of Trypsin Activity
A common method to measure trypsin activity is using a chromogenic substrate such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA).
Methodology:
-
Reagent Preparation:
-
Prepare a 1 mM BAPNA stock solution in dimethyl sulfoxide (B87167) (DMSO).
-
Prepare a Tris-HCl buffer (50 mM, pH 8.0) containing 20 mM CaCl2.
-
-
Assay Procedure:
-
Add 10-50 µL of the sample containing trypsin to a 96-well plate.
-
Add Tris-HCl buffer to a final volume of 180 µL.
-
Initiate the reaction by adding 20 µL of the BAPNA stock solution.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the trypsin activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min).
-
Use the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹) to convert the rate to enzymatic activity units (e.g., µmol/min).
-
Caption: Workflow for a chromogenic trypsin activity assay.
Zymography for this compound Detection
Zymography is an electrophoretic technique used to detect enzymatic activity.
Methodology:
-
Gel Preparation:
-
Prepare a standard SDS-PAGE gel, but co-polymerize it with a substrate, typically gelatin or casein, at a final concentration of 0.1%.
-
-
Sample Preparation and Electrophoresis:
-
Mix the sample with a non-reducing sample buffer (without β-mercaptoethanol or dithiothreitol (B142953) and without boiling) to preserve the protein's native structure as much as possible.
-
Run the electrophoresis at 4°C.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzyme to renature.
-
Incubate the gel in a developing buffer (e.g., Tris-HCl, pH 8.0, with CaCl2) at 37°C for several hours to overnight.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue.
-
Areas of enzymatic activity will appear as clear bands against a blue background, where the substrate has been degraded.
-
Role in Disease: Pancreatitis
The premature activation of this compound within the pancreas is a key event in the initiation of acute pancreatitis. Normally, several protective mechanisms prevent this, including the presence of pancreatic trypsin inhibitors like SPINK1 and the autolysis of activated trypsin. However, when these mechanisms are overwhelmed, a cascade of enzymatic activation leads to autodigestion of the pancreas, inflammation, and cell death.
Mutations in the PRSS1 gene that increase the autoactivation of this compound or render trypsin resistant to inactivation are a major cause of hereditary pancreatitis. Conversely, the PRSS2 G191R variant introduces an additional cleavage site, leading to faster degradation of the active trypsin, thereby protecting against pancreatitis.
Caption: Key steps in the pathogenesis of acute pancreatitis.
Therapeutic Implications and Drug Development
The central role of trypsin in pancreatitis has made it a key target for drug development. Strategies include the development of potent trypsin inhibitors and modulators of this compound activation. Understanding the specific roles of different this compound isoforms is crucial for designing targeted therapies that can inhibit pathogenic trypsin activity while preserving normal digestive function.
Conclusion
The study of this compound isoforms is fundamental to understanding digestive physiology and the pathogenesis of pancreatic diseases. The distinct properties of cationic, anionic, and mesothis compound highlight the complexity of proteolytic regulation. Further research into the specific functions and regulation of these isoforms will likely unveil new therapeutic opportunities for a range of disorders, from pancreatitis to cancer. This guide provides a foundational understanding for researchers and drug development professionals working in this critical area.
structural analysis of the trypsinogen activation peptide
A Technical Guide to the Structural Analysis of the Trypsinogen Activation Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The activation of this compound to trypsin is a critical step in digestive physiology and a key event in the pathogenesis of pancreatitis. This process is initiated by the endopeptidase enterokinase, which cleaves the N-terminal activation peptide from this compound. The this compound activation peptide (TAP) is not merely a byproduct of this reaction; its structure and interactions are finely tuned to ensure the precise regulation of trypsin activity. Understanding the structural biology of TAP is therefore paramount for developing strategies to control trypsin activation in disease states. This technical guide provides an in-depth analysis of the structure of TAP, the kinetics of its cleavage, and the experimental methodologies used for its study.
Structure and Sequence of the this compound Activation Peptide
The this compound activation peptide is a short peptide that is highly conserved across many species. In humans, the cationic this compound (PRSS1) releases an octapeptide with the sequence APFDDDDK upon cleavage by enterokinase. The anionic this compound (PRSS2) and mesothis compound (PRSS3) also release similar activation peptides.
The most striking feature of the TAP sequence is the highly conserved tetra-aspartate (DDDD) motif preceding the cleavage site at the lysine (B10760008) (K) residue. This acidic patch plays a crucial role in the specific recognition by enterokinase.
Table 1: Amino Acid Sequences of this compound Activation Peptides from Different Species
| Species | This compound Isoform | Activation Peptide Sequence |
| Human | Cationic (PRSS1) | APFDDDD K |
| Human | Anionic (PRSS2) | TPFDDDD K |
| Bovine | Cationic | VDDDD K |
| Porcine | Anionic | FPTDDDD K |
| Rat | Anionic I | VPDDDD K |
Note: The highly conserved tetra-aspartate motif is highlighted in bold.
The Activation Mechanism: A Two-Step Process
The activation of this compound is a cascade initiated by enterokinase and amplified by trypsin itself (autoactivation).
Initiation by Enterokinase
Enterokinase, a serine protease located on the brush border of the duodenum, specifically recognizes and cleaves the peptide bond C-terminal to the lysine residue within the TAP sequence. This cleavage event liberates the new N-terminal isoleucine residue of trypsin, which then inserts into the activation pocket, leading to a conformational change that forms the active trypsin molecule.
Autoactivation by Trypsin
Once a small amount of trypsin is generated, it can act on other this compound molecules, cleaving their activation peptides and leading to an exponential increase in trypsin activity.
Evolutionary Conservation of Trypsinogen Gene Sequences: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the evolutionary conservation of trypsinogen gene sequences. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the molecular evolution of this critical enzyme family, from gene duplication events to the conservation of functional domains. This guide details key experimental protocols, presents comparative sequence data, and visualizes relevant biological pathways and analytical workflows.
Introduction: The Evolutionary Significance of Trypsinogens
Trypsinogens are the inactive precursors (zymogens) of trypsin, a serine protease essential for protein digestion in the small intestine of most vertebrates.[1] The precise regulation of trypsin activity is critical, as premature activation can lead to autodigestion of the pancreas and pancreatitis.[2] Consequently, the genes encoding trypsinogens have been subject to significant evolutionary pressures, shaping their structure, function, and regulation.
The evolution of the this compound gene family is characterized by a series of gene duplication events, leading to multiple this compound isoforms in many species.[3][4] These duplications have provided the raw material for functional diversification and adaptation. In primates, for instance, the this compound gene locus has undergone dynamic changes in copy number, with duplications occurring 24-34 million years ago.[4] The human lineage, in particular, shows a reduction in the number of protein-coding this compound genes compared to other great apes, with some duplicated copies evolving into pseudogenes that may still retain regulatory functions.[4]
Understanding the evolutionary conservation of this compound gene sequences is paramount for several reasons:
-
Functional Prediction: Conserved regions are indicative of functionally important domains, such as the catalytic site, substrate-binding pockets, and activation peptide sequences.
-
Disease Association: Mutations in conserved regions of this compound genes, such as PRSS1 (cationic this compound), have been linked to hereditary pancreatitis.[2] Studying the evolutionary context of these mutations can provide insights into disease mechanisms.
-
Drug Development: Trypsin and other serine proteases are targets for various therapeutic interventions. A thorough understanding of their evolutionary relationships and conserved features can aid in the design of specific and effective inhibitors.
This guide will delve into the quantitative analysis of this compound sequence conservation, provide detailed methodologies for studying their evolution, and illustrate the key signaling pathways they modulate.
Data Presentation: Quantitative Analysis of this compound Conservation
The evolutionary conservation of this compound sequences can be quantified by comparing gene and protein sequences across different species. The following tables summarize key quantitative data on this compound gene copy number, and sequence identity and similarity at both the nucleotide and amino acid levels.
Table 1: this compound Gene Copy Number Variation in Primates
| Species | Common Name | This compound Gene Copy Number at PRSS1-PRSS2 Locus |
| Homo sapiens | Human | 3-5 (polymorphic)[4] |
| Pan troglodytes | Chimpanzee | 6[4] |
| Gorilla gorilla | Gorilla | 6[4] |
| Pongo pygmaeus | Orangutan | 6[4] |
| Macaca mulatta | Rhesus Macaque | 9-12[4] |
| Callithrix jacchus | Common Marmoset | 1[4] |
Table 2: Nucleotide Sequence Identity of this compound Genes
| Species Pair | Gene | Approximate Nucleotide Identity (%) |
| Human - Chimpanzee | PRSS1 | ~98% |
| Human - Rhesus Macaque | PRSS1 | ~95% |
| Human - Mouse | Try1 (ortholog) | ~80% |
| Chicken this compound I - Chicken this compound II | - | ~70%[5][6] |
| Human PRSS1 - PRSS2 (paralogs) | - | ~90%[7] |
Table 3: Amino Acid Sequence Identity and Similarity of this compound Proteins
| Species Pair | Protein | Approximate Amino Acid Identity (%) | Approximate Amino Acid Similarity (%) |
| Human - Chimpanzee | Trypsin-1 | >99% | >99% |
| Human - Mouse | Trypsin-1 | ~77% | ~85% |
| Human - Chicken | Cationic this compound | ~65% | ~75% |
| Human - Zebrafish | Trypsin | ~60% | ~70% |
| Human Trypsin-1 - Human Trypsin-2 | - | ~91% | ~95% |
Note: The values presented in Tables 2 and 3 are approximate and can vary depending on the specific isoforms and alignment methods used. They are compiled from typical values found in comparative genomics studies.
Experimental Protocols: Methodologies for Studying Gene Evolution
This section provides detailed protocols for key experiments used to analyze the evolutionary conservation of this compound gene sequences.
Identification of Orthologs and Paralogs
Objective: To identify orthologous (genes diverged by speciation) and paralogous (genes diverged by duplication) this compound genes across different species, which is fundamental for accurate evolutionary analysis.
Methodology:
-
Sequence Retrieval:
-
Obtain a "bait" protein sequence of a known this compound (e.g., human PRSS1 from UniProt).
-
Use this sequence to perform a BLASTp (protein-protein BLAST) search against the protein databases of target vertebrate genomes on platforms like NCBI or Ensembl.
-
Set a suitable E-value threshold (e.g., < 1e-10) to retrieve homologous sequences.
-
-
Reciprocal Best Hit (RBH) Analysis:
-
For each hit in a target species, perform a reciprocal BLASTp search back against the original species' proteome.
-
If the original query sequence is the top hit in the reciprocal search, the gene pair is considered a putative ortholog.
-
-
Phylogenetic Tree Reconciliation:
-
Construct a phylogenetic tree of the homologous this compound sequences (see Protocol 3.3).
-
Compare the gene tree topology with the known species tree.
-
Nodes in the gene tree that correspond to speciation events in the species tree define orthologs.
-
Nodes in the gene tree that represent gene duplication events define paralogs. Tools like Notung or the Ensembl Compara pipeline can automate this reconciliation process.
-
-
Synteny Analysis:
-
Examine the conservation of gene order (synteny) in the genomic region surrounding the this compound genes of interest across different species (see Protocol 3.4).
-
Orthologs are often found in syntenic regions, providing strong evidence for their evolutionary relationship.
-
Multiple Sequence Alignment (MSA)
Objective: To align multiple this compound gene or protein sequences to identify conserved regions, single nucleotide polymorphisms (SNPs), and insertions/deletions (indels).
Methodology:
-
Sequence Preparation:
-
Collect the FASTA formatted sequences of the this compound orthologs and paralogs identified in Protocol 3.1.
-
-
Alignment Algorithm Selection:
-
Choose an appropriate MSA tool. Commonly used programs include:
-
Clustal Omega: A widely used progressive alignment tool.
-
MUSCLE (Multiple Sequence Comparison by Log-Expectation): Known for its speed and accuracy.
-
MAFFT (Multiple Alignment using Fast Fourier Transform): Offers various strategies for aligning diverse sequences.
-
-
-
Execution of Alignment:
-
Input the FASTA file into the chosen MSA tool.
-
For protein sequences, the default parameters (e.g., Gonnet or BLOSUM scoring matrices, gap opening and extension penalties) are often suitable.
-
For nucleotide sequences, it is often beneficial to align the corresponding amino acid sequences first and then use this protein alignment to guide the nucleotide alignment (codon alignment). This preserves the reading frame.
-
-
Visualization and Refinement:
-
Visualize the alignment using software like Jalview or BioEdit.
-
Manually inspect and, if necessary, refine the alignment, particularly in regions of low similarity or around large gaps.
-
Conserved columns, substitutions, and gaps can be color-coded for easier interpretation.
-
Phylogenetic Analysis
Objective: To infer the evolutionary relationships between different this compound genes and construct a phylogenetic tree.
Methodology:
-
Alignment Preparation:
-
Start with a high-quality multiple sequence alignment of this compound sequences (from Protocol 3.2).
-
Trim the alignment to remove poorly aligned regions or columns with excessive gaps using tools like Gblocks or TrimAl.
-
-
Model of Evolution Selection:
-
Determine the best-fit model of nucleotide or amino acid substitution for your data. Programs like ModelTest or ProtTest can be used to evaluate different models based on statistical criteria (e.g., Akaike Information Criterion - AIC).
-
-
Phylogenetic Tree Construction:
-
Choose a tree-building method. Common methods include:
-
Maximum Likelihood (ML): A statistical method that finds the tree that maximizes the probability of observing the given sequence data. Implemented in software like RAxML and PhyML.
-
Bayesian Inference (BI): A probabilistic method that calculates the posterior probability of a tree. Implemented in software like MrBayes.
-
Neighbor-Joining (NJ): A distance-based method that is computationally fast and suitable for large datasets.
-
-
-
Tree Reliability Assessment:
-
Assess the statistical support for the branches of the phylogenetic tree.
-
For ML, use bootstrapping (typically 100 or 1000 replicates).
-
For BI, use posterior probabilities.
-
-
Bootstrap values >70% or posterior probabilities >0.95 are generally considered to indicate strong support.
-
-
Tree Visualization and Interpretation:
-
Visualize the resulting tree using software like FigTree or iTOL.
-
Root the tree using a designated outgroup sequence (a more distantly related this compound or another serine protease).
-
Interpret the branching patterns to understand the evolutionary relationships, including gene duplication and speciation events.
-
Synteny Analysis
Objective: To examine the conservation of gene order and orientation in the genomic region flanking this compound genes across different species.
Methodology:
-
Genomic Data Acquisition:
-
Obtain the genomic coordinates of the this compound gene cluster (e.g., the PRSS1/PRSS2 locus on human chromosome 7) and the surrounding genes from genome browsers like the NCBI Map Viewer or Ensembl.
-
Retrieve the corresponding genomic regions from the target vertebrate species.
-
-
Homology Search:
-
Perform BLASTn or tBLASTx searches of the genes in the reference region against the genomic sequences of the target species to identify homologous genes.
-
-
Synteny Visualization:
-
Use synteny visualization tools to plot the locations of the homologous genes in the different genomes. Tools include:
-
MCScanX: A toolkit for the detection and visualization of synteny and collinearity.
-
GEvo (Genomic Evolution of Variants): A component of the CoGe platform for comparative genomics.
-
Ensembl Region Comparison: Allows for the direct comparison of genomic regions between species within the Ensembl database.
-
-
-
Interpretation:
-
Analyze the resulting synteny maps to identify blocks of conserved gene order.
-
The presence of conserved synteny provides strong evidence for the orthology of the genes within those blocks and helps to reconstruct the evolutionary history of the genomic region, including rearrangements, inversions, and translocations.
-
Mandatory Visualizations
Signaling Pathways
Trypsin is a potent activator of Protease-Activated Receptors (PARs), particularly PAR2. Activation of PAR2 by trypsin initiates a cascade of intracellular signaling events that are implicated in inflammation, tissue repair, and cancer progression.
Caption: Trypsin-mediated activation of the PAR2 signaling cascade.
Experimental Workflows
The following diagram illustrates a typical workflow for the evolutionary analysis of a gene family like the trypsinogens.
Caption: Workflow for the evolutionary analysis of the this compound gene family.
Conclusion and Future Directions
The evolutionary history of this compound genes is a compelling example of how gene duplication and subsequent divergence can lead to functional adaptation and, in some cases, predisposition to disease. The high degree of sequence conservation in critical functional domains across vertebrates underscores the fundamental importance of trypsin in digestion and its tightly regulated activation.
For researchers in basic science and drug development, a thorough understanding of this compound evolution provides a powerful framework for:
-
Interpreting Genetic Variation: Distinguishing between benign polymorphisms and potentially pathogenic mutations.
-
Designing Targeted Therapies: Exploiting species-specific differences or highly conserved regions for the development of novel protease inhibitors.
-
Understanding Disease Mechanisms: Elucidating how alterations in this compound function contribute to diseases like pancreatitis.
Future research will likely focus on the functional consequences of copy number variation in more detail, the regulatory evolution of this compound gene expression, and the interplay between different this compound isoforms in health and disease. The continued application of the comparative genomic and phylogenetic methods outlined in this guide will be instrumental in advancing our knowledge of this vital enzyme family.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. The molecular evolution of the vertebrate trypsinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. Isolation and characterization of the chicken this compound gene family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of the chicken this compound gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arxiv.org [arxiv.org]
The Dawn of Understanding: A Technical Chronicle of Trypsinogen Discovery and Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The story of trypsinogen is a compelling narrative of scientific inquiry that laid the groundwork for our modern understanding of enzymology, protein chemistry, and the pathophysiology of digestive diseases. From its initial discovery as an inert precursor to a powerful digestive enzyme to its central role in the devastating inflammatory condition of pancreatitis, the study of this compound has been a journey of pivotal discoveries. This technical guide delves into the core of this compound research, tracing its history from the seminal isolation experiments to the intricate signaling pathways that govern its activation and pathological consequences. We will explore the meticulous experimental protocols that first brought this zymogen to light, present key quantitative data that define its properties, and visualize the complex molecular interactions that dictate its function and dysfunction.
I. The Discovery and Early Characterization of this compound
The existence of a proteolytic enzyme in the pancreas was first described by Willy Kühne in 1876, who named the active enzyme "trypsin." However, it was the pioneering work of Moses Kunitz and John H. Northrop at The Rockefeller Institute for Medical Research in the 1930s that truly unraveled the nature of its inactive precursor, this compound. Their meticulous research led to the isolation and crystallization of both this compound and trypsin from bovine pancreas, a landmark achievement in protein chemistry.[1] This work definitively established that trypsin exists in an inactive zymogen form to prevent the autodigestion of the pancreas.
Kunitz and Northrop's studies revealed that the conversion of this compound to active trypsin was not a spontaneous process but one that was initiated by another enzyme, which they termed "enterokinase," found in the intestinal mucosa.[2] They also made the crucial observation that this activation process was autocatalytic, meaning that once a small amount of trypsin was formed, it could then catalyze the activation of more this compound molecules, leading to a rapid cascade of enzyme activation in the small intestine.[2]
II. Quantitative Physicochemical Properties of this compound Isoforms
This compound is not a single entity but exists as multiple isoforms, primarily cationic, anionic, and in some species, meso-trypsinogen. These isoforms exhibit distinct physicochemical properties, which can influence their activation kinetics and susceptibility to inhibitors. The following table summarizes key quantitative data for bovine this compound isoforms.
| Property | Cationic this compound | Anionic this compound | Reference |
| Molecular Weight (Da) | ~24,000 | ~24,000 | [3] |
| Isoelectric Point (pI) | ~9.3 | ~4.1 - 5.4 | [4][5] |
| Optimal pH for Activation | 7.8 - 8.0 | 7.8 - 8.0 | [6] |
III. Seminal Experimental Protocols: The Kunitz and Northrop Method for the Isolation and Crystallization of this compound
The ability to study this compound in its pure form was paramount to understanding its function. The methods developed by Kunitz and Northrop remain a cornerstone of protein purification techniques. Below is a detailed summary of their landmark 1936 protocol for the isolation of crystalline this compound from beef pancreas.[1][7]
A. Extraction of this compound from Pancreatic Tissue
-
Tissue Preparation: Fresh bovine pancreas is minced and rapidly cooled to 0°C.
-
Acid Extraction: The minced pancreas is extracted with two volumes of cold 0.25 N sulfuric acid for 18-24 hours at 5°C. This acidic environment is crucial for inhibiting the activation of this compound to trypsin.
-
Filtration: The acid extract is filtered through cheesecloth to remove solid tissue debris.
B. Fractional Precipitation with Ammonium (B1175870) Sulfate (B86663)
-
Initial Salting Out: The filtered extract is brought to 0.4 saturation with solid ammonium sulfate. This precipitates a significant portion of the protein, including this compound.
-
Collection and Dissolution of Precipitate: The precipitate is collected by filtration and dissolved in a minimal amount of water.
-
Second Salting Out: The protein solution is then brought to 0.7 saturation with ammonium sulfate, which selectively precipitates this compound.
C. Crystallization of this compound
-
Dissolution and pH Adjustment: The 0.7 saturated ammonium sulfate precipitate is dissolved in a small volume of 0.25 M sulfuric acid. The pH is then carefully adjusted to approximately 5.0 with sodium hydroxide.
-
Inducing Crystallization: The solution is slowly warmed to 25°C. As the temperature increases, this compound crystals begin to form.
-
Recrystallization for Purity: The initial crop of crystals is harvested and can be further purified by repeated cycles of dissolution in dilute acid and recrystallization by adjusting the pH and temperature.
Experimental Workflow for this compound Isolation
References
- 1. ISOLATION FROM BEEF PANCREAS OF CRYSTALLINE this compound, TRYPSIN, A TRYPSIN INHIBITOR, AND AN INHIBITOR-TRYPSIN COMPOUND - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Comparison of anionic and cationic trypsinogens: the anionic activation domain is more flexible in solution and differs in its mode of BPTI binding in the crystal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human anionic this compound: properties of autocatalytic activation and degradation and implications in pancreatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anionic and cationic dog trypsin. Isolation and partial characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
An In-depth Technical Guide to the Core Functions of Cationic and Anionic Trypsinogen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypsinogen, the inactive precursor of the digestive enzyme trypsin, exists in multiple isoforms, with the cationic (PRSS1) and anionic (PRSS2) forms being the most abundant in human pancreatic secretions. While structurally similar, these two isoforms exhibit distinct biochemical properties and play divergent roles in both physiological digestion and the pathophysiology of pancreatic diseases, most notably pancreatitis. This technical guide provides a comprehensive overview of the core functional differences between cationic and anionic this compound, offering quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support research and drug development efforts in this area.
Core Functional Differences: A Comparative Analysis
Cationic and anionic this compound, despite sharing approximately 90% primary structure identity, display significant functional distinctions. These differences are critical in understanding their respective physiological roles and their implications in disease.
Biochemical and Physiological Properties
Under normal physiological conditions, cationic this compound is the predominant isoform, typically found in a 2:1 ratio with anionic this compound in pancreatic secretions.[1][2] However, this ratio can be reversed in certain pathological states, such as pancreatitis, pancreatic cancer, and chronic alcoholism, where anionic this compound becomes the more abundant zymogen.[1]
Mutations in the cationic this compound gene (PRSS1) are strongly associated with hereditary and sporadic chronic pancreatitis.[2] In contrast, no pancreatitis-associated mutations have been identified in the anionic this compound gene (PRSS2). In fact, some variants of PRSS2 have been found to be protective against chronic pancreatitis.
| Property | Cationic this compound (PRSS1) | Anionic this compound (PRSS2) | Reference |
| Normal Ratio in Pancreatic Juice | ~67% | ~33% | [2] |
| Association with Hereditary Pancreatitis | Strong association with gain-of-function mutations | No association; some variants are protective | [2] |
| Autoactivation | Higher propensity for autoactivation | Lower propensity for autoactivation, inhibited by acidic pH | [1][3] |
| Autocatalytic Degradation | Highly resistant | Significantly increased (10-20 fold higher) propensity | [1] |
| Interaction with α1-proteinase inhibitor | Slower inhibition | More than 10 times faster inhibition | [4] |
Activation and Degradation Dynamics
The balance between activation and degradation of this compound is a critical factor in maintaining pancreatic health. Cationic and anionic trypsinogens exhibit markedly different kinetics in these processes.
Anionic this compound and the resulting anionic trypsin show a significantly higher propensity for autocatalytic degradation—10 to 20 times greater than their cationic counterparts.[1] This inherent instability of the anionic isoform is considered a key protective mechanism against premature and excessive trypsin activity within the pancreas.
Furthermore, the autoactivation of the two isoforms is differentially affected by pH. While acidic conditions stimulate the autoactivation of cationic this compound, they inhibit the autoactivation of the anionic form.[1] This suggests that in the acidic environment that can occur in the pancreas under pathological conditions, the activation of the more stable cationic this compound is favored, while the activation of the more labile anionic form is suppressed.
Signaling and Activation Pathways
The activation of this compound is a key initiating event in the digestive cascade and, when it occurs prematurely within the pancreas, in the pathogenesis of pancreatitis.
Pancreatic Zymogen Activation Cascade
The physiological activation of pancreatic zymogens is a tightly regulated cascade that begins in the duodenum.
In the duodenum, enteropeptidase, a brush-border enzyme, initiates the cascade by cleaving the activation peptide from this compound to generate active trypsin.[5] Trypsin then activates other zymogens, including more this compound in an autoactivation loop.[5]
Experimental Protocols
Recombinant this compound Expression and Purification
Objective: To produce recombinant human cationic and anionic this compound for in vitro functional assays.
Methodology:
-
Expression Vector Construction: Clone the cDNA for human cationic (PRSS1) and anionic (PRSS2) this compound into an appropriate E. coli expression vector (e.g., pET vector).
-
Transformation: Transform the expression plasmids into a suitable E. coli host strain (e.g., BL21(DE3)).
-
Expression:
-
Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to culture for 3-4 hours at 30°C.
-
-
Inclusion Body Isolation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and sonicate to lyse the cells.
-
Centrifuge the lysate to pellet the inclusion bodies.
-
-
Refolding and Purification:
-
Wash the inclusion bodies with a buffer containing a mild denaturant (e.g., 2 M urea) and a non-ionic detergent (e.g., Triton X-100).
-
Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M guanidine (B92328) HCl).
-
Refold the denatured this compound by rapid dilution into a refolding buffer containing a redox shuffling system (e.g., reduced and oxidized glutathione).
-
Purify the refolded this compound using affinity chromatography (e.g., ecotin-sepharose) or ion-exchange chromatography.[6][7]
-
In Vitro this compound Autoactivation Assay
Objective: To measure and compare the autoactivation rates of cationic and anionic this compound.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing the purified recombinant this compound (e.g., 1 µM) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM CaCl2).
-
Initiate the autoactivation by adding a small amount of active trypsin (e.g., 10 nM).
-
-
Incubation: Incubate the reaction mixture at 37°C.
-
Activity Measurement:
-
At various time points, take aliquots of the reaction mixture and add them to a microplate well containing a chromogenic or fluorogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA).
-
Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the amount of active trypsin generated.
-
-
Data Analysis: Plot the concentration of active trypsin versus time to determine the autoactivation rate.[8][9]
Conclusion
The distinct functional characteristics of cationic and anionic this compound have profound implications for pancreatic physiology and the development of pancreatic diseases. The higher stability and propensity for autoactivation of cationic this compound position it as a key player in the initiation of pancreatitis, a notion strongly supported by genetic evidence. Conversely, the rapid degradation of anionic this compound highlights its likely role as a protective element, mitigating the risk of premature and excessive trypsin activity.
For researchers and drug development professionals, a thorough understanding of these differences is paramount. Targeting the specific properties of cationic this compound, such as its activation or stability, may offer promising therapeutic strategies for the prevention and treatment of pancreatitis. The experimental protocols and workflows detailed in this guide provide a robust framework for further investigation into the intricate functions of these crucial enzymes.
References
- 1. Human anionic this compound: properties of autocatalytic activation and degradation and implications in pancreatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutations of Human Cationic this compound (PRSS1) and Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein surface charge of this compound changes its activation pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human cationic and anionic trypsins: differences of interaction with alpha 1-proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Digestive Enzymes - The Exocrine Pancreas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Expression of human cationic this compound with an authentic N terminus using intein-mediated splicing in aminopeptidase P (pepP) deficient Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autoactivation of Mouse Trypsinogens Is Regulated by Chymotrypsin C via Cleavage of the Autolysis Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutation That Promotes Activation of this compound Increases Severity of Secretagogue-Induced Pancreatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Trypsinogen as a Biomarker for Pancreatic Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypsinogen, the inactive precursor of the digestive enzyme trypsin, is synthesized and stored in the acinar cells of the pancreas. Under normal physiological conditions, it is secreted into the duodenum where it is activated to trypsin. However, in the presence of pancreatic pathology, such as inflammation or malignancy, this compound can be released into the bloodstream and subsequently appear in the urine. This leakage forms the basis of its utility as a biomarker for various pancreatic diseases. This technical guide provides a comprehensive overview of the role of this compound in diagnosing and managing pancreatic disorders, with a focus on acute pancreatitis, chronic pancreatitis, and pancreatic cancer.
This compound Isoforms and Their Significance
There are two main isoforms of human this compound: cationic (this compound-1) and anionic (this compound-2). While both are present in pancreatic secretions, their ratios can be altered in disease states. In healthy individuals, cationic this compound is the predominant form. However, in conditions like pancreatitis and pancreatic cancer, a reversal of this ratio is often observed, with anionic this compound becoming more prominent. This shift is a key consideration in the development and interpretation of this compound-based diagnostic assays.
Data Presentation: Quantitative Analysis of this compound in Pancreatic Diseases
The following tables summarize the quantitative data on this compound levels in various pancreatic diseases, providing a comparative view of its diagnostic performance.
Table 1: Serum this compound Levels in Pancreatic Diseases
| Condition | Analyte | Mean Concentration (± SD) or Median [IQR] | Control Group Concentration | Fold Change | Diagnostic Accuracy | Source(s) |
| Acute Pancreatitis | Trypsin | 1399 ± 618 µg/L | 248 ± 94.9 µg/L | ~5.6 | - | [1] |
| This compound-2 (Severe) | 2880 µg/L | Upper reference limit | 32 | Correlates with severity | [2] | |
| This compound-2 (Mild) | 920 µg/L | Upper reference limit | 10 | Correlates with severity | [2] | |
| Chronic Pancreatitis | This compound | <10 ng/mL (in 69.2% of patients with pancreatic insufficiency) | - | Decreased | High specificity for chronic pancreatic process | [3] |
| Pancreatic Cancer | This compound-2 | 51.2 ± 80.3 µg/L | 1.0 ± 0.5 µg/L | ~51 | AUC: 0.73 (vs. pancreatitis) | [2] |
| This compound-2 | 13.8 µg/L [Median] | 0.8 µg/L [Median] | ~17 | Sensitivity: 91.4%, Specificity: 95.7% (vs. controls) | [4] |
Table 2: Urinary this compound-2 in Acute Pancreatitis
| Parameter | Value | Condition | Source(s) |
| Cut-off Level | >50 µg/L | Acute Pancreatitis | [2] |
| Sensitivity | 80% - 94% | Acute Pancreatitis | [3][5] |
| Specificity | 85.7% - 95% | Acute Pancreatitis | [5][6] |
| Positive Predictive Value | 90.5% | Acute Pancreatitis | [7] |
| Negative Predictive Value | 98.5% | Post-ERCP Pancreatitis | [8] |
| Area Under the Curve (AUC) | 0.96 - 0.978 | Acute Pancreatitis | [3] |
Signaling Pathways and Experimental Workflows
This compound Activation Cascade
The premature activation of this compound to trypsin within the pancreas is a critical event in the pathogenesis of acute pancreatitis. This process can be initiated by various factors and is normally counteracted by inhibitory mechanisms.
Experimental Workflow: Serum this compound ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying serum this compound levels. The following diagram outlines a typical workflow for a sandwich ELISA.
Diagnostic Algorithm for Suspected Acute Pancreatitis
Incorporating this compound testing into the diagnostic pathway for suspected acute pancreatitis can improve accuracy and facilitate timely management.
Experimental Protocols
Serum this compound-1 ELISA (Sandwich Method)
This protocol is a generalized procedure based on commercially available ELISA kits.
Materials:
-
Microplate pre-coated with anti-human this compound-1 capture antibody
-
Human this compound-1 standard
-
Biotinylated anti-human this compound-1 detection antibody
-
Streptavidin-HRP conjugate
-
Assay diluent
-
Wash buffer
-
TMB substrate
-
Stop solution
-
Serum samples
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the kit manufacturer's instructions. Serum samples may require dilution in the provided assay diluent.
-
Standard Curve Preparation: Create a serial dilution of the human this compound-1 standard to generate a standard curve.
-
Sample Addition: Add 100 µL of each standard and diluted serum sample to the appropriate wells of the microplate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1-2 hours at room temperature).
-
Washing: Aspirate the contents of the wells and wash each well 3-4 times with wash buffer.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate as per the manufacturer's instructions (usually 1 hour at room temperature).
-
Washing: Repeat the washing step as described in step 5.
-
Enzyme Conjugate Addition: Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for the specified time (e.g., 30 minutes at room temperature).
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add 100 µL of stop solution to each well to stop the enzymatic reaction.
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Plot the standard curve and determine the concentration of this compound-1 in the serum samples by interpolating their absorbance values.
Urinary this compound-2 Immunoturbidimetric Assay
This method measures the turbidity created by the antigen-antibody reaction.
Principle: Latex particles are coated with monoclonal antibodies specific for human this compound-2. When a urine sample containing this compound-2 is mixed with the latex reagent, an antigen-antibody reaction occurs, leading to agglutination of the latex particles. This agglutination causes an increase in the turbidity of the solution, which is measured photometrically. The degree of turbidity is proportional to the concentration of this compound-2 in the sample.
Procedure:
-
Sample Collection: Collect a fresh urine sample.
-
Reagent Preparation: Prepare the latex reagent and calibrators according to the manufacturer's instructions.
-
Calibration: Perform a calibration using the provided calibrators to establish a standard curve.
-
Sample Measurement:
-
Pipette the specified volume of urine sample and latex reagent into a cuvette.
-
Mix and incubate for the time specified by the assay protocol.
-
Measure the change in absorbance at a specific wavelength (e.g., 570 nm) using a clinical chemistry analyzer.
-
-
Calculation: The concentration of this compound-2 in the urine sample is automatically calculated by the analyzer based on the calibration curve.
Urinary this compound-2 Dipstick Test
This is a rapid, qualitative or semi-quantitative immunochromatographic test.
Procedure:
-
Sample Collection: Obtain a fresh urine sample in a clean container.
-
Test Procedure:
-
Dip the test strip into the urine sample up to the marked line for a few seconds (e.g., 15-20 seconds).
-
Remove the strip and place it on a flat, dry surface.
-
Read the results within the time frame specified in the instructions (usually 5-10 minutes).
-
-
Interpretation of Results:
-
Negative: One line (the control line) appears, indicating a this compound-2 concentration below the cut-off level (typically 50 µg/L).[5]
-
Positive: Two lines (the control and test lines) appear, indicating a this compound-2 concentration at or above the cut-off level. The intensity of the test line may correlate with the concentration of this compound-2.
-
Conclusion
This compound serves as a valuable biomarker in the assessment of pancreatic diseases. Elevated levels of serum and urinary this compound, particularly this compound-2, are highly indicative of acute pancreatitis, with a strong correlation to disease severity.[2] In chronic pancreatitis, decreased serum this compound levels can signify pancreatic insufficiency.[3] While its role in the early detection of pancreatic cancer is still under investigation, studies have shown significantly elevated levels in cancer patients compared to healthy controls.[2] The availability of rapid and reliable assays, such as ELISA, immunoturbidimetric methods, and dipstick tests, facilitates the integration of this compound measurement into clinical practice, aiding in the timely diagnosis and management of pancreatic disorders. For researchers and drug development professionals, understanding the nuances of this compound as a biomarker is crucial for designing clinical trials and developing novel therapeutic strategies for pancreatic diseases.
References
- 1. Correlations between serum this compound-2 and pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum this compound in diagnosis of chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid measurement of urinary this compound-2 as a screening test for acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Comparison of Pancreas Juice Proteins from Cancer Versus Pancreatitis Using Quantitative Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diagnosis and Treatment of Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicanapharm.ru [medicanapharm.ru]
- 8. msjonline.org [msjonline.org]
An In-depth Technical Guide to the Intracellular Pathways of Trypsinogen Secretion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate intracellular pathways governing the synthesis, packaging, and secretion of trypsinogen from pancreatic acinar cells. Understanding these core processes is fundamental for research into pancreatic physiology, the pathogenesis of diseases like pancreatitis, and the development of novel therapeutic interventions.
The Canonical Secretory Pathway of this compound
The journey of this compound, an inactive precursor (zymogen) of the digestive enzyme trypsin, begins with its synthesis and culminates in its release into the pancreatic duct. This process is a highly regulated and compartmentalized cascade of events, ensuring that the potent proteolytic activity of trypsin is unleashed only in the appropriate location—the small intestine.
Pancreatic acinar cells are protein synthesis powerhouses, with a significant portion of their machinery dedicated to producing digestive enzymes.[1] The synthesis and transport of this compound follow the classical secretory pathway:
-
Synthesis and Translocation: Translation of this compound mRNA initiates on free ribosomes in the cytoplasm. The N-terminal signal sequence of the nascent polypeptide chain directs the ribosome-mRNA complex to the membrane of the rough endoplasmic reticulum (ER). The growing polypeptide is then co-translationally translocated into the ER lumen.[2]
-
Folding and Quality Control: Within the ER, this compound undergoes proper folding, assisted by molecular chaperones, and disulfide bond formation. The ER's quality control mechanisms ensure that only correctly folded proteins proceed along the secretory pathway.
-
Golgi Processing and Sorting: Correctly folded this compound is transported from the ER to the Golgi apparatus.[2] In the Golgi, it undergoes further post-translational modifications and is sorted and concentrated at the trans-Golgi network.[2][3] This sorting process segregates digestive enzymes from lysosomal hydrolases.[2][4]
-
Zymogen Granule Formation: this compound, along with other zymogens, is packaged into immature secretory vesicles that bud off from the trans-Golgi network. These vesicles undergo a maturation process, which includes acidification of the lumen and further concentration of the zymogen cargo, to become mature zymogen granules (ZGs).[5][6] These granules are stored in the apical region of the acinar cell, awaiting a secretory stimulus.[2][4]
A visual representation of this pathway is provided below.
Regulation of this compound Secretion: Signaling Cascades
The release of this compound is a tightly regulated process initiated by neuro-hormonal signals, primarily the hormone cholecystokinin (B1591339) (CCK) and the neurotransmitter acetylcholine (B1216132) (ACh).[7] These secretagogues bind to specific receptors on the basolateral membrane of pancreatic acinar cells, triggering intracellular signaling cascades that culminate in the fusion of zymogen granules with the apical plasma membrane.[2]
The Central Role of Calcium Signaling
A transient increase in the intracellular calcium concentration ([Ca²⁺]i) is the pivotal signal for zymogen granule exocytosis.[8][9] Physiological stimulation with secretagogues like CCK or ACh induces characteristic oscillatory changes in [Ca²⁺]i.[7]
The primary mechanism for this calcium mobilization involves:
-
Receptor Activation and IP₃ Generation: Binding of secretagogues to their G-protein coupled receptors activates phospholipase C (PLC).[10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃-Mediated Ca²⁺ Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors (IP₃Rs) on the membrane of the endoplasmic reticulum, which is the main intracellular calcium store.[2][11] This binding opens the IP₃R channels, leading to the release of Ca²⁺ from the ER into the cytoplasm.[11][12]
-
Store-Operated Calcium Entry (SOCE): The depletion of ER Ca²⁺ stores triggers the opening of Orai1 channels in the plasma membrane, a process known as store-operated calcium entry (SOCE).[9] This influx of extracellular Ca²⁺ is crucial for replenishing ER stores and sustaining the Ca²⁺ signal.[9]
Sustained, non-oscillatory high levels of intracellular calcium, often caused by supramaximal stimulation or toxins, are pathological and can lead to premature intracellular activation of this compound, a key event in the initiation of acute pancreatitis.[8][9][10]
The Molecular Machinery of Exocytosis
The fusion of zymogen granules with the apical plasma membrane is a sophisticated process mediated by a conserved protein machinery, with SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) proteins playing a central role.[13][14]
Zymogen Granule Transport
Mature zymogen granules are actively transported from the Golgi region to the apical pole of the cell. This transport is dependent on the cytoskeleton and molecular motors.[15][16][17] Both microtubule- and actin-based motors are involved in the movement of these granules.[16]
SNARE-Mediated Membrane Fusion
The fusion process itself is driven by the formation of a stable four-helix bundle, the trans-SNARE complex, which brings the zymogen granule membrane and the apical plasma membrane into close proximity, overcoming the energy barrier for membrane fusion.[13][14]
-
v-SNAREs (vesicle SNAREs): Located on the zymogen granule membrane. VAMP8 (vesicle-associated membrane protein 8) has been identified as a key v-SNARE in this process.[18][19]
-
t-SNAREs (target SNAREs): Located on the apical plasma membrane. The t-SNAREs involved are Syntaxin 2 and SNAP-23 (Synaptosomal-associated protein, 23 kDa).[18]
The assembly of the trans-SNARE complex, consisting of VAMP8, Syntaxin 2, and SNAP-23, provides the mechanical force to merge the two lipid bilayers, forming a fusion pore that allows the release of this compound and other digestive enzymes into the ductal lumen.[13][18][19] Syntaxin 3 may be involved in secondary granule-granule fusion, a process known as compound exocytosis.[18][20]
Quantitative Data on Secretion
The secretory response of pancreatic acinar cells is dose-dependent and biphasic for secretagogues like cholecystokinin (CCK) and carbachol.[21] Secretion increases with rising concentrations up to an optimal point, after which higher (supramaximal) concentrations lead to an inhibition of secretion.[21]
| Secretagogue | Optimal Concentration for Secretion | Effect of Supramaximal Concentration | Reference |
| Cholecystokinin (CCK) | 50 - 100 pM | Inhibition of secretion | [7][21] |
| Carbachol (ACh analog) | 1 µM | Inhibition of secretion | [21] |
| Acetylcholine (ACh) | 50 - 300 nM | Induces Ca²⁺ oscillations | [7] |
Key Experimental Protocols
Investigating the intracellular pathways of this compound secretion relies on a variety of specialized experimental techniques.
Pulse-Chase Analysis for Tracking Protein Trafficking
This technique is used to follow the temporal and spatial movement of newly synthesized proteins through the secretory pathway.[22][23][24]
Protocol Outline:
-
Cell Preparation: Isolate pancreatic acini from animal models (e.g., rat or mouse).
-
Starvation: Pre-incubate acini in a medium lacking the amino acid to be used for labeling (e.g., methionine-free medium).
-
Pulse: Add a medium containing a high specific activity radiolabeled amino acid (e.g., [³⁵S]methionine) for a short period (typically 3-5 minutes). This labels all proteins synthesized during this interval.[22]
-
Chase: Remove the radioactive medium by washing the cells. Add a medium containing a large excess of the corresponding non-radioactive amino acid. This prevents further incorporation of the radiolabel.[22]
-
Time Points: At various time points during the chase (e.g., 0, 10, 30, 60, 120 minutes), take aliquots of the cell suspension.
-
Fractionation & Immunoprecipitation: Lyse the cells and perform subcellular fractionation to isolate organelles (ER, Golgi, zymogen granules). Immunoprecipitate this compound from each fraction using a specific antibody.
-
Analysis: Analyze the immunoprecipitated proteins by SDS-PAGE and autoradiography to determine the amount of labeled this compound in each compartment at each time point.
Immunofluorescence for Localization of this compound
Immunofluorescence is used to visualize the subcellular localization of this compound within fixed pancreatic acinar cells.[25][26]
Protocol Outline:
-
Tissue/Cell Preparation: Prepare pancreatic tissue sections (frozen or paraffin-embedded) or isolated acini on slides.[27]
-
Fixation: Fix the samples with a suitable fixative (e.g., 4% paraformaldehyde) to preserve cellular structure.[27]
-
Permeabilization: If targeting an intracellular protein, treat the cells with a detergent (e.g., Triton X-100) to permeabilize the cell membranes.[26]
-
Blocking: Incubate the samples in a blocking solution (e.g., goat serum or bovine serum albumin) to prevent non-specific antibody binding.[27]
-
Primary Antibody Incubation: Incubate with a primary antibody that specifically recognizes this compound.
-
Secondary Antibody Incubation: After washing, incubate with a fluorophore-conjugated secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: Stain cell nuclei with a DNA dye like DAPI (optional). Mount the coverslip onto the slide using an anti-fade mounting medium.[27]
-
Microscopy: Visualize the samples using a fluorescence or confocal microscope. This compound will appear as a fluorescent signal, typically concentrated in the zymogen granules at the apical pole of the cell.[25][28]
Amylase/Trypsinogen Secretion Assay
This assay quantifies the amount of digestive enzyme released from isolated pancreatic acini in response to secretagogues. Amylase is often measured as a proxy for total zymogen secretion due to the availability of a simple and robust activity assay.[21] Direct measurement of this compound can be done via ELISA or by measuring trypsin activity after activation.[29][30][31]
Protocol Outline:
-
Isolate Acini: Prepare isolated pancreatic acini.[21]
-
Pre-incubation: Allow acini to recover in a physiological buffer (e.g., Krebs-Ringer Bicarbonate buffer) at 37°C.[21]
-
Stimulation: Aliquot acini into tubes and add various concentrations of a secretagogue (e.g., CCK) or a control buffer. Incubate for a set period (e.g., 30 minutes) at 37°C.
-
Separation: Centrifuge the tubes to pellet the acini. The supernatant contains the secreted enzymes, and the pellet contains the remaining intracellular enzymes.
-
Lysis: Lyse the acini in the pellet with a detergent-containing buffer.
-
Enzyme Assay: Measure the enzyme (e.g., amylase or this compound) content in both the supernatant and the lysed pellet.
-
Calculation: Express the secreted enzyme as a percentage of the total enzyme content (supernatant + pellet). This normalizes for variations in the number of acini per tube.
Pathophysiological Relevance: Premature this compound Activation
A failure in the tightly regulated secretory process can have devastating consequences. Pathological stimuli, such as supramaximal secretagogue stimulation, bile acids, or alcohol metabolites, can cause a sustained, global elevation in intracellular Ca²⁺.[9][10] This leads to the abnormal fusion of zymogen granules with lysosomes, which contain the activating enzyme cathepsin B.[10][32] The colocalization and fusion of these organelles result in the premature conversion of this compound to active trypsin within the acinar cell.[10][32] This intracellular trypsin activity triggers a cascade of digestive enzyme activation, leading to cellular injury, autodigestion of the pancreas, and the initiation of acute pancreatitis.[8][33][34]
References
- 1. In vitro secretion of zymogens by bovine pancreatic acini and ultra-structural analysis of exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Digestive Enzymes - The Exocrine Pancreas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Loss of the Zymogen Granule Protein Syncollin Affects Pancreatic Protein Synthesis and Transport but Not Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pancreatic Secretion | Clinical Gate [clinicalgate.com]
- 5. Trypsin in pancreatitis: The culprit, a mediator, or epiphenomenon? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compartmentalization of Pancreatic Secretory Zymogen Granules as Revealed by Low-Voltage Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pancreapedia.org [pancreapedia.org]
- 8. pnas.org [pnas.org]
- 9. Intracellular Ca2+ Signalling in the Pathogenesis of Acute Pancreatitis: Recent Advances and Translational Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pancreatitis and Calcium Signalling: Report of an International Workshop - PMC [pmc.ncbi.nlm.nih.gov]
- 12. physoc.org [physoc.org]
- 13. The Multifaceted Role of SNARE Proteins in Membrane Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The Multifaceted Role of SNARE Proteins in Membrane Fusion [frontiersin.org]
- 15. Global Topology Analysis of Pancreatic Zymogen Granule Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Linking molecular motors to membrane cargo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Motors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Identification of SNAREs that mediate zymogen granule exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. v-SNARE transmembrane domains function as catalysts for vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Assessing the Secretory Capacity of Pancreatic Acinar Cells [jove.com]
- 22. www3.botany.ubc.ca [www3.botany.ubc.ca]
- 23. conductscience.com [conductscience.com]
- 24. Pulse-chase analysis for studies of MHC class II biosynthesis, maturation, and peptide loading - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Immunohistochemical localization of this compound and trypsin in acute and chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ptglab.com [ptglab.com]
- 27. Immunofluorescence protocol for frozen sections [sites.wustl.edu]
- 28. researchgate.net [researchgate.net]
- 29. ucsfbenioffchildrens.org [ucsfbenioffchildrens.org]
- 30. testing.com [testing.com]
- 31. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 32. Activation of this compound in large endocytic vacuoles of pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Intracellular Trypsin Induces Pancreatic Acinar Cell Death but Not NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Safeguards Against Premature Trypsinogen Activation in the Pancreas: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physiological mechanisms that prevent the premature activation of trypsinogen within the pancreas, a critical event in the initiation of pancreatitis. This document details the key molecular players, their quantitative interactions, and the cellular environments that collectively ensure pancreatic integrity. Detailed experimental protocols for studying these safeguards are provided, alongside visual representations of the involved pathways and workflows.
Core Protective Mechanisms
The pancreas employs a multi-layered defense system to prevent the catastrophic consequences of premature this compound activation. These safeguards operate at different levels, from the sequestration of zymogens to the presence of potent inhibitors and specific enzymatic degradation pathways.
Pancreatic Secretory Trypsin Inhibitor (PSTI/SPINK1)
The Pancreatic Secretory Trypsin Inhibitor, also known as Serine Protease Inhibitor Kazal Type 1 (SPINK1), is a high-affinity, potent inhibitor of trypsin.[1][2] Synthesized in acinar cells, it is co-packaged with digestive zymogens into secretory granules.[2] Its primary role is to neutralize any trypsin that may be prematurely activated within the pancreas.[2][3] SPINK1 binds rapidly and tightly to the active site of trypsin, forming a stable, inactive complex.[2] The molar ratio of SPINK1 to this compound is approximately 1:5, allowing it to inhibit up to 20% of the potential trypsin activity.[2] Mutations in the SPINK1 gene that lead to a loss of function are strongly associated with an increased risk of chronic pancreatitis.[4]
Acidic Environment of Zymogen Granules and the Golgi Apparatus
This compound and other digestive zymogens are synthesized in the endoplasmic reticulum and then transported through the Golgi apparatus to be packaged into zymogen granules for secretion. The compartments of the secretory pathway, including the Golgi complex and the zymogen granules themselves, maintain an acidic pH.[5][6] This acidic environment is suboptimal for trypsin activity and this compound autoactivation, thereby providing a crucial passive safeguard.[6] The low pH helps to maintain the stability of the zymogen granules.[7]
Regulation by Calcium Concentration
Calcium ions (Ca²⁺) play a dual role in the pancreas. While physiological, transient increases in cytosolic Ca²⁺ are essential for stimulating the secretion of zymogens, sustained and global elevations in intracellular Ca²⁺ are a key trigger for premature this compound activation and the initiation of pancreatitis.[8][9][10] Zymogen granules themselves contain a high concentration of calcium, which is thought to stabilize the zymogens.[7][8] However, pathological Ca²⁺ signals, often originating from the apical pole of the acinar cell, can lead to the activation of this compound within intracellular compartments.[8][9]
Chymotrypsin (B1334515) C (CTRC)-Mediated Degradation
Chymotrypsin C (CTRC), another digestive protease, plays a critical protective role by degrading both this compound and active trypsin.[11][12][13] This provides a mechanism to eliminate prematurely activated trypsin. The activity of CTRC is regulated by calcium; at low Ca²⁺ concentrations, CTRC effectively degrades trypsin, while high Ca²⁺ concentrations, such as those found in the duodenum, inhibit this degradative activity, allowing trypsin to function in digestion.[11][12][13] Loss-of-function mutations in the CTRC gene are a known risk factor for chronic pancreatitis.[14][15][16]
Quantitative Data on Protective Mechanisms
The following tables summarize key quantitative data related to the safeguards against premature this compound activation.
| Parameter | Value | Species | Reference(s) |
| SPINK1-Trypsin Binding Affinity (Kd) | |||
| Mouse SPINK1 vs. Mouse Trypsins (T7, T8, T9, T20) | 0.7 - 2.2 pM | Mouse | [4][17] |
| Human SPINK1 vs. Mouse Trypsin (T7) | 21.9 pM | Human/Mouse | [4] |
| SPINK1-Trypsin Inhibition Constant (Ki) | |||
| Human SPINK1 vs. Human Cationic Trypsin (TRY1) | < 50 pM | Human | [1] |
| Calcium Concentration | |||
| Total Ca²⁺ in Zymogen Granules | 15 mM | Pig | [7][18] |
| Free Ca²⁺ in Zymogen Granules | 10 mM | Pig | [7][18] |
| pH of Intracellular Compartments | |||
| Golgi Complex | Acidic | Rat | [5] |
| Condensing Vacuoles | More acidic than Golgi | Rat | [5] |
| Zymogen Granules | Acidic | Rat | [7][18] |
Experimental Protocols
Isolation of Pancreatic Acinar Cells
Objective: To obtain viable pancreatic acinar cells for in vitro studies of this compound activation and its inhibition.
Methodology (based on enzymatic digestion and mechanical dispersion):
-
Tissue Harvest: Euthanize the animal (e.g., mouse or rat) via an approved method and surgically expose the pancreas. Carefully dissect the pancreas from surrounding tissues such as the spleen, stomach, and duodenum.
-
Mincing: Place the harvested pancreas in a sterile petri dish containing a buffered salt solution (e.g., Hank's Balanced Salt Solution - HBSS) on ice. Mince the tissue into small pieces (approximately 1-3 mm³).
-
Enzymatic Digestion: Transfer the minced tissue to a flask containing a digestion solution. A common solution consists of HBSS with collagenase (e.g., Type IA, 200 U/ml) and a trypsin inhibitor (e.g., 0.25 mg/ml) to prevent premature activation during isolation. Incubate at 37°C with gentle agitation for 20-30 minutes.
-
Mechanical Dissociation: During the incubation, perform mechanical dissociation every 5 minutes by gently pipetting the tissue suspension up and down with serological pipettes of decreasing tip diameter.
-
Filtration and Washing: After digestion, filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue. Wash the resulting acini by centrifugation at low speed (e.g., 450 x g for 2 minutes) and resuspend in fresh buffer. Repeat the washing steps.
-
Cell Culture: Resuspend the final acinar cell pellet in a suitable culture medium (e.g., Waymouth's medium supplemented with FBS, antibiotics, and growth factors) for subsequent experiments.
Chromogenic Trypsin Activity Assay
Objective: To quantify the enzymatic activity of trypsin.
Methodology (using Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride - BAPNA):
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂.
-
Substrate Stock Solution: 60 mM BAPNA in DMSO.
-
Substrate Working Solution: Dilute the BAPNA stock solution in the Assay Buffer to the desired final concentration.
-
Trypsin Standard: Prepare a stock solution of purified trypsin and create a standard curve by serial dilution.
-
Sample Preparation: Prepare cell lysates or other samples containing trypsin in a suitable buffer.
-
-
Assay Procedure:
-
Pipette 50 µL of trypsin standards and samples into the wells of a 96-well microplate.
-
Add 125 µL of the BAPNA working solution to each well to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).
-
Measure the absorbance at 410 nm at multiple time points using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA410/min) from the linear portion of the reaction curve.
-
Subtract the rate of a blank control (buffer and substrate only) from the sample rates.
-
Determine the trypsin concentration in the samples by comparing their reaction rates to the standard curve.
-
Measurement of SPINK1 Inhibition of Trypsin
Objective: To determine the inhibitory potency (Ki or Kd) of SPINK1 against trypsin.
Methodology (Equilibrium Binding Assay):
-
Reagents:
-
Purified trypsin.
-
Purified recombinant SPINK1.
-
Chromogenic or fluorogenic trypsin substrate (e.g., BAPNA).
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM CaCl₂, 0.05% Tween 20).
-
-
Procedure:
-
Incubate a fixed concentration of trypsin with increasing concentrations of SPINK1 in the assay buffer to allow them to reach equilibrium.
-
Initiate the enzymatic reaction by adding the trypsin substrate.
-
Measure the initial reaction velocity (rate of substrate cleavage) for each SPINK1 concentration.
-
-
Data Analysis:
-
Plot the initial velocity as a function of the SPINK1 concentration.
-
Fit the data to the Morrison equation for tight-binding inhibitors to determine the apparent dissociation constant (Kd) or the inhibitory constant (Ki).
-
Immunofluorescence Localization of this compound and Cathepsin B
Objective: To visualize the subcellular localization of this compound and the lysosomal enzyme cathepsin B within pancreatic acinar cells.
Methodology:
-
Cell Preparation: Culture isolated pancreatic acinar cells on coverslips or use cryosections of pancreatic tissue.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibody access to intracellular antigens.
-
Blocking: Incubate the cells with a blocking solution (e.g., PBS containing bovine serum albumin and/or normal serum) to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies specific for this compound and cathepsin B, raised in different species (e.g., rabbit anti-trypsinogen and mouse anti-cathepsin B).
-
Secondary Antibody Incubation: After washing, incubate the cells with fluorophore-conjugated secondary antibodies that recognize the primary antibodies (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG and Alexa Fluor 594-conjugated anti-mouse IgG).
-
Mounting and Imaging: Mount the coverslips onto microscope slides with an anti-fade mounting medium. Visualize the fluorescence using a confocal microscope. Co-localization of the two signals will appear as a merged color (e.g., yellow).
Visualizations
Signaling Pathways and Logical Relationships
Caption: Key molecular safeguards against premature this compound activation.
Caption: Workflow for a chromogenic trypsin activity assay.
Caption: Regulation of CTRC activity by calcium concentration.
References
- 1. mdpi.com [mdpi.com]
- 2. Pancreatic secretory trypsin inhibitor: More than a trypsin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterozygous Spink1 Deficiency Promotes Trypsin-dependent Chronic Pancreatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of mouse trypsin isoforms by SPINK1 and effect of human pancreatitis-associated mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Acinar Cell and Early Pancreatitis Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro stability of pancreatic zymogen granules: roles of pH and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Intracellular Calcium Signaling in Premature Protease Activation and the Onset of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium signaling of pancreatic acinar cells in the pathogenesis of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular Ca2+ Signalling in the Pathogenesis of Acute Pancreatitis: Recent Advances and Translational Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. pnas.org [pnas.org]
- 13. Chymotrypsin C (caldecrin) promotes degradation of human cationic trypsin: identity with Rinderknecht's enzyme Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive functional analysis of chymotrypsin C (CTRC) variants reveals distinct loss-of-function mechanisms associated with pancreatitis risk - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chymotrypsin C (CTRC) alterations that diminish activity or secretion are associated with chronic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive functional analysis of chymotrypsin C (CTRC) variants reveals distinct loss-of-function mechanisms associated with pancreatitis risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Folding of Trypsinogen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypsinogen, the inactive zymogen precursor of the digestive enzyme trypsin, plays a pivotal role in protein metabolism. Produced in the pancreas, its tightly regulated activation in the small intestine is crucial for normal physiological function. Premature activation of this compound within the pancreas can lead to pancreatitis, a severe and often life-threatening condition. A thorough understanding of the molecular structure of this compound and the intricate mechanisms governing its folding and activation is therefore of paramount importance for the development of novel therapeutic strategies targeting digestive disorders and pancreatitis. This technical guide provides a comprehensive overview of the molecular architecture of this compound, the dynamics of its folding and activation, and detailed experimental protocols for its study.
Molecular Structure of this compound
This compound is a single-chain polypeptide that, upon synthesis, folds into a specific three-dimensional conformation, priming it for its eventual activation. The structure of bovine this compound has been extensively studied and serves as a representative model.
Primary and Secondary Structure
Bovine this compound consists of a single polypeptide chain of 229 amino acid residues.[1] Its secondary structure is a mix of α-helices and β-sheets. Analysis of the crystal structure of bovine this compound (PDB ID: 1TGB) reveals the following approximate secondary structure composition:
| Secondary Structure | Number of Residues | Percentage of Total |
| α-Helices | ~24 | ~10% |
| β-Sheets | ~84 | ~37% |
| Turns and Coils | ~121 | ~53% |
Tertiary Structure and Key Functional Domains
The tertiary structure of this compound is characterized by two domains, each forming a six-stranded β-barrel. This compact, globular fold is stabilized by six disulfide bridges.[2] Key functional regions of the this compound molecule include:
-
The Activation Peptide: An N-terminal hexapeptide (Val-Asp-Asp-Asp-Asp-Lys in bovine this compound) that is cleaved off during activation.[2]
-
The Catalytic Triad (B1167595): Comprising His-57, Asp-102, and Ser-195, these residues are essential for the proteolytic activity of trypsin. In this compound, the catalytic triad is present but in a catalytically incompetent conformation.
-
The Specificity Pocket: A binding cleft that determines the substrate specificity of trypsin. In this compound, this pocket is partially collapsed and unable to productively bind substrate.
-
The Oxyanion Hole: A region that stabilizes the transition state during peptide bond hydrolysis. In the zymogen form, the oxyanion hole is not properly formed.
This compound Folding and Stability
The folding of this compound into its native conformation is a thermodynamically driven process. The stability of the folded state is crucial for preventing its premature activation and for ensuring its proper function upon reaching the small intestine.
Thermodynamics of Folding
The thermodynamic parameters of protein folding provide insights into the forces that stabilize the native structure. While specific data for this compound folding is limited, studies on the unfolding of the active enzyme, trypsin, offer valuable approximations. The unfolding of β-trypsin at pH 2.8 has been characterized by the following thermodynamic parameters:
| Thermodynamic Parameter | Value | Conditions |
| Gibbs Free Energy of Unfolding (ΔGu) | 6.0 ± 0.2 kcal/mol | pH 2.8, 300 K |
| Enthalpy of Denaturation (ΔH) | 101.8 kcal/mol | pH 3.0 |
| Change in Heat Capacity (ΔCp) | 2.50 ± 0.07 kcal mol-1 K-1 | pH 3.0 |
These values for trypsin unfolding can be considered as an approximation for the reverse process of this compound folding, with opposite signs for ΔG and ΔH.
Activation of this compound to Trypsin
The conversion of inactive this compound to active trypsin is a highly specific and regulated proteolytic event. This process is initiated in the duodenum by the enzyme enteropeptidase (also known as enterokinase).
The Activation Pathway
Caption: The activation cascade of this compound to trypsin.
Enteropeptidase specifically cleaves the peptide bond following the lysine (B10760008) residue at position 15 (Lys15) of the N-terminal activation peptide.[3] This cleavage event triggers a cascade of conformational changes within the this compound molecule, leading to the formation of the active enzyme, trypsin. Once a small amount of trypsin is generated, it can then activate other this compound molecules in an autocatalytic process.[3]
Conformational Changes upon Activation
The removal of the activation peptide allows the newly formed N-terminus (isoleucine 16) to insert into a specific pocket, forming a salt bridge with aspartate 194. This interaction initiates a series of concerted movements that lead to:
-
Formation of the Specificity Pocket: The binding site for the side chains of lysine and arginine residues becomes properly shaped.
-
Formation of the Oxyanion Hole: Key residues are repositioned to stabilize the tetrahedral intermediate during catalysis.
-
Maturation of the Catalytic Triad: The catalytic residues are brought into the correct orientation for efficient proteolysis.
Kinetics of Activation
The efficiency of this compound activation is described by kinetic parameters.
| Activating Enzyme | Substrate | Km (μM) | kcat (s-1) |
| Enteropeptidase | This compound | 5.6 | 4.0 |
| Trypsin (Autocatalysis) | This compound | - | 30.9 nmol/L/min* |
*This value represents the rate constant for autoactivation under specific experimental conditions.
Experimental Protocols
Investigating the structure and folding of this compound requires a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
X-ray Crystallography of this compound
This protocol outlines the steps for determining the three-dimensional structure of bovine this compound using X-ray crystallography.
Caption: Experimental workflow for X-ray crystallography of this compound.
1. Protein Expression and Purification:
-
Expression: Recombinant bovine this compound is overexpressed in E. coli BL21(DE3) cells using a suitable expression vector (e.g., pET vector).
-
Lysis: Cells are harvested and lysed by sonication in a buffer containing 50 mM Tris-HCl pH 8.0, 100 mM NaCl, and protease inhibitors.
-
Clarification: The lysate is centrifuged to remove cell debris.
-
Affinity Chromatography: The supernatant is loaded onto a benzamidine-sepharose column, which specifically binds this compound. The column is washed, and this compound is eluted with a low pH buffer (e.g., 50 mM glycine (B1666218) pH 3.0).
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities.
-
Purity Assessment: The purity of the protein is assessed by SDS-PAGE.
2. Crystallization:
-
Screening: Purified this compound is concentrated to 10-20 mg/mL and subjected to sparse matrix screening using the hanging drop vapor diffusion method at 20°C.
-
Optimization: Promising crystallization conditions are optimized by varying the precipitant concentration, pH, and protein concentration. A typical condition for bovine this compound is 1.5 M ammonium (B1175870) sulfate, 0.1 M Tris-HCl pH 8.0.
-
Crystal Harvesting: Crystals are carefully harvested and cryo-protected by briefly soaking them in a solution containing the mother liquor supplemented with 25% (v/v) glycerol (B35011) before flash-cooling in liquid nitrogen.
3. Data Collection and Processing:
-
Data Collection: X-ray diffraction data are collected at a synchrotron source.
-
Data Processing: The diffraction images are processed and scaled using software such as HKL2000 or XDS.
4. Structure Determination and Refinement:
-
Phasing: The structure is solved by molecular replacement using a known structure of a homologous protein as a search model.
-
Model Building: An initial model of this compound is built into the electron density map using software like Coot.
-
Refinement: The model is refined using programs such as PHENIX or REFMAC5 to improve the fit to the experimental data.
-
Validation: The final structure is validated using tools like MolProbity to assess its geometric quality.
NMR Spectroscopy for Structural Analysis in Solution
NMR spectroscopy provides information about the structure and dynamics of this compound in solution.
1. Sample Preparation:
-
Uniformly 15N- and 13C-labeled this compound is expressed in E. coli grown in minimal media supplemented with 15NH4Cl and 13C-glucose.
-
The protein is purified as described for X-ray crystallography.
-
The final NMR sample contains 0.5-1.0 mM protein in a buffer of 20 mM sodium phosphate (B84403) pH 6.0, 50 mM NaCl, and 10% D2O.
2. NMR Data Acquisition:
-
A series of multidimensional NMR experiments are performed on a high-field NMR spectrometer (e.g., 600-900 MHz) equipped with a cryoprobe.
-
Standard triple-resonance experiments (e.g., HNCA, HNCACB, CBCA(CO)NH) are used for backbone resonance assignment.
-
15N-edited and 13C-edited NOESY experiments are recorded to obtain distance restraints.
3. Data Processing and Analysis:
-
NMR data are processed using software such as NMRPipe.
-
Spectra are analyzed and resonances are assigned using programs like CARA or SPARKY.
-
NOE cross-peaks are assigned and converted into upper distance limits.
4. Structure Calculation:
-
The three-dimensional structure of this compound is calculated using the distance and dihedral angle restraints with software such as CYANA or XPLOR-NIH.
-
A family of structures is generated, and the final structure is represented by the lowest energy conformer or an average structure.
Site-Directed Mutagenesis to Probe Structure-Function Relationships
Site-directed mutagenesis is used to introduce specific amino acid substitutions to investigate their effects on this compound folding, stability, and activation. The QuikChange method is a common approach.
1. Primer Design:
-
Two complementary oligonucleotide primers (25-45 bases in length) containing the desired mutation are designed.
-
The mutation site should be located in the middle of the primers.
-
The primers should have a melting temperature (Tm) of ≥78°C.
2. PCR Amplification:
-
A PCR reaction is set up containing the plasmid DNA template encoding this compound, the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), and dNTPs.
-
The reaction is subjected to thermal cycling (typically 18-30 cycles) to amplify the mutated plasmid.
3. DpnI Digestion:
-
The parental, methylated template DNA is digested by the addition of the DpnI restriction enzyme, which specifically cleaves methylated DNA.
4. Transformation:
-
The nicked, mutated plasmid DNA is transformed into competent E. coli cells.
-
The nicks in the plasmid are repaired by the cellular machinery.
5. Verification:
-
Plasmids are isolated from individual colonies and sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.
Conclusion
This technical guide has provided a detailed examination of the molecular structure, folding, and activation of this compound. The quantitative data presented in the tables, the visualization of the activation pathway, and the comprehensive experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals. A deeper understanding of the molecular intricacies of this compound will undoubtedly pave the way for the development of innovative therapeutic interventions for a range of digestive and pancreatic diseases.
References
Methodological & Application
Application Notes and Protocols for Recombinant Trypsinogen Expression in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trypsin, a serine protease, is a critical enzyme in various biotechnological and pharmaceutical applications. Its recombinant production in Escherichia coli offers a cost-effective and scalable alternative to extraction from animal sources. This document provides a detailed protocol for the expression of recombinant trypsinogen, the inactive precursor of trypsin, in E. coli. The typical workflow involves high-level expression as insoluble inclusion bodies, followed by solubilization, refolding, purification, and activation to mature trypsin.
Core Concepts and Signaling Pathways
The expression of recombinant proteins in E. coli, such as this compound, is often controlled by inducible systems like the lac operon. In pET expression systems, the gene of interest is placed under the control of a T7 promoter. The T7 RNA polymerase, required for transcription of the target gene, is itself under the control of the lac operon in host strains like BL21(DE3)[1]. The addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG), an analog of allolactose, induces the expression of T7 RNA polymerase, which in turn drives the high-level expression of the recombinant this compound gene[1].
Caption: IPTG induction pathway for recombinant protein expression in E. coli.
Experimental Protocols
Gene Cloning and Vector Construction
The gene for the desired this compound (e.g., human, bovine, or porcine) should be optimized for E. coli codon usage to enhance expression levels[2]. The optimized gene is then cloned into a suitable expression vector, such as pET-11c or pQET7, which contains a T7 promoter[2][3].
Transformation and Expression
-
Transform the expression vector into a competent E. coli strain, such as BL21(DE3)[4][5].
-
Inoculate a single colony into Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6[6].
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM[6][7].
-
Continue to incubate the culture for an additional 3-5 hours at 30-37°C or overnight at a lower temperature (16-20°C) to potentially improve protein folding and solubility[6].
Inclusion Body Isolation and Solubilization
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM EDTA, 100 mM NaCl).
-
Disrupt the cells using sonication or high-pressure homogenization[3].
-
Centrifuge the lysate to pellet the insoluble inclusion bodies.
-
Wash the inclusion bodies with a buffer containing a mild denaturant (e.g., 2 M urea) and a non-ionic detergent (e.g., 2% Triton X-100) to remove contaminating proteins[4].
-
Solubilize the washed inclusion bodies in a buffer containing a strong denaturant, such as 4 M guanidine (B92328) HCl or 8 M urea, along with a reducing agent like DTT to break disulfide bonds[3][4].
Refolding of this compound
-
Rapidly dilute the solubilized this compound into a refolding buffer to a final protein concentration of 0.1-0.25 mg/mL[4].
-
The refolding buffer should promote the formation of correct disulfide bonds and native protein structure. A typical refolding buffer contains:
-
A buffering agent (e.g., 0.1 M Tris-HCl, pH 8.0)
-
A mild denaturant (e.g., 0.9 M guanidine HCl)[4]
-
A redox system, such as a combination of reduced and oxidized glutathione (B108866) or L-cystine and L-cysteine, to facilitate disulfide bond formation[4].
-
-
Incubate the refolding mixture at 4°C overnight with gentle stirring[4].
Purification of Recombinant this compound
-
After refolding, clarify the solution by centrifugation or filtration.
-
Purify the refolded this compound using affinity chromatography. Ecotin, a potent trypsin inhibitor from E. coli, immobilized on a chromatography resin provides a highly specific and efficient method for purifying this compound[4].
-
Equilibrate the ecotin affinity column with a binding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.2 M NaCl)[4].
-
Load the refolded this compound solution onto the column.
-
Wash the column with the binding buffer to remove unbound proteins.
-
Elute the purified this compound using a low pH buffer (e.g., 50 mM HCl)[4].
Activation of this compound to Trypsin
-
Neutralize the eluted this compound solution.
-
Activate the purified this compound by enzymatic cleavage with bovine enteropeptidase[4].
-
Alternatively, autoactivation can be performed under appropriate pH and calcium ion concentrations[8].
Experimental Workflow
Caption: Workflow for recombinant this compound expression and purification.
Data Presentation
| Parameter | Reported Value | Reference |
| Expression System | ||
| Host Strain | E. coli BL21(DE3) | [4][5] |
| Expression Vector | pET-11c | [2] |
| Induction | IPTG (0.1 - 1.0 mM) | [6][7] |
| Expression Yield | ||
| This compound (Inclusion Bodies) | 1.47 g/L | [2] |
| This compound (Inclusion Bodies) | 200 mg/g bacterial dry mass | [8] |
| Acetylated Trypsin (Final Product) | 182 mg/L | [2] |
| Refolding | ||
| Refolding Yield | 36% | [2] |
| Active Protein Yield after Refolding | 20-35% | [8] |
| Purification | ||
| Method | Ecotin Affinity Chromatography | [4] |
| Purity | >80% | [5] |
| Enzyme Activity | ||
| Specific Activity (Acetylated Trypsin) | 30,100 BAEE units/mg | [2] |
Conclusion
The expression of recombinant this compound in E. coli is a well-established process that primarily yields insoluble inclusion bodies. The success of obtaining high yields of active trypsin relies heavily on efficient inclusion body isolation, optimized refolding protocols, and specific purification methods such as ecotin affinity chromatography. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of drug development and biotechnology.
References
- 1. goldbio.com [goldbio.com]
- 2. Development of a rapid high-efficiency scalable process for acetylated Sus scrofa cationic trypsin production from Escherichia coli inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US10947521B2 - Process for producing recombinant trypsin - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 7. Expression of human cationic this compound with an authentic N terminus using intein-mediated splicing in aminopeptidase P (pepP) deficient Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial expression and refolding of human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Trypsinogen using Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypsinogen, the inactive zymogen precursor of trypsin, is a critical protein in digestive physiology and is implicated in various pathological conditions, including pancreatitis. The purification of this compound is essential for structural and functional studies, inhibitor screening, and the development of diagnostic and therapeutic agents. Affinity chromatography is a powerful technique for the purification of this compound, offering high selectivity and yield by exploiting the specific binding interaction between this compound and a ligand immobilized on a chromatographic matrix.
These application notes provide a detailed overview and protocols for the purification of this compound using affinity chromatography with different ligands. The choice of ligand is crucial, as this compound, being a zymogen, exhibits weaker binding to traditional trypsin inhibitors compared to its active form, trypsin.
Principle of Affinity Chromatography for this compound Purification
Affinity chromatography separates proteins based on a reversible interaction between the protein of interest and a specific ligand attached to a solid support. In the case of this compound purification, the process involves:
-
Loading: A crude sample containing this compound is passed through a column packed with a resin to which a specific ligand is covalently bound.
-
Binding: this compound binds specifically to the immobilized ligand, while other contaminating proteins do not and are washed away.
-
Washing: The column is washed with a buffer to remove any non-specifically bound proteins.
-
Elution: The bound this compound is then dissociated from the ligand by changing the buffer conditions (e.g., pH, ionic strength, or by using a competitive binder), allowing for the collection of purified this compound.
A key consideration for this compound purification is the selection of a ligand that can effectively bind the zymogen. While many affinity resins are designed for active serine proteases, specific ligands like ecotin and certain synthetic inhibitors have demonstrated efficacy in capturing this compound.
Ligand Selection for this compound Affinity Chromatography
The choice of ligand is paramount for the successful affinity purification of this compound. Here are some commonly used ligands:
-
Ecotin: A potent, reversible, and tight-binding inhibitor of many chymotrypsin-like serine proteases, including trypsin. Crucially, ecotin can also bind to this compound, making it an excellent choice for zymogen purification. Immobilized ecotin provides a superior affinity matrix for the purification of this compound.
-
Benzamidine (B55565): A synthetic competitive inhibitor of trypsin and other serine proteases. p-Aminobenzamidine is often used as the ligand in affinity chromatography. Benzamidine-based resins can be used to purify trypsin-like serine proteases and their zymogens.
-
Soybean Trypsin Inhibitor (STI): A natural protein inhibitor of trypsin. While it binds strongly to trypsin, its affinity for this compound is weaker, which can affect purification efficiency.
Data Presentation
The following tables summarize representative quantitative data for the purification of this compound using affinity chromatography.
Table 1: Purification of Recombinant Rat this compound using Ecotin-Affinity Chromatography
| Purification Step | Total Protein (mg) | Total this compound (mg) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Periplasmic Extract | 150 | 10 | 0.067 | 100 | 1 |
| Ecotin-Sepharose Affinity | 10 | 9.5 | 0.95 | 95 | 14.2 |
(Data are representative and compiled from principles and typical results described in the literature. Specific activity is measured after activation of this compound to trypsin.)
Table 2: Purification of Bovine this compound using Benzamidine-Sepharose Chromatography
| Purification Step | Total Protein (mg) | Total this compound (mg) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Pancreatic Extract | 500 | 25 | 0.05 | 100 | 1 |
| Benzamidine-Sepharose Affinity | 22 | 20 | 0.91 | 80 | 18.2 |
(Data are representative and based on typical performance of benzamidine affinity chromatography for serine proteases and their zymogens.)
Experimental Protocols
Protocol 1: Purification of Recombinant this compound using Ecotin-Affinity Chromatography
This protocol is adapted from the methodology described for the purification of recombinant this compound.
Materials:
-
Ecotin-Sepharose affinity column
-
Binding/Wash Buffer: 50 mM Tris-HCl, 0.2 M NaCl, pH 8.0
-
Elution Buffer: 50 mM HCl
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
-
Crude protein extract containing recombinant this compound
-
Spectrophotometer and reagents for protein concentration determination (e.g., Bradford or BCA assay)
-
SDS-PAGE equipment and reagents
Procedure:
-
Column Equilibration: Equilibrate the ecotin-Sepharose column with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Apply the crude protein extract containing this compound to the column. The flow rate should be adjusted to allow for sufficient binding (e.g., 0.5-1 mL/min).
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound and non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound this compound with Elution Buffer. Collect fractions into tubes containing Neutralization Buffer to immediately neutralize the low pH of the eluate and prevent potential denaturation of the purified this compound.
-
Analysis: Determine the protein concentration of the eluted fractions. Analyze the purity of the fractions by SDS-PAGE. Pool the fractions containing purified this compound.
Protocol 2: Purification of this compound from Pancreatic Extract using Benzamidine-Affinity Chromatography
This protocol is based on the general principles of using benzamidine-based resins for the purification of serine proteases and their zymogens.
Materials:
-
Benzamidine-Sepharose affinity column
-
Binding/Wash Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 8.0
-
Elution Buffer: 0.1 M Glycine-HCl, pH 3.0
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
-
Clarified pancreatic extract
-
Spectrophotometer and reagents for protein concentration determination
-
SDS-PAGE equipment and reagents
Procedure:
-
Column Equilibration: Equilibrate the benzamidine-Sepharose column with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Load the clarified pancreatic extract onto the column at a controlled flow rate (e.g., 0.5-1 mL/min).
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer until the A280 of the flow-through returns to baseline.
-
Elution: Elute the bound this compound using the Elution Buffer. Collect fractions into tubes containing Neutralization Buffer.
-
Analysis: Measure the protein concentration of the eluted fractions and assess purity by SDS-PAGE. Pool the fractions containing the purified this compound.
Mandatory Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for this compound purification.
Logical Relationship of Ligand Binding
Caption: Ligand binding affinities.
Measuring Trypsinogen Activity In Vitro: A Guide for Researchers
Application Notes and Protocols for the accurate in vitro quantification of trypsinogen and its enzymatic activity, tailored for researchers, scientists, and professionals in drug development.
Introduction
This compound is the inactive precursor, or zymogen, of the serine protease trypsin.[1][2] It is produced in the pancreas and, under normal physiological conditions, is converted to active trypsin in the small intestine.[2] The premature activation of this compound within the pancreas is a critical early event in the pathogenesis of acute pancreatitis.[3][4] Therefore, the ability to accurately measure this compound concentration and its activation to trypsin in vitro is crucial for studying pancreatic physiology, disease mechanisms, and for the development of therapeutic inhibitors.
This document provides an overview of common in vitro methods for measuring this compound activity, including detailed experimental protocols and a comparison of their quantitative performance.
Methods for Measuring this compound Activity
Several methods are available for the in vitro determination of this compound activity. These can be broadly categorized into two groups: assays that measure the concentration of this compound protein and assays that measure the enzymatic activity of trypsin following its activation.
1. Enzymatic Activity Assays: These assays first require the conversion of this compound to trypsin, typically by the action of an activating enzyme like enterokinase. The subsequent trypsin activity is then measured.
-
Chromogenic Assays: These assays utilize a synthetic peptide substrate linked to a chromophore, most commonly p-nitroaniline (pNA).[5] When trypsin cleaves the peptide bond, the colorless substrate releases the yellow-colored pNA, which can be quantified by measuring its absorbance.[5][6]
-
Fluorometric Assays: These assays are generally more sensitive than chromogenic assays. They employ a synthetic substrate conjugated to a fluorophore, such as 7-amido-4-methylcoumarin (AMC).[5][7] Cleavage of the substrate by trypsin releases the fluorophore, resulting in a measurable increase in fluorescence intensity.[5][7][8]
-
FRET-Based Assays: Förster Resonance Energy Transfer (FRET) assays utilize a substrate peptide labeled with a donor and a quencher fluorophore.[9] In the intact substrate, the quencher diminishes the donor's fluorescence. Upon cleavage by trypsin, the donor and quencher are separated, leading to an increase in the donor's fluorescence.[9]
2. Immunoassays: These assays measure the concentration of the this compound protein directly.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive and specific method for quantifying this compound protein levels.[10] In a sandwich ELISA, a capture antibody specific for this compound is coated onto a microplate well. The sample containing this compound is added, followed by a biotinylated detection antibody. A streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated antibody. Finally, a substrate is added that is converted by HRP into a detectable signal.[10][11]
Quantitative Data Summary
The choice of assay depends on the specific research question, required sensitivity, and available equipment. The following table summarizes the key quantitative parameters of the different methods.
| Assay Type | Typical Substrate | Detection Method | Assay Range | Sensitivity |
| Chromogenic | Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA)[5] | Spectrophotometry (405-410 nm)[5] | 10 - 100 mU[6] | Moderate |
| p-Toluene-sulfonyl-L-arginine methyl ester (TAME)[12] | Spectrophotometry (247 nm)[12] | Varies | Moderate | |
| Fluorometric | Boc-Gln-Ala-Arg-AMC[5][8] | Fluorometry (Ex/Em = 380/460 nm)[1][13] | As low as 2 µU[1] | High |
| ELISA | N/A | Spectrophotometry (450 nm)[10] | 0.16 - 10 ng/mL[14] or 31.2 - 2,000 pg/mL | High |
Experimental Protocols
Protocol 1: Chromogenic Trypsin Activity Assay Using BAPNA
Principle: This assay measures the rate of p-nitroaniline (pNA) release from the chromogenic substrate Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) upon cleavage by trypsin. The amount of pNA produced is proportional to the trypsin activity and is measured by the change in absorbance at 410 nm.[5]
Materials:
-
This compound sample
-
Enterokinase for activation
-
BAPNA stock solution (e.g., 60 mM in DMSO)[5]
-
Assay Buffer: 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2[5]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm[5]
Procedure:
-
This compound Activation: Pre-incubate the this compound sample with an appropriate amount of enterokinase in the Assay Buffer to convert this compound to trypsin. The optimal incubation time and enterokinase concentration should be determined empirically.
-
Prepare BAPNA Working Solution: Dilute the BAPNA stock solution in the Assay Buffer to the desired final concentration.
-
Assay Setup:
-
Initiate Reaction: Add 125 µL of the BAPNA working solution to all wells to start the reaction.[5]
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 410 nm in kinetic mode at regular intervals (e.g., every minute) for 5-10 minutes.[5]
-
Data Analysis:
Protocol 2: Fluorometric Trypsin Activity Assay Using Boc-Gln-Ala-Arg-AMC
Principle: This assay is based on the cleavage of the fluorogenic substrate Boc-Gln-Ala-Arg-AMC by trypsin, which releases the highly fluorescent 7-amido-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to the trypsin activity.[5][8]
Materials:
-
This compound sample
-
Enterokinase for activation
-
Boc-Gln-Ala-Arg-AMC stock solution
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2)[5]
-
AMC standard for calibration curve[5]
-
Black 96-well microplate
-
Fluorometric microplate reader (Ex/Em = 380/460 nm)[13]
Procedure:
-
This compound Activation: Activate the this compound sample to trypsin using enterokinase as described in Protocol 1.
-
Prepare AMC Standard Curve: Prepare a series of dilutions of the AMC standard in Assay Buffer.
-
Assay Setup:
-
Initiate Reaction: Add 50 µL of the Boc-Gln-Ala-Arg-AMC working solution to the sample and blank wells.[5]
-
Measurement: Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity in kinetic mode at regular intervals (e.g., every 30-60 seconds) for 10-30 minutes at 37°C.[5]
-
Data Analysis:
-
Plot the fluorescence intensity of the AMC standards against their concentrations to generate a calibration curve.[5]
-
Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic reads for each sample.[5]
-
Convert the rate of fluorescence increase to the rate of AMC production using the calibration curve. This rate is proportional to the trypsin activity.[5]
-
Protocol 3: this compound Sandwich ELISA
Principle: This assay quantitatively measures the concentration of this compound protein in a sample using a sandwich enzyme-linked immunosorbent assay format.
Materials:
-
This compound-specific capture antibody
-
Biotinylated this compound-specific detection antibody
-
Recombinant this compound standard
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2 N H2SO4)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Reagent Diluent (e.g., 1% BSA in PBS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating: Coat a 96-well microplate with the capture antibody diluted in PBS. Incubate overnight at 4°C.
-
Washing and Blocking:
-
Aspirate the coating solution and wash the plate three times with Wash Buffer.
-
Block the plate by adding 300 µL of Reagent Diluent to each well and incubating for at least 1 hour at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate as before.
-
Add 100 µL of the samples and a serial dilution of the recombinant this compound standard to the appropriate wells.
-
Cover the plate and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Cover the plate and incubate for 2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate.
-
Add 100 µL of the working dilution of Streptavidin-HRP to each well.
-
Cover the plate and incubate for 20 minutes at room temperature, protected from light.
-
-
Signal Development and Measurement:
-
Wash the plate.
-
Add 100 µL of TMB Substrate Solution to each well and incubate for 20 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Immediately measure the optical density at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: this compound activation pathway.
Caption: Chromogenic assay workflow.
Caption: ELISA workflow for this compound.
References
- 1. Trypsin Activity Assay Kit (Fluorometric) (ab282916) | Abcam [abcam.com]
- 2. ucsfhealth.org [ucsfhealth.org]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. jasco-global.com [jasco-global.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Activity based fingerprinting of proteases using FRET peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mybiosource.com [mybiosource.com]
- 11. en.hillgene.com [en.hillgene.com]
- 12. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 13. content.abcam.com [content.abcam.com]
- 14. elkbiotech.com [elkbiotech.com]
Application Notes and Protocols for the Trypsinogen Activation Peptide (TAP) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The premature activation of trypsinogen to trypsin within the pancreas is a critical initiating event in the pathophysiology of acute pancreatitis.[1][2][3] This activation process releases a small N-terminal peptide known as the this compound activation peptide (TAP).[1][2][3] Consequently, the measurement of TAP in biological fluids such as urine and plasma serves as a direct marker of this pathological zymogen activation. Elevated levels of TAP are strongly associated with the presence and severity of acute pancreatitis, making the TAP assay a valuable tool for early diagnosis, risk stratification, and monitoring of the disease.[4][5][6] This document provides detailed protocols for the quantification of TAP using an enzyme-linked immunosorbent assay (ELISA), along with data presentation and interpretation guidelines.
Signaling Pathway of this compound Activation
Under normal physiological conditions, the conversion of this compound to active trypsin is initiated by the enzyme enteropeptidase (also known as enterokinase) in the duodenum.[1][2][3] The active trypsin then auto-catalytically activates more this compound and other pancreatic zymogens. In acute pancreatitis, this activation cascade is prematurely triggered within the pancreas, leading to autodigestion and inflammation.
Caption: this compound activation pathway.
Experimental Protocols
The following protocols describe the quantification of TAP in urine and plasma/serum samples using a sandwich ELISA format.
I. Sample Collection and Preparation
A. Urine Sample
-
Collect a mid-stream urine sample in a sterile container without any preservatives.[7]
-
Centrifuge the urine sample at approximately 10,000 x g for 1 minute or 5,000 x g for 2 minutes to remove any cellular debris.[8]
-
Carefully collect the supernatant.
-
For immediate use, store the supernatant at 2-8°C. For long-term storage, aliquot the supernatant and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8][9]
B. Plasma Sample
-
Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[7][9][10]
-
Invert the tube several times to ensure proper mixing of the blood with the anticoagulant.
-
Centrifuge the blood sample at 1,000-2,000 x g for 10-15 minutes at 2-8°C within 30 minutes of collection.[7][9][10]
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat.
-
For immediate use, store the plasma at 2-8°C. For long-term storage, aliquot the plasma and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7][9][10]
C. Serum Sample
-
Collect whole blood into a serum separator tube.
-
Allow the blood to clot for at least 30 minutes at room temperature, or overnight at 4°C.[9][10]
-
Centrifuge the clotted blood at approximately 1,000 x g for 20 minutes.[7][9][10]
-
Carefully collect the serum.
-
For immediate use, store the serum at 2-8°C. For long-term storage, aliquot the serum and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9][10]
II. Sandwich ELISA Protocol for TAP Quantification
This protocol is a general guideline based on commercially available TAP ELISA kits.[9][10][11] Always refer to the specific instructions provided with your kit.
A. Reagent Preparation
-
Bring all reagents and samples to room temperature before use.
-
Prepare Wash Buffer by diluting the concentrated Wash Buffer with deionized or distilled water as per the kit instructions.
-
Reconstitute the Standard with the provided Standard Diluent to create a stock solution. Perform serial dilutions of the stock solution to create a standard curve.
-
Prepare the Detection Reagent A (Biotinylated Antibody) and Detection Reagent B (HRP-conjugated Streptavidin) working solutions by diluting the concentrated reagents with the appropriate diluent as specified in the kit manual.
B. Assay Procedure
Caption: General TAP ELISA workflow.
-
Add Samples and Standards: Add 50 µL of each standard, blank (Standard Diluent), and sample into the appropriate wells of the microplate pre-coated with an anti-TAP antibody.[9]
-
Add Detection Reagent A: Immediately add 50 µL of the prepared Detection Reagent A working solution to each well. Gently shake the plate to mix. Cover the plate and incubate for 1 hour at 37°C.[9]
-
First Wash: Aspirate the liquid from each well and wash each well three times with 1X Wash Buffer. Ensure complete removal of the liquid after the final wash.[9]
-
Add Detection Reagent B: Add 100 µL of the prepared Detection Reagent B working solution to each well. Cover the plate and incubate for 30 minutes at 37°C.[9]
-
Second Wash: Aspirate the liquid and wash each well five times with 1X Wash Buffer.[9]
-
Add Substrate: Add 90 µL of TMB Substrate Solution to each well. Cover the plate and incubate for 10-20 minutes at 37°C in the dark. A blue color will develop.[9][10]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[9][10]
-
Read Absorbance: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
III. Data Analysis
-
Standard Curve: Subtract the mean OD of the blank from the mean OD of each standard and sample. Plot the mean OD for each standard on the y-axis against the corresponding concentration on the x-axis. Generate a standard curve using a four-parameter logistic (4-PL) curve fit.
-
Calculate TAP Concentration: Determine the concentration of TAP in each sample by interpolating the mean OD value against the standard curve.
-
Dilution Factor: If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final TAP concentration.
Data Presentation
The following tables summarize typical quantitative data associated with the TAP assay.
Table 1: Typical TAP Concentrations in Urine
| Patient Group | Median TAP Concentration (ng/mL) | Reference |
| Healthy Controls | 0.8 | [4] |
| Mild Acute Pancreatitis | 3.6 | [4] |
| Severe Acute Pancreatitis | 29.6 | [4] |
Table 2: Performance Characteristics of Urinary TAP Assay for Severe Acute Pancreatitis
| Parameter | Value | Condition | Reference |
| Sensitivity | 100% | Admission TAP > 10 ng/mL within 48h of symptoms | [4] |
| Specificity | 85% | Admission TAP > 10 ng/mL within 48h of symptoms | [4] |
| Negative Predictive Value | 100% | Admission TAP > 10 ng/mL within 48h of symptoms | [4] |
Table 3: Comparison of Diagnostic Markers for Acute Pancreatitis
| Marker | Sensitivity | Specificity | Reference |
| Serum Amylase (>3x normal) | 72% | 93% | [12] |
| Serum Lipase (B570770) (>3x normal) | 79% | 89% | [12] |
| Urinary this compound-2 (>50 ng/mL) | 72% | 90% | [12] |
Note: The performance of the TAP assay can vary between different commercial kits and patient populations. The values presented here are for illustrative purposes.
Conclusion
The TAP assay is a sensitive and specific method for the early detection and severity assessment of acute pancreatitis. The detailed protocols and data provided in these application notes serve as a comprehensive guide for researchers and clinicians to effectively implement and interpret the TAP assay in their studies and clinical practice. Adherence to standardized procedures for sample collection, handling, and assay execution is crucial for obtaining reliable and reproducible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. usbio.net [usbio.net]
- 4. Urinary this compound activation peptide (TAP) predicts severity in patients with acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary this compound activation peptide as a marker of severe acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Rat this compound activation peptide (TAP) Elisa Kit – AFG Scientific [afgsci.com]
- 8. raybiotech.com [raybiotech.com]
- 9. cloud-clone.com [cloud-clone.com]
- 10. Rat TAP(this compound Activation Peptide) ELISA Kit – AFG Scientific [afgsci.com]
- 11. Mouse TAP(this compound Activation Peptide,TAP) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 12. Serum amylase and lipase and urinary this compound and amylase for diagnosis of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Localization of Trypsinogen in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypsinogen is the inactive precursor, or zymogen, of the digestive enzyme trypsin.[1] Primarily synthesized in the acinar cells of the pancreas, it is a key component of pancreatic juice.[1] Its activation to trypsin is a critical step in protein digestion. Beyond the pancreas, the expression of this compound has been identified in various other tissues, including the gastrointestinal tract, skin, spleen, and male genital tract, suggesting broader physiological and pathological roles.[2][3] Immunohistochemistry (IHC) is an invaluable technique for visualizing the distribution and localization of this compound within the cellular and tissue context, providing insights into normal physiological functions and disease pathogenesis, such as pancreatitis and cancer.[4][5]
These application notes provide a detailed protocol for the immunohistochemical localization of this compound in formalin-fixed, paraffin-embedded (FFPE) tissues. The protocol includes methods for both chromogenic and immunofluorescent detection, along with a troubleshooting guide to address common technical issues.
Expected Tissue Distribution
This compound is predominantly found in the acinar cells of the pancreas.[6] However, its expression has also been reported in epithelial cells of various other tissues.[2][3] In the normal pancreas, immunostaining is expected within the zymogen granules of acinar cells.[4] In pathological conditions like acute pancreatitis, the distribution may be altered, with decreased and dispersed staining in necrotic acinar cells.[4] In pancreatic ductal adenocarcinomas, this compound expression has been observed in the cytoplasm of carcinoma cells and in metastatic lesions.[5]
Experimental Workflow
Caption: Immunohistochemistry Workflow for this compound Localization.
Signaling and Activation Pathway
This compound itself is not part of a classical signaling pathway but is activated through a specific proteolytic cleavage. This activation is a critical step for its function.
Caption: this compound Activation Pathway.
Reagents and Buffers
| Reagent/Buffer | Composition | Storage |
| Xylene or Histoclear | N/A | Room Temperature |
| Ethanol (100%, 95%, 80%) | N/A | Room Temperature |
| Deionized Water | N/A | Room Temperature |
| Phosphate Buffered Saline (PBS) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4 | Room Temperature |
| Trypsin Working Solution (0.05%) | 1 ml 0.5% Trypsin stock, 1 ml 1% CaCl2 stock, 8 ml Distilled Water, pH 7.8[4] | 4°C for 1 month or -20°C for long-term |
| Peroxidase Block | 3% Hydrogen Peroxide in Methanol or Water | Room Temperature (prepare fresh) |
| Blocking Buffer | 10% Normal Serum (from the species of the secondary antibody) in PBS | 4°C |
| Primary Antibody Diluent | PBS with 1-5% BSA or normal serum | 4°C |
| Wash Buffer | PBS with 0.05% Tween-20 (PBST) | Room Temperature |
| Secondary Antibody | Refer to manufacturer's instructions | 4°C |
| DAB Substrate Kit | Refer to manufacturer's instructions | 4°C |
| Hematoxylin (B73222) | N/A | Room Temperature |
| Mounting Medium | Aqueous or permanent | Room Temperature |
Detailed Experimental Protocol
This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Deparaffinization and Rehydration
-
Place slides in a 56-60°C oven for 20 minutes to melt the paraffin.[7]
-
Immerse slides in two changes of xylene or a xylene substitute for 5 minutes each.[4]
-
Rehydrate the sections by sequential immersion in:[7]
-
100% Ethanol: 2 changes, 5 minutes each.
-
95% Ethanol: 1 change, 5 minutes.
-
70% Ethanol: 1 change, 5 minutes.
-
-
Rinse slides in gently running deionized water for 5 minutes.[7]
Antigen Retrieval (Protease-Induced)
-
Pre-warm the Trypsin Working Solution (0.05%) to 37°C.[4]
-
Immerse the slides in the pre-warmed trypsin solution and incubate for 10-20 minutes at 37°C in a humidified chamber.[4][7] The optimal incubation time may vary depending on the tissue type and fixation and should be determined empirically.
-
Allow sections to cool at room temperature for 10 minutes.[4]
-
Rinse the slides in Wash Buffer (PBST) for 2 changes of 2 minutes each.[4]
Blocking
-
To block endogenous peroxidase activity, incubate the sections in 3% hydrogen peroxide for 10 minutes at room temperature.[4][5]
-
Rinse with Wash Buffer for 3 changes of 2 minutes each.[4]
-
To block non-specific antibody binding, incubate the sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.[7]
Primary Antibody Incubation
-
Dilute the primary anti-trypsinogen antibody to its optimal concentration in the primary antibody diluent. The optimal dilution should be determined by titration.
-
Drain the blocking buffer from the slides without rinsing.
-
Apply the diluted primary antibody to the tissue sections.
-
Incubate in a humidified chamber for 1 hour at room temperature or overnight at 4°C.[4][7]
| Parameter | Recommendation |
| Primary Antibody Dilution | Titrate to determine optimal concentration (e.g., 1:50 - 1:500) |
| Incubation Time | 1 hour at Room Temperature or Overnight at 4°C[4][7] |
| Incubation Temperature | Room Temperature or 4°C |
Secondary Antibody Incubation and Detection
For Chromogenic Detection (e.g., HRP-DAB):
-
Rinse the slides with Wash Buffer for 3 changes of 5 minutes each.[7]
-
Apply a biotinylated or HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 30-60 minutes at room temperature.
-
Rinse with Wash Buffer for 3 changes of 5 minutes each.[7]
-
If using a biotinylated secondary antibody, apply Streptavidin-HRP and incubate for 30 minutes at room temperature.[8] Rinse as in the previous step.
-
Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the sections.
-
Monitor the color development under a microscope (typically 3-10 minutes).
-
Stop the reaction by immersing the slides in deionized water.
For Immunofluorescent Detection:
-
Rinse the slides with Wash Buffer for 3 changes of 5 minutes each.[9]
-
Apply a fluorophore-conjugated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 1-2 hours at room temperature, protected from light.[10]
-
Rinse with Wash Buffer for 3 changes of 5 minutes each, protected from light.[9]
| Parameter | Chromogenic Detection | Immunofluorescent Detection |
| Secondary Antibody Incubation Time | 30-60 minutes at Room Temperature | 1-2 hours at Room Temperature[10] |
| Detection Reagent Incubation | 3-10 minutes (DAB) | N/A |
Counterstaining and Mounting
For Chromogenic Detection:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
For Immunofluorescent Detection:
-
Apply a mounting medium containing a nuclear counterstain such as DAPI.[9]
-
Coverslip the slides.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Staining | Inadequate antigen retrieval | Optimize trypsin incubation time and temperature.[11] |
| Primary antibody concentration too low | Perform an antibody titration to determine the optimal concentration.[11] | |
| Inactive primary or secondary antibody | Use a new batch of antibody and ensure proper storage.[11] | |
| Tissue sections dried out during the procedure | Keep slides moist throughout the entire staining process.[12] | |
| High Background Staining | Incomplete blocking of endogenous peroxidase | Ensure the peroxidase blocking step is performed correctly.[13] |
| Non-specific binding of primary or secondary antibodies | Increase the concentration and/or incubation time of the blocking serum. Ensure the blocking serum is from the same species as the secondary antibody.[11] | |
| Primary antibody concentration too high | Reduce the primary antibody concentration.[1] | |
| Inadequate washing | Increase the number and duration of wash steps.[13] | |
| Uneven Staining | Incomplete deparaffinization | Use fresh xylene and ensure adequate incubation time.[14] |
| Uneven application of reagents | Ensure the entire tissue section is covered with each reagent. | |
| Tissue folding or detachment | Use positively charged slides and handle with care.[12] |
References
- 1. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 2. emsdiasum.com [emsdiasum.com]
- 3. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Trypsin Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 5. sysy.com [sysy.com]
- 6. Trypsin Immunostain, Technical Component Only - Mayo Clinic Laboratories | Immunohistochemistry Catalog [ihc.testcatalog.org]
- 7. BestProtocols: IHC FFPE Tissue Trypsin Digestion Antigen Retrieval—Indirect Method | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Immunofluorescence Staining of Frozen Tissue Sections | IHC Protocol | Bio-Techne [bio-techne.com]
- 11. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 12. documents.cap.org [documents.cap.org]
- 13. qedbio.com [qedbio.com]
- 14. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
Application Note: Mass Spectrometry Analysis of Trypsinogen Isoforms and Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypsinogen is the inactive precursor, or zymogen, of the digestive enzyme trypsin.[1] Produced in the pancreas, its activation is a critical step in protein digestion. The dysregulation of this compound activation is implicated in serious pathological conditions, most notably pancreatitis. Human pancreatic juice contains three primary isoforms of this compound: cationic, anionic, and meso-trypsinogen.[1] Furthermore, like most proteins, this compound can undergo post-translational modifications (PTMs), which can alter its structure, function, and susceptibility to activation. This application note provides a detailed overview and protocols for the analysis of this compound isoforms and their PTMs using mass spectrometry, a powerful tool for detailed protein characterization.
Quantitative Analysis of this compound Isoforms
Mass spectrometry-based proteomics allows for the precise identification and quantification of different this compound isoforms. In human pancreatic juice, these isoforms are present in varying concentrations, which can be determined using quantitative proteomics techniques.
Table 1: Relative Abundance of this compound Isoforms in Human Pancreatic Juice
| This compound Isoform | Percentage of Total Pancreatic Secretory Proteins |
| Cationic this compound | 23.1% |
| Anionic this compound | 16% |
| Meso-trypsinogen | 0.5% |
Data sourced from Wikipedia, citing Rinderknecht et al., 1984.[1]
Post-Translational Modifications of this compound
Post-translational modifications add another layer of complexity to this compound biology. While a comprehensive, quantitative map of all this compound PTMs is an ongoing area of research, various PTMs, such as phosphorylation and glycosylation, are known to occur on many proteins and can be identified by mass spectrometry. These modifications can be critical in regulating protein activity and interaction. The analysis of PTMs often requires specific enrichment steps prior to mass spectrometry analysis to detect these often low-abundance modifications.
Experimental Protocols
The following protocols provide a general framework for the analysis of this compound isoforms and PTMs from biological samples, such as pancreatic fluid.
Protocol 1: Sample Preparation of Pancreatic Fluid for Mass Spectrometry
-
Collection and Storage: Collect pancreatic fluid during endoscopic procedures. Immediately place samples on ice and store at -80°C to minimize protein degradation.[2]
-
Protein Concentration Determination: Thaw samples on ice. Determine the total protein concentration using a standard protein assay, such as the Bradford assay.[2]
-
Denaturation, Reduction, and Alkylation:
-
Take a defined amount of total protein (e.g., 100 µg) and add a denaturation buffer containing 8 M urea (B33335).[2]
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C.
-
Alkylate free cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 55 mM and incubate for 45 minutes in the dark at room temperature.[3]
-
Protocol 2: In-Solution Tryptic Digestion
-
Dilution: Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M.
-
Enzymatic Digestion: Add mass spectrometry grade trypsin to the protein sample at a ratio of 1:50 (trypsin:protein, w/w).[4]
-
Incubation: Incubate the mixture overnight at 37°C with gentle shaking.
-
Digestion Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with mass spectrometry analysis.
Protocol 3: LC-MS/MS Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer coupled with a nano-liquid chromatography system (nanoLC-MS/MS).
-
Chromatographic Separation:
-
Load the desalted peptide sample onto a C18 reversed-phase analytical column.
-
Elute the peptides using a gradient of increasing acetonitrile (B52724) concentration (e.g., 5-40% acetonitrile in 0.1% formic acid over 120 minutes).[2]
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
Acquire full MS scans followed by MS/MS scans of the most abundant precursor ions.
-
Data Analysis Workflow
The data generated from the LC-MS/MS analysis can be processed using various software platforms to identify and quantify this compound isoforms and their PTMs.
-
Database Searching:
-
Use a search algorithm (e.g., Sequest, Mascot) to compare the experimental MS/MS spectra against a protein database (e.g., UniProt) containing the sequences of human this compound isoforms.
-
Specify trypsin as the digesting enzyme, allowing for up to two missed cleavages.[3]
-
Include variable modifications for potential PTMs (e.g., phosphorylation of serine, threonine, and tyrosine; oxidation of methionine).[3]
-
-
Protein Identification and Quantification:
-
Filter the search results to ensure high-confidence peptide and protein identifications (e.g., based on false discovery rate).
-
For quantitative analysis, use label-free quantification (LFQ) to compare the relative abundance of peptides corresponding to each this compound isoform.
-
-
PTM Localization:
-
Specialized software can be used to determine the specific sites of post-translational modifications with a high degree of confidence.
-
Visualizations
This compound Activation Pathway
The activation of this compound is a cascade initiated by enteropeptidase in the duodenum, which converts this compound to active trypsin. Trypsin can then auto-activate more this compound molecules.
References
Application Notes and Protocols: Developing an In vitro Model of Trypsinogen Autoactivation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypsinogen, the inactive zymogen of trypsin, is a critical digestive enzyme produced by the pancreas.[1] Its activation is a tightly regulated process, primarily initiated in the duodenum by enteropeptidase, which cleaves the N-terminal activation peptide from this compound to form active trypsin.[1] Subsequently, trypsin itself can activate other this compound molecules in a process known as autoactivation, creating a cascade reaction.[1][2] Dysregulation of this process, leading to premature autoactivation within the pancreas, is a key initiating event in the pathogenesis of pancreatitis.[3][4][5] Therefore, robust in vitro models of this compound autoactivation are invaluable tools for studying the mechanisms of pancreatitis, identifying potential therapeutic inhibitors, and screening for drug candidates.
These application notes provide a detailed protocol for establishing an in vitro model of this compound autoactivation, methods for its quantitative analysis, and insights into factors that modulate this process.
Signaling Pathway of this compound Autoactivation
The autoactivation of this compound is a positive feedback loop where the product of the reaction, trypsin, catalyzes the conversion of its own precursor. This process is influenced by several factors, including the presence of calcium ions, which stabilize the structure of trypsin, and the pH of the environment.
Caption: A diagram illustrating the positive feedback loop of this compound autoactivation and key modulating factors.
Experimental Protocols
Materials and Reagents
-
Human or bovine cationic this compound
-
Bovine trypsin (for initiation)
-
Tris-HCl buffer (e.g., 100 mmol/L, pH 8.0)
-
Calcium chloride (CaCl₂)
-
Chromogenic trypsin substrate (e.g., Nα-CBZ-GPR-p-nitroanilide)
-
SDS-PAGE reagents (gels, buffers, loading dye)
-
Coomassie Brilliant Blue or silver stain
-
Microplate reader
-
Incubator or water bath (37°C)
Experimental Workflow
Caption: A flowchart of the experimental procedure for the in vitro this compound autoactivation assay.
Protocol 1: In Vitro this compound Autoactivation Assay
This protocol is designed to monitor the autoactivation of this compound over time by measuring the generation of active trypsin.
-
Preparation of Reaction Buffer: Prepare a 100 mmol/L Tris-HCl buffer with a pH of 8.0, containing 1 mmol/L CaCl₂.
-
Reaction Setup:
-
In a microcentrifuge tube, dilute this compound to a final concentration of 2 µmol/L in the reaction buffer.[2]
-
To initiate the autoactivation process, add a small amount of active trypsin, for instance, a final concentration of 10 nmol/L.[2][6]
-
The total reaction volume can be adjusted as needed (e.g., 100 µL or 200 µL).
-
-
Time-Course Sampling: At various time points (e.g., 0, 10, 20, 40, 60, 80 minutes), withdraw aliquots from the reaction mixture for analysis.[2]
-
Stopping the Reaction for SDS-PAGE: For SDS-PAGE analysis, mix the aliquot with SDS-PAGE sample buffer and heat at 95°C for 5 minutes to stop the reaction.[2]
Protocol 2: Quantification of Trypsin Activity
This protocol uses a chromogenic substrate to quantify the amount of active trypsin generated during the autoactivation assay.
-
Substrate Preparation: Prepare a solution of a chromogenic trypsin substrate (e.g., Nα-CBZ-GPR-p-nitroanilide) in an appropriate buffer as recommended by the manufacturer.
-
Measurement:
-
In a 96-well microplate, add the aliquot from the autoactivation reaction to the substrate solution.
-
Immediately measure the absorbance at 405 nm using a microplate reader.[7]
-
Continue to monitor the change in absorbance over a short period to determine the initial reaction velocity.
-
-
Calculation: The rate of p-nitroanilide release is proportional to the concentration of active trypsin. A standard curve using known concentrations of active trypsin can be used for absolute quantification.
Protocol 3: SDS-PAGE Analysis of this compound Conversion
This protocol visualizes the conversion of this compound to trypsin over time.
-
Gel Electrophoresis: Load the samples prepared in step 5 of Protocol 1 onto a 15% reducing SDS-PAGE gel.[2]
-
Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Analysis: this compound will appear as a higher molecular weight band, while trypsin, having lost its activation peptide, will migrate as a slightly smaller band. The intensity of the bands can be quantified using densitometry to determine the percentage of conversion.[2]
Data Presentation
The quantitative data obtained from the trypsin activity assay can be summarized in a table to compare the rate of autoactivation under different conditions (e.g., with and without a potential inhibitor).
| Time (minutes) | Trypsin Activity (Control) (nmol/L/min) | Trypsin Activity (Test Compound) (nmol/L/min) | % Inhibition |
| 0 | 0 | 0 | 0 |
| 10 | 5.2 | 1.1 | 78.8 |
| 20 | 12.8 | 2.5 | 80.5 |
| 40 | 25.4 | 4.9 | 80.7 |
| 60 | 30.1 | 5.8 | 80.7 |
| 80 | 30.9 | 6.0 | 80.6 |
Note: The data in this table is illustrative. The activation rate for wild-type human cationic this compound can reach approximately 30.9 nmol/L/min under specific conditions.[2]
Factors Influencing this compound Autoactivation
-
pH: The autoactivation of this compound is highly pH-dependent, with an optimal pH around 8.0.[2]
-
Calcium: Calcium ions (Ca²⁺) play a crucial role by binding to trypsin and stabilizing its active conformation, thereby promoting autoactivation.[8]
-
Mutations: Certain mutations in the this compound gene (PRSS1) can significantly increase the rate of autoactivation and are associated with hereditary pancreatitis.[3][9][10] For example, mutations in the activation peptide can disrupt inhibitory mechanisms.[10]
-
Other Proteases: Chymotrypsin (B1334515) C can cleave the this compound activation peptide, which can stimulate autoactivation.[3][4] Conversely, chymotrypsin C can also cleave a calcium binding loop in this compound, promoting its degradation.[3]
-
Inhibitors: The pancreas produces inhibitors like Serine Protease Inhibitor Kazal-type 1 (SPINK1) to prevent premature trypsin activity.[1]
Conclusion
The in vitro model of this compound autoactivation is a fundamental tool for investigating the molecular mechanisms underlying pancreatic function and disease. The protocols detailed in these application notes provide a robust framework for researchers to study this critical process, screen for potential therapeutic agents, and further unravel the complexities of digestive enzyme regulation. Careful control of experimental conditions and precise quantification of results are paramount for obtaining reproducible and meaningful data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Protein surface charge of this compound changes its activation pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autoactivation of Mouse Trypsinogens Is Regulated by Chymotrypsin C via Cleavage of the Autolysis Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHYMOTRYPSIN C (CALDECRIN) STIMULATES AUTOACTIVATION OF HUMAN CATONIC this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Elevated calcium and activation of this compound in rat pancreatic acini - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular Autoactivation of Human Cationic this compound Mutants Causes Reduced this compound Secretion and Acinar Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evolution of this compound activation peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Trypsinogen Secretion in Pancreatic Acinar Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing primary pancreatic acinar cell cultures for the investigation of trypsinogen secretion. The protocols detailed below cover the isolation of pancreatic acini, stimulation of secretion, and quantification of trypsin activity, offering a robust in vitro system for studying pancreatic physiology and pathophysiology, as well as for screening potential therapeutic agents.
Introduction
The pancreatic acinar cell is the primary functional unit of the exocrine pancreas, responsible for synthesizing, storing, and secreting a host of digestive enzymes, including the inactive precursor, this compound.[1][2][3] The regulated secretion of these enzymes is a complex process, primarily triggered by neurohormonal stimuli such as cholecystokinin (B1591339) (CCK). Dysregulation of this process can lead to premature intracellular activation of this compound to trypsin, a key initiating event in acute pancreatitis.[4][5][6] Therefore, in vitro models using isolated pancreatic acini are invaluable for elucidating the molecular mechanisms governing this compound secretion and for identifying compounds that may modulate these pathways.[1][2][3][7]
Section 1: Isolation and Culture of Murine Pancreatic Acini
Acinar cells are typically isolated as clusters known as acini, which retain their physiological polarity and cell-cell junctions, making them an excellent model for secretion studies.[7] The following protocol is adapted from established methods for isolating murine pancreatic acini.[1][8]
Experimental Workflow for Pancreatic Acini Isolation
Materials and Reagents
| Reagent/Material | Specifications |
| Isolation Buffer | Krebs-Ringer Bicarbonate HEPES (KRBH) buffer |
| 140 mM NaCl, 4.7 mM KCl, 1.16 mM MgCl₂, 1 mM CaCl₂, 11 mM Glucose, 10 mM HEPES[1] | |
| Digestion Medium | Isolation Buffer containing 200 U/mL Collagenase CLSPA[9] |
| Wash Buffer | Isolation Buffer containing 0.1% Bovine Serum Albumin (BSA) |
| Culture Medium | Waymouth's MB 752/1 medium supplemented with 0.1% BSA and 1x Soybean Trypsin Inhibitor (STI) |
| Equipment | Dissection tools, 37°C shaking water bath, centrifuge, 70 µm cell strainer[9] |
Protocol for Isolation of Pancreatic Acini
-
Preparation: Prepare all solutions and pre-warm the digestion medium to 37°C. Oxygenate the KRBH buffer for 30 minutes prior to use.[10]
-
Dissection: Euthanize a mouse via an approved method and dissect the pancreas. Immediately place the pancreas in ice-cold KRBH buffer.
-
Digestion: Transfer the pancreas to a vial containing 5 mL of pre-warmed digestion medium. Incubate at 37°C for 20-30 minutes with gentle agitation.[8]
-
Dissociation: Gently triturate the digested tissue using a 10 mL pipette to mechanically dissociate the acini.
-
Filtration: Filter the cell suspension through a 70 µm nylon cell strainer to remove undigested tissue.[9]
-
Purification: Centrifuge the filtered suspension at low speed (e.g., 50 x g) for 2 minutes.[7]
-
Washing: Discard the supernatant and gently resuspend the acinar pellet in wash buffer. Repeat the centrifugation and washing steps twice.
-
Culture: After the final wash, resuspend the acini in culture medium. The isolated acini are now ready for experimentation.
Section 2: this compound Secretion Assay
This section describes a protocol to stimulate this compound secretion from isolated pancreatic acini using the secretagogue cholecystokinin (CCK) or its analog, caerulein, and to subsequently measure the amount of secreted trypsin.
Experimental Protocol
-
Acinar Seeding: Aliquot the isolated acini into microcentrifuge tubes.
-
Pre-incubation: Pre-incubate the acini in culture medium for 30 minutes at 37°C to allow them to equilibrate.
-
Stimulation: Add varying concentrations of a secretagogue (e.g., CCK or caerulein) to the acini. A supramaximal concentration is often used to induce a robust response.[11][12][13] Include a negative control with no secretagogue.
-
Incubation: Incubate the acini for 30-60 minutes at 37°C to allow for this compound secretion.
-
Sample Collection: Centrifuge the tubes to pellet the acini. Carefully collect the supernatant, which contains the secreted proteins.
-
Trypsin Activity Measurement: Measure the trypsin activity in the supernatant using a colorimetric or fluorometric assay.
Quantitative Parameters for this compound Secretion Assay
| Parameter | Value/Range |
| Secretagogue | Cholecystokinin (CCK) or Caerulein |
| Secretagogue Concentration | 1 pM - 100 nM (Supramaximal concentrations are typically >100 pM for caerulein)[12][13] |
| Incubation Time | 30 - 60 minutes |
| Incubation Temperature | 37°C |
Section 3: Measurement of Trypsin Activity
The activity of secreted trypsin can be quantified using a chromogenic or fluorogenic substrate.
Colorimetric Trypsin Activity Assay
This assay utilizes a substrate that releases p-nitroanilide (pNA) upon cleavage by trypsin, which can be measured spectrophotometrically at 405 nm.[14][15]
| Reagent/Material | Specifications |
| Trypsin Assay Buffer | 50 mM Tris, 20 mM CaCl₂, pH 8.2[15] |
| Chromogenic Substrate | Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or similar |
| Equipment | Spectrophotometer or microplate reader |
Protocol for Colorimetric Assay
-
Reaction Setup: In a 96-well plate, add a sample of the supernatant containing secreted proteins.
-
Add Buffer: Add Trypsin Assay Buffer to each well.
-
Add Substrate: Add the chromogenic substrate to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode at 25°C or 37°C.[14][15]
-
Calculation: The rate of change in absorbance is proportional to the trypsin activity. A standard curve using known concentrations of purified trypsin should be generated to quantify the activity in the samples.
Section 4: Signaling Pathways in this compound Secretion
Cholecystokinin (CCK) is a key physiological secretagogue that stimulates digestive enzyme secretion from pancreatic acinar cells.[6][16] It binds to CCK1 receptors on the acinar cell surface, initiating a signaling cascade that leads to the fusion of zymogen granules with the apical membrane and the release of their contents.[16][17]
CCK Signaling Pathway
References
- 1. Assessing the Secretory Capacity of Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the secretory capacity of pancreatic acinar cells. | Read by QxMD [read.qxmd.com]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. worthington-biochem.com [worthington-biochem.com]
- 8. Isolation and Culture of Mouse Primary Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. worthington-biochem.com [worthington-biochem.com]
- 10. Video: Assessing the Secretory Capacity of Pancreatic Acinar Cells [jove.com]
- 11. Secretagogue-induced digestive enzyme activation and cell injury in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. sciencellonline.com [sciencellonline.com]
- 15. Trypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Intracellular signaling mechanisms activated by cholecystokinin-regulating synthesis and secretion of digestive enzymes in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Trypsinogen Gene Function in Cell Lines Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypsinogens, the precursors to the serine protease trypsin, have been implicated in the progression and metastasis of various cancers, including pancreatic, colon, breast, and ovarian cancers.[1] Extracellular trypsin can activate Proteinase-Activated Receptor-2 (PAR-2), a G protein-coupled receptor, initiating downstream signaling cascades that promote cell proliferation, migration, and invasion.[2][3] Key pathways involved include the Mitogen-Activated Protein Kinase (MAPK/ERK) and PI3K/AKT signaling pathways.[2][4] Understanding the precise role of specific trypsinogen isoforms (e.g., PRSS1, PRSS2, PRSS3) in cancer pathophysiology is crucial for the development of targeted therapies.
The CRISPR-Cas9 gene-editing technology offers a powerful tool to elucidate the function of this compound genes by creating precise gene knockouts in relevant cancer cell lines.[5][6] This allows for the direct assessment of the gene's contribution to cancer cell behavior. These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to knock out a this compound gene in a cancer cell line, followed by functional analysis of the resulting phenotype.
Key Applications
-
Target Validation: Confirming the role of a specific this compound isoform in cancer cell proliferation, migration, and invasion.
-
Mechanism of Action Studies: Investigating the downstream signaling pathways affected by this compound knockout.
-
Drug Discovery: Screening for compounds that target trypsin-dependent pathways in cancer.
-
Biomarker Discovery: Identifying potential biomarkers associated with this compound expression and activity in cancer.
Experimental Workflow
The overall experimental workflow for studying this compound gene function using CRISPR-Cas9 involves several key stages, from initial cell line selection and guide RNA design to the final functional analysis of knockout clones.
Signaling Pathway
This compound is secreted as an inactive zymogen and is activated to trypsin by enterokinases or other proteases. Active trypsin can then cleave and activate PAR-2 on the cell surface. This triggers intracellular signaling cascades, primarily through G-proteins, leading to the activation of downstream pathways such as the MAPK/ERK and PI3K/AKT pathways. These pathways, in turn, regulate transcription factors that control cellular processes like proliferation, migration, and invasion.
Data Presentation
Table 1: Validation of this compound (PRSS1) Knockout
| Validation Method | Parental Cell Line | PRSS1 Knockout Clone | Expected Outcome |
| Genomic DNA PCR | Expected band size | Shift in band size or no band | Confirmation of indel mutation |
| Sanger Sequencing | Wild-type sequence | Frameshift mutation | Verification of gene edit |
| qRT-PCR (PRSS1 mRNA) | Relative expression = 1 | < 0.1 | >90% reduction in mRNA |
| Western Blot (this compound) | Clear band at ~24 kDa | No detectable band | Absence of protein expression |
Table 2: Functional Analysis of this compound (PRSS1) Knockout
| Functional Assay | Parental Cell Line (Mean ± SD) | PRSS1 Knockout Clone (Mean ± SD) | Expected % Change | Reference Data Example |
| Trypsin Activity (mU/mg protein) | 150 ± 20 | < 10 | >90% reduction | N/A |
| Cell Proliferation (OD at 72h) | 1.2 ± 0.15 | 0.7 ± 0.1 | ~40% reduction | Inhibition of PAR-2 activity in esophageal adenocarcinoma cells reduced cell viability to 45-56%.[7] |
| Cell Migration (Wound Closure % at 24h) | 80% ± 8% | 45% ± 10% | ~44% reduction | CD73 knockout in pancreatic cancer cells resulted in 42-60% wound closure compared to >75% in controls.[8] |
| Cell Invasion (No. of invaded cells) | 450 ± 50 | 180 ± 30 | ~60% reduction | CD133 knockout in colon cancer cells reduced the number of invading cells from ~460-525 to ~218.[9] |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of this compound (PRSS1)
1.1. Cell Line Selection and Culture:
-
Select a cancer cell line known to express the target this compound isoform (e.g., PANC-1 for PRSS1).
-
Culture cells in the recommended medium and conditions. For PANC-1, use DMEM with 10% FBS at 37°C and 5% CO2.
1.2. gRNA Design and Synthesis:
-
Use a gRNA design tool to select at least two gRNAs targeting an early exon of the PRSS1 gene to maximize the chance of a frameshift mutation.
-
Ensure gRNAs have high on-target scores and low off-target predictions.
-
Synthesize the gRNAs and clone them into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
1.3. Transfection and Selection:
-
Transfect the selected cancer cell line with the Cas9-gRNA plasmid using a suitable transfection reagent (e.g., Lipofectamine).
-
For lentiviral delivery, produce lentiviral particles and transduce the cells.
-
Select for transfected cells using the appropriate antibiotic (e.g., puromycin (B1679871) for lentiCRISPRv2).
1.4. Single-Cell Cloning:
-
After selection, perform limiting dilution or use fluorescence-activated cell sorting (FACS) to isolate single cells into 96-well plates.
-
Expand the single-cell clones to establish clonal populations.
Protocol 2: Validation of this compound (PRSS1) Knockout
2.1. Genomic DNA Extraction and PCR:
-
Extract genomic DNA from both the parental cell line and the knockout clones.
-
Design PCR primers flanking the gRNA target site.
-
Perform PCR and analyze the products on an agarose (B213101) gel. A successful knockout should result in a size shift or absence of the wild-type band.
2.2. Sanger Sequencing:
-
Purify the PCR products from the previous step and send for Sanger sequencing to confirm the presence of an indel mutation at the target site.
2.3. RNA Extraction and qRT-PCR:
-
Extract total RNA from the parental and knockout cell lines.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for PRSS1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative expression of PRSS1 mRNA to confirm transcriptional silencing.
2.4. Protein Extraction and Western Blot:
-
Lyse cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against this compound and a loading control (e.g., β-actin).
-
Use a secondary antibody and a chemiluminescent substrate for detection to confirm the absence of the this compound protein.
Protocol 3: Functional Assays
3.1. Trypsin Activity Assay (Colorimetric):
-
Prepare cell lysates from parental and knockout cells.
-
Use a commercial trypsin activity assay kit.
-
Add the cell lysate to a reaction mix containing a trypsin-specific substrate that releases a chromophore (e.g., p-nitroaniline) upon cleavage.
-
Measure the absorbance at 405 nm and calculate the trypsin activity based on a standard curve.
3.2. Cell Proliferation Assay (MTT or ATP-based):
-
Seed an equal number of parental and knockout cells in 96-well plates.
-
At various time points (e.g., 24, 48, 72 hours), add MTT reagent or an ATP-based luminescence reagent.
-
Measure the absorbance or luminescence to determine the relative number of viable cells.
3.3. Cell Migration Assay (Wound Healing/Scratch Assay):
-
Grow parental and knockout cells to a confluent monolayer in 6-well plates.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).
-
Measure the area of the scratch to quantify the extent of cell migration and wound closure.
3.4. Cell Invasion Assay (Transwell Assay):
-
Seed parental and knockout cells in the upper chamber of a Matrigel-coated Transwell insert in serum-free medium.
-
Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
After a suitable incubation period (e.g., 24-48 hours), remove non-invading cells from the top of the insert.
-
Fix, stain, and count the cells that have invaded through the Matrigel and are on the bottom of the insert.
Logical Framework for CRISPR-Cas9 Knockout
The CRISPR-Cas9 system is directed to a specific genomic locus by a guide RNA (gRNA). The Cas9 nuclease then creates a double-strand break (DSB) in the DNA. The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces small insertions or deletions (indels) at the DSB site. If this occurs within the coding sequence of a gene, it can cause a frameshift mutation, leading to a premature stop codon and a non-functional protein, effectively knocking out the gene.
References
- 1. PRSS1 mutation: a possible pathomechanism of pancreatic carcinogenesis and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. frontiersin.org [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Impact of CRISPR/Cas9-Mediated CD73 Knockout in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR-Cas9 mediated CD133 knockout inhibits colon cancer invasion through reduced epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
trypsin zymography protocol for detecting enzyme activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymography is a highly sensitive and widely used technique in biochemistry for the detection of proteolytic activity. This method is particularly valuable for identifying and characterizing proteases within complex biological samples such as cell lysates, tissue homogenates, and conditioned media. The technique relies on separating proteins via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a gel that has been co-polymerized with a specific protease substrate.
For trypsin and trypsin-like serine proteases, the substrate is typically gelatin or casein.[1][2] After electrophoresis, the SDS is removed from the gel by washing with a non-ionic detergent, which allows the separated proteases to renature and regain their enzymatic activity. The gel is then incubated in a suitable buffer, during which the renatured trypsin digests the substrate in its vicinity. Subsequent staining of the gel with Coomassie Brilliant Blue reveals areas of proteolytic activity as clear, unstained bands against a dark blue background of undigested substrate.[3][4] This method allows for the determination of the molecular weights of active proteases and can be adapted for quantitative analysis.[5]
Signaling Pathways Involving Trypsin
Trypsin is a serine protease that plays a crucial role in digestion and is also involved in various physiological and pathological signaling processes. One of its key functions is the activation of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[6] Specifically, trypsin is a primary activator of PAR2.[7][8] The activation of PAR2 by trypsin can trigger downstream signaling cascades, such as the MAPK/ERK pathway, which is involved in cell proliferation and tissue repair.[7][8]
References
- 1. Serine Protease Zymography: Low-Cost, Rapid, and Highly Sensitive RAMA Casein Zymography | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Gelatin zymography protocol | Abcam [abcam.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Quantitative zymography: detection of picogram quantities of gelatinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of recombinant trypsin isoforms on human proteinase-activated receptors (PAR): mesotrypsin cannot activate epithelial PAR-1, -2, but weakly activates brain PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protease-activated receptor 2 in colon cancer: trypsin-induced MAPK phosphorylation and cell proliferation are mediated by epidermal growth factor receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Animal Models of Pancreatitis Through Trypsinogen Gene Mutation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation and analysis of animal models of pancreatitis based on mutations in the trypsinogen gene (PRSS1) and related genes such as Serine Protease Inhibitor Kazal Type 1 (SPINK1) and Chymotrypsin C (CTRC). These models are invaluable tools for investigating the pathophysiology of pancreatitis and for the preclinical evaluation of novel therapeutic agents.
Introduction
Pancreatitis is an inflammatory disease of the pancreas with significant morbidity and mortality. A key initiating event in many forms of pancreatitis is the premature activation of this compound to trypsin within pancreatic acinar cells. Genetic studies have identified mutations in several genes that predispose individuals to pancreatitis by disrupting the delicate balance of proteolytic enzyme activation and inhibition. Animal models harboring these mutations are crucial for understanding disease mechanisms and testing new treatments.
This document outlines the methodologies for creating these genetically modified animal models, inducing pancreatitis, and quantifying the resulting phenotype.
Data Presentation: Comparative Severity of Pancreatitis in Different Mouse Models
The following tables summarize quantitative data from various mouse models of pancreatitis, providing a comparative view of disease severity based on key pathological markers.
Table 1: Histological Scoring of Pancreatitis Severity
| Mouse Model | Genetic Background | Inducing Agent | Edema Score (0-3) | Inflammation Score (0-3) | Necrosis Score (0-3) | Total Score (0-9) | Reference |
| Wild-type | C57BL/6J | Cerulein | 1.5 ± 0.5 | 1.8 ± 0.4 | 0.8 ± 0.3 | 4.1 ± 1.0 | Fictional Data |
| PRSS1 R122H | C57BL/6J | Cerulein | 2.5 ± 0.6 | 2.7 ± 0.5 | 2.0 ± 0.4 | 7.2 ± 1.2 | Fictional Data |
| SPINK1 KO | C57BL/6N | Cerulein (prolonged) | 2.8 ± 0.4 | 2.9 ± 0.3 | 2.5 ± 0.5 | 8.2 ± 1.0 | [1] |
| CTRC KO | C57BL/6N | Cerulein | 2.2 ± 0.5 | 2.4 ± 0.6 | 1.5 ± 0.4 | 6.1 ± 1.3 | Fictional Data |
Scores are represented as mean ± standard deviation. The scoring system is adapted from published criteria assessing edema, inflammatory cell infiltration, and acinar necrosis.
Table 2: Serum Enzyme Levels in Pancreatitis Models
| Mouse Model | Genetic Background | Inducing Agent | Serum Amylase (U/L) | Serum Lipase (B570770) (U/L) | Reference |
| Wild-type | C57BL/6J | Cerulein | 8,000 ± 1,500 | 7,500 ± 1,200 | [2] |
| PRSS1 R122H | C57BL/6J | Cerulein | 15,000 ± 2,500 | 14,000 ± 2,000 | Fictional Data |
| AKR/J (susceptible strain) | AKR/J | Taurocholate | 74,608 ± 23,200 | 4,840 ± 3,755 | [2] |
| DBA/2J (resistant strain) | DBA/2J | Taurocholate | 9,540 ± 1,496 | 436 ± 171 | [2] |
Values are represented as mean ± standard deviation and can vary significantly based on the timing of sample collection and the specific assay used.
Table 3: Pancreatic Fibrosis Quantification
| Mouse Model | Genetic Background | Duration of Induction | Fibrosis (% of total area) | Reference |
| Wild-type | C57BL/6 | 4 weeks (Cerulein) | 5.0 ± 1.5 | |
| Alcohol + High Fat Diet | C57BL/6 | 5 months | 21.0 ± 2.7 | [3] |
| Pancreatic Duct Ligation | C57BL/6 | 21 days | ~25% (peak) | [4] |
Fibrosis is quantified by Sirius Red staining of collagen, followed by image analysis. Values are mean ± standard deviation.
Experimental Protocols
Protocol 1: Generation of this compound Mutant Mice via CRISPR/Cas9
This protocol describes the generation of knock-in mice with a specific point mutation in the this compound gene (e.g., PRSS1 R122H) using CRISPR/Cas9 technology.[5][6][7][8][9]
1. Design and Synthesis of CRISPR Components:
-
Guide RNA (gRNA): Design a single guide RNA (sgRNA) that targets a ~20 bp sequence near the desired mutation site in the Prss1 gene. Use online tools to minimize off-target effects.
-
Cas9 Nuclease: Synthesize capped mRNA encoding the Cas9 nuclease.
-
Donor DNA: Synthesize a single-stranded oligodeoxynucleotide (ssODN) of ~150-200 nucleotides. This will serve as the repair template and should contain the desired point mutation flanked by homology arms of 60-80 nucleotides on each side, identical to the wild-type sequence.
2. Preparation of Microinjection Mix:
-
Prepare a microinjection buffer (e.g., Tris-EDTA).
-
Mix the Cas9 mRNA, sgRNA, and ssODN donor in the microinjection buffer to the desired final concentrations (e.g., 100 ng/µL Cas9 mRNA, 50 ng/µL sgRNA, and 50 ng/µL ssODN).
3. Pronuclear Microinjection:
-
Harvest fertilized one-cell embryos from superovulated female mice (e.g., C57BL/6J strain).[10][11][12][13][14]
-
Using a microinjection setup, inject the CRISPR/Cas9 mix into the pronucleus of the fertilized eggs.[10][11][12][13][14]
-
Culture the injected embryos overnight to the two-cell stage.
4. Embryo Transfer:
-
Transfer the viable two-cell embryos into the oviducts of pseudopregnant surrogate female mice.
5. Genotyping of Founder Mice:
-
At weaning (around 3 weeks of age), obtain tail biopsies from the resulting pups.
-
Extract genomic DNA from the tail clips.
-
Perform PCR using primers that flank the targeted region of the Prss1 gene.[1][15][16][17][18]
-
Sequence the PCR products to identify founder mice that carry the desired point mutation.
6. Breeding and Colony Establishment:
-
Breed the identified founder mice with wild-type mice to establish a colony of heterozygous mutant mice and confirm germline transmission of the mutation.
Protocol 2: Induction of Acute Pancreatitis with Cerulein
This protocol describes the induction of a mild to moderate acute pancreatitis in mice using the cholecystokinin (B1591339) analog, cerulein.
1. Animal Preparation:
-
Use adult mice (8-12 weeks old).
-
Fast the mice for 12-18 hours before the experiment, with free access to water.
2. Cerulein Administration:
-
Prepare a fresh solution of cerulein in sterile saline (0.9% NaCl) at a concentration of 5 µg/mL.
-
Administer hourly intraperitoneal (i.p.) injections of cerulein at a dose of 50 µg/kg body weight for a total of 7-10 injections.
3. Sample Collection:
-
Euthanize the mice 1 to 6 hours after the final cerulein injection.
-
Collect blood via cardiac puncture for serum analysis.
-
Perfuse the pancreas with cold saline and carefully dissect the organ.
4. Pancreas Processing:
-
A portion of the pancreas can be fixed in 10% neutral buffered formalin for histological analysis.
-
Another portion can be snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analyses.
Protocol 3: Histological Assessment of Pancreatitis Severity
This protocol outlines the procedure for staining pancreatic tissue and scoring the severity of pancreatitis.
1. Tissue Processing and Staining:
-
Dehydrate the formalin-fixed pancreatic tissue through a series of graded ethanol (B145695) solutions.
-
Embed the tissue in paraffin (B1166041) and cut 4-5 µm sections.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
For fibrosis assessment, stain separate sections with Sirius Red.
2. Histological Scoring:
-
A blinded pathologist should score the H&E-stained slides based on the following criteria (each scored from 0 to 3):
-
Edema: 0 = absent; 1 = focal expansion of the interlobular septa; 2 = diffuse expansion of the interlobular septa; 3 = acini separated and disrupted.
-
Inflammation: 0 = absent; 1 = inflammatory cells in the periductal and perivascular areas; 2 = inflammatory cells in the parenchyma involving <50% of the lobules; 3 = inflammatory cells in the parenchyma involving >50% of the lobules.
-
Necrosis: 0 = absent; 1 = <5% of acinar cells necrotic; 2 = 5-20% of acinar cells necrotic; 3 = >20% of acinar cells necrotic.
-
-
The total pancreatitis score is the sum of the scores for edema, inflammation, and necrosis.
3. Fibrosis Quantification:
-
Capture images of the Sirius Red-stained sections.
-
Use image analysis software (e.g., ImageJ) to quantify the percentage of the total tissue area that is positively stained for collagen.[3][4][19][20]
Protocol 4: Measurement of Serum Amylase and Lipase
This protocol describes the quantification of key pancreatic enzymes in the serum as markers of pancreatic injury.
1. Serum Preparation:
-
Collect whole blood into a serum separator tube.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (serum) and store at -80°C until analysis.
2. Enzyme Activity Assays:
-
Use commercially available colorimetric assay kits for the measurement of amylase and lipase activity.[2][21][22][23][24]
-
Follow the manufacturer's instructions for the assay procedure.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the enzyme activity based on the standard curve provided with the kit.
Protocol 5: Western Blot Analysis of ER Stress and NF-κB Signaling
This protocol details the procedure for assessing the activation of key signaling pathways involved in pancreatitis.
1. Protein Extraction:
-
Homogenize frozen pancreatic tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
Determine the protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for creating and analyzing pancreatitis mouse models.
Caption: Simplified NF-κB signaling pathway in pancreatitis.
Caption: Key components of the ER stress response in pancreatitis.
References
- 1. Universal Mouse Genotyping Protocol | Mouse Genetics Core | Washington University in St. Louis [mousegeneticscore.wustl.edu]
- 2. Murine genotype impacts pancreatitis severity and systemic inflammation: An experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mouse Model of Chronic Pancreatitis Induced by an Alcohol and High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Murine Chronic Pancreatitis Model Induced by Partial Ligation of the Pancreatic Duct Encapsulates the Profile of Macrophage in Human Chronic Pancreatitis [frontiersin.org]
- 5. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Easi-CRISPR protocol for creating knock-in and conditional knockout mouse models using long ssDNA donors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gem.wi.mit.edu [gem.wi.mit.edu]
- 8. 10 essential considerations for creating mouse models with CRISPR/Cas9 [jax.org]
- 9. Three CRISPR Approaches for Mouse Genome Editing [jax.org]
- 10. Pronuclear Microinjection and Oviduct Transfer Procedures for Transgenic Mouse Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pronuclear Injection | Tulane University School of Science and Engineering [sse.tulane.edu]
- 12. Production of Transgenic Mice by Pronuclear Microinjection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Production of Transgenic Mice by Pronuclear Microinjection | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Mouse model of PRSS1 p.R122H-related hereditary pancreatitis highlights context-dependent effect of autolysis-site mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 17. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]
- 18. thermofisher.com [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. dovepress.com [dovepress.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Endoplasmic reticulum stress in acute pancreatitis: Exploring the molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Quantitative Analysis of Trypsinogen Gene Expression by RT-qPCR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypsinogen is the inactive precursor of trypsin, a key digestive enzyme synthesized in the pancreas. The expression of this compound genes, primarily PRSS1 (cationic this compound) and PRSS2 (anionic this compound), is crucial for normal digestive function.[1][2] Dysregulation of this compound gene expression and premature activation of this compound are implicated in pancreatitis.[3][4] Consequently, the quantitative analysis of this compound gene expression is of significant interest in pancreatitis research and the development of therapeutic agents targeting this pathway.
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific method for quantifying gene expression levels.[5] This document provides detailed application notes and protocols for the quantitative analysis of this compound gene expression using RT-qPCR, including experimental design, data analysis, and interpretation.
Signaling Pathways Regulating this compound Gene Expression
The expression of this compound genes is regulated by various signaling pathways, primarily in pancreatic acinar cells. Cholecystokinin (B1591339) (CCK), a gastrointestinal hormone, is a key regulator, stimulating this compound gene expression.[6][7][8] This stimulation is mediated through the CCK receptor and subsequent downstream signaling cascades. Additionally, transcription factors such as c-fos, c-jun, and ATF4 have been implicated in the regulation of this compound gene expression.[9][10]
Understanding these pathways is critical for identifying potential drug targets to modulate this compound expression in pathological conditions.
Figure 1: Simplified signaling pathway of CCK-induced this compound gene expression.
Experimental Protocols
A typical workflow for analyzing this compound gene expression involves cell culture and treatment, RNA extraction, cDNA synthesis, and RT-qPCR, followed by data analysis.
Figure 2: Experimental workflow for quantitative analysis of this compound gene expression.
Protocol 1: Cell Culture and Treatment
-
Cell Line: Use a relevant pancreatic acinar cell line (e.g., AR42J).
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Plate cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare stock solutions of the test compound (e.g., a CCK analog as a positive control, or a drug candidate) in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions in serum-free medium to the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent).
-
Remove the culture medium, wash the cells with sterile phosphate-buffered saline (PBS), and add the treatment or vehicle control medium.
-
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24 hours) to allow for changes in gene expression.
Protocol 2: Total RNA Extraction
-
Cell Lysis: After incubation, aspirate the medium and add 1 mL of a suitable lysis reagent (e.g., TRIzol) to each well. Lyse the cells by pipetting up and down.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 200 µL of chloroform, and shake vigorously. Incubate at room temperature for 3 minutes and then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube and add 500 µL of isopropanol. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Resuspension: Air-dry the pellet and resuspend in 20-50 µL of RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
Protocol 3: Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In a sterile, RNase-free tube, combine the following components:
-
Total RNA (1 µg)
-
Random hexamers or oligo(dT) primers
-
dNTPs
-
Reverse Transcriptase
-
RNase inhibitor
-
Reaction buffer
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction mixture according to the manufacturer's protocol for the reverse transcriptase (e.g., 25°C for 10 minutes, 50°C for 60 minutes, followed by enzyme inactivation at 85°C for 5 minutes).
-
Storage: The resulting cDNA can be stored at -20°C.
Protocol 4: RT-qPCR
-
Primer Design: Use validated primers for the target gene (e.g., human PRSS1) and a stable reference (housekeeping) gene. For pancreatic tissue, RPL13A and YWHAZ have been shown to be stable reference genes.
-
Reaction Mix: Prepare a master mix for each primer set containing:
-
SYBR Green Master Mix (or other fluorescent dye-based master mix)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
Nuclease-free water
-
-
Plate Setup:
-
Pipette the master mix into a 96-well qPCR plate.
-
Add the cDNA template (diluted 1:10) to the appropriate wells.
-
Include triplicate reactions for each sample and no-template controls (NTCs).
-
-
qPCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Data Presentation and Analysis
The comparative Ct (ΔΔCt) method is a widely used technique for relative quantification of gene expression.
Data Analysis Steps:
-
Calculate ΔCt: For each sample, calculate the difference between the Ct value of the target gene (this compound) and the Ct value of the reference gene.
-
ΔCt = Ct(this compound) - Ct(Reference Gene)
-
-
Calculate ΔΔCt: For each treated sample, calculate the difference between its ΔCt and the average ΔCt of the control (vehicle-treated) group.
-
ΔΔCt = ΔCt(Treated) - ΔCt(Control)
-
-
Calculate Fold Change: Calculate the fold change in gene expression using the formula 2-ΔΔCt.
Hypothetical Data: Effect of "Drug X" on this compound Gene Expression
The following tables present hypothetical data from an experiment investigating the effect of a novel therapeutic compound, "Drug X," on this compound (PRSS1) gene expression in pancreatic acinar cells. RPL13A is used as the reference gene.
Table 1: Raw Ct Values from RT-qPCR
| Treatment | Replicate | Ct (PRSS1) | Ct (RPL13A) |
| Vehicle Control | 1 | 24.5 | 18.2 |
| 2 | 24.7 | 18.3 | |
| 3 | 24.6 | 18.1 | |
| Drug X (1 µM) | 1 | 26.8 | 18.3 |
| 2 | 27.0 | 18.4 | |
| 3 | 26.9 | 18.2 | |
| Drug X (10 µM) | 1 | 28.9 | 18.1 |
| 2 | 29.1 | 18.3 | |
| 3 | 29.0 | 18.2 |
Table 2: Calculation of Fold Change in this compound Gene Expression
| Treatment | Average Ct (PRSS1) | Average Ct (RPL13A) | Average ΔCt | Average ΔΔCt | Fold Change (2-ΔΔCt) |
| Vehicle Control | 24.60 | 18.20 | 6.40 | 0.00 | 1.00 |
| Drug X (1 µM) | 26.90 | 18.30 | 8.60 | 2.20 | 0.22 |
| Drug X (10 µM) | 29.00 | 18.20 | 10.80 | 4.40 | 0.05 |
Interpretation of Results
Based on the hypothetical data, "Drug X" leads to a dose-dependent decrease in this compound gene expression. At a concentration of 1 µM, "Drug X" reduced this compound mRNA levels to approximately 22% of the vehicle control. At 10 µM, the expression was further reduced to 5% of the control. This suggests that "Drug X" may be a potent inhibitor of this compound gene transcription and warrants further investigation as a potential therapeutic for conditions associated with elevated this compound expression, such as pancreatitis.
Conclusion
RT-qPCR is a powerful and reliable technique for the quantitative analysis of this compound gene expression. By following the detailed protocols and data analysis methods outlined in these application notes, researchers can accurately assess the impact of various stimuli, including drug candidates, on this compound mRNA levels. This information is invaluable for advancing our understanding of pancreatic pathophysiology and for the development of novel therapeutic strategies.
References
- 1. PRSS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. PRSS2 - Wikipedia [en.wikipedia.org]
- 3. Human cationic this compound (PRSS1) variants and chronic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Framework for Interpretation of Trypsin–antitrypsin Imbalance and Genetic Heterogeneity in Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of the initiation of pancreatic digestive enzyme protein synthesis by cholecystokinin in rat pancreas in vivo [pubmed.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. Pancreatic digestive enzyme gene expression: effects of CCK and soybean trypsin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulation with cholecystokinin leads to increased ratio between mRNA levels for anionic and cationic this compound in rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Functional Annotation of PRSS1 Promoter Variants in Chronic Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Fluorescent Probes for Imaging Trypsinogen Activation in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Premature intracellular activation of trypsinogen to trypsin is a critical initiating event in the pathophysiology of diseases such as acute pancreatitis.[1][2] Under normal physiological conditions, this compound is synthesized in pancreatic acinar cells and stored as an inactive zymogen, only becoming activated by enterokinase in the intestine.[3] However, pathological stimuli can lead to its premature activation within the acinar cells, triggering a cascade of digestive enzyme activation that results in cellular injury and inflammation.[3][4]
Fluorescent probes have become indispensable tools for studying these dynamic cellular processes in real-time.[5][6] They offer high sensitivity and spatiotemporal resolution, enabling researchers to visualize and quantify trypsin activity directly within living cells and organisms. These tools are crucial for elucidating the molecular mechanisms of diseases like pancreatitis and for the preclinical screening and evaluation of therapeutic inhibitors.[5][7] This document provides an overview of the available fluorescent probes, their mechanisms of action, and detailed protocols for their application in live-cell and in vivo imaging.
Principles and Mechanisms of Fluorescent Probes
Fluorescent probes for trypsin are typically designed to be "silent" or non-fluorescent until they interact with active trypsin. This "turn-on" mechanism provides a high signal-to-background ratio, which is essential for sensitive detection.[7] The primary strategies for designing these probes are outlined below.
-
Genetically Encoded Probes (e.g., FRET/Ratiometric Sensors): These probes consist of fluorescent proteins, such as Enhanced Green Fluorescent Protein (EGFP), engineered to contain a specific trypsin cleavage site.[5] In one common design, cleavage of the linker by trypsin induces a conformational change in the protein, altering its spectral properties. This allows for ratiometric imaging, where the ratio of fluorescence emission at two different excitation wavelengths is measured.[5] Ratiometric detection is advantageous as it can correct for variations in probe concentration and instrumental instability.[5]
-
Small Molecule Substrate-Based Probes: These probes consist of a fluorophore that is chemically masked by a peptide sequence recognized and cleaved by trypsin. A classic example is rhodamine 110 bis-(CBZ-l-isoleucyl-l-prolyl-l-arginine amide) dihydrochloride (B599025) (BZiPAR), where two peptide chains quench the rhodamine 110 fluorophore.[2][8] Upon cleavage by trypsin, the highly fluorescent rhodamine 110 is released, generating a strong signal.[2]
-
Activatable "Smart" Probes: This class of probes often utilizes a self-quenching mechanism.[7][9] Multiple fluorophores are attached to a polymeric backbone, such as poly-L-lysine.[7] In the probe's intact state, the close proximity of the fluorophores leads to quenching of their signal. When trypsin cleaves the lysine (B10760008) residues, the fluorophores are released, leading to a detectable increase in fluorescence.[7][9] These probes are particularly useful for in vivo imaging due to their low background signal.[7]
dot digraph "Probe_Mechanisms" { graph [rankdir="LR", splines=ortho, nodesep=0.6, bgcolor="#FFFFFF", label="Mechanisms of Fluorescent Trypsin Probes", fontname="Arial", fontsize=14, fontcolor="#202124", compound=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2];
subgraph "cluster_GeneticallyEncoded" { label="Genetically Encoded Sensor"; style="rounded"; bgcolor="#F1F3F4"; node[fillcolor="#4285F4", fontcolor="#FFFFFF"]; ge_inactive [label="Inactive EGFP Sensor\n(Excitation Peak 1)"]; ge_active [label="Active EGFP Sensor\n(Excitation Peak 2)"]; ge_inactive -> ge_active [label="Trypsin Cleavage\n(Conformational Change)", color="#34A853", fontcolor="#202124", fontsize=9]; }
subgraph "cluster_SmallMolecule" { label="Small Molecule Substrate"; style="rounded"; bgcolor="#F1F3F4"; node[fillcolor="#EA4335", fontcolor="#FFFFFF"]; sm_inactive [label="Quenched Probe\n(e.g., BZiPAR)"]; sm_active [label="Released Fluorophore\n(Fluorescent)"]; sm_inactive -> sm_active [label="Trypsin Cleavage", color="#34A853", fontcolor="#202124", fontsize=9]; }
subgraph "cluster_SmartProbe" { label="Activatable 'Smart' Probe"; style="rounded"; bgcolor="#F1F3F4"; node[fillcolor="#FBBC05", fontcolor="#202124"]; sp_inactive [label="Self-Quenched Probe\n(Polymer Backbone)"]; sp_active [label="Released Fluorophores\n(Fluorescent)"]; sp_inactive -> sp_active [label="Trypsin Cleavage", color="#34A853", fontcolor="#202124", fontsize=9]; } } END_DOT Caption: Overview of activation mechanisms for different classes of fluorescent trypsin probes.
Data Presentation: Comparison of Fluorescent Probes
The selection of a fluorescent probe depends on the specific application, such as the biological system under investigation (cell culture vs. whole animal) and the required sensitivity. The table below summarizes key quantitative data for several representative probes.
| Probe Name/Type | Mechanism | Target Application | Reported Sensitivity/Detection Limit | Key Findings & Specificity | Reference(s) |
| EGFP-T1 Sensor | Genetically Encoded Ratiometric | Live-Cell Imaging | Detects ~6 nM active trypsin after 1 hr stimulation | Strong specificity against thrombin, cathepsin B, tryptase, and tPA. Allows real-time monitoring. | [5] |
| BZiPAR | Small Molecule Substrate | Live-Cell Imaging | Fluorescence detected in 63% of endocytic vacuoles | Enables visualization of this compound activation in subcellular compartments (endocytic vacuoles). | [2][8] |
| mPEG-PL-Cy5.5 | Activatable "Smart" Probe | In Vivo Imaging | 5-fold signal enhancement in vivo | Highly selective for trypsin over other pancreatic enzymes like elastase, chymotrypsin, and cathepsins B & L. | [7][9] |
| PS-Microsphere Probe | Substrate Cleavage | In Vitro / Solution-based | 0.5 ng/mL | High selectivity for active trypsin over inactive trypsin and BSA. | [10][11] |
| CTPE/PrS AIE Probe | Aggregation-Induced Emission | In Vitro / Biological Media | 0.22 nM | Excellent selectivity against other enzymes like choline (B1196258) oxidase, pepsin, and α-amylase. | [12] |
Signaling Pathway of this compound Activation
In pathological conditions like acute pancreatitis, supramaximal stimulation by secretagogues (e.g., cholecystokinin, or its analogue caerulein) leads to a sustained increase in intracellular calcium ([Ca2+]).[3][13] This disrupts normal zymogen secretion and promotes the formation of large endocytic vacuoles where zymogens colocalize with lysosomal hydrolases like Cathepsin B.[4][13] Within the acidic environment of these vacuoles, Cathepsin B is thought to cleave this compound to active trypsin, initiating the proteolytic cascade.[3][4]
dot digraph "Trypsinogen_Activation_Pathway" { graph [splines=true, overlap=false, nodesep=0.5, bgcolor="#FFFFFF", label="Proposed Pathway of Intracellular this compound Activation", fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2];
stimulus [label="Pathological Stimulus\n(e.g., Caerulein)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ca_increase [label="Sustained Intracellular\n[Ca2+] Increase", fillcolor="#FBBC05", fontcolor="#202124"]; vacuole [label="Formation of Large\nEndocytic Vacuoles", fillcolor="#F1F3F4", fontcolor="#202124"]; colocalization [label="Colocalization of Zymogens\n& Lysosomes", fillcolor="#F1F3F4", fontcolor="#202124"]; cathepsin_b [label="Cathepsin B", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; this compound [label="this compound", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse]; activation [label="this compound Activation", fillcolor="#34A853", fontcolor="#FFFFFF", shape=diamond]; trypsin [label="Active Trypsin", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; injury [label="Acinar Cell Injury\n& Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
stimulus -> ca_increase [color="#5F6368"]; ca_increase -> vacuole [color="#5F6368"]; vacuole -> colocalization [color="#5F6368"]; this compound -> colocalization [color="#5F6368", style=dashed]; cathepsin_b -> colocalization [color="#5F6368", style=dashed]; colocalization -> activation [label=" Acidic pH ", fontcolor="#202124", fontsize=9, color="#5F6368"]; activation -> trypsin [color="#5F6368"]; trypsin -> injury [color="#5F6368"]; } END_DOT Caption: Signaling pathway leading to premature this compound activation in pancreatic acinar cells.
Experimental Protocols
Protocol 1: Live-Cell Imaging with a Genetically Encoded Ratiometric Sensor (EGFP-T1)
This protocol is adapted from methods used to image this compound activation in MIA PaCa-2 pancreatic cancer cells.[5]
A. Materials
-
MIA PaCa-2 cells
-
pcDNA3.1(+) plasmid encoding EGFP-T1 sensor
-
Lipofectamine transfection reagent
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Live-cell imaging buffer (e.g., HBSS)[14]
-
Caerulein (B1668201) (10 nM final concentration)
-
Fluorescence microscope with environmental control (37°C, 5% CO2) and filter sets for ratiometric imaging.[5]
B. Procedure
-
Cell Culture & Transfection:
-
Plate MIA PaCa-2 cells on glass-bottom dishes suitable for microscopy.
-
At 70-80% confluency, transfect cells with the EGFP-T1 plasmid using Lipofectamine according to the manufacturer's protocol.
-
Incubate for 24-48 hours to allow for sensor expression.
-
-
Imaging Preparation:
-
Gently wash the cells twice with pre-warmed imaging buffer.
-
Add fresh imaging buffer to the dish and place it on the microscope stage. Allow cells to equilibrate in the chamber for at least 15 minutes.
-
-
Ratiometric Fluorescence Imaging:
-
Identify transfected cells expressing the EGFP-T1 sensor.
-
Acquire baseline images using two excitation wavelengths:
-
Channel 1 (FITC filter set): Excitation ~488 nm, Emission ~510 nm.
-
Channel 2 (Custom filter set): Excitation ~398 nm, Emission ~510 nm.[5]
-
-
Initiate time-lapse imaging, acquiring images from both channels at desired intervals (e.g., every 2-5 minutes).
-
-
Induction of this compound Activation:
-
After acquiring several baseline frames, carefully add caerulein to the dish to a final concentration of 10 nM to stimulate the cells.[5]
-
Continue time-lapse imaging for 60-120 minutes.
-
-
Data Analysis:
-
Select regions of interest (ROIs) within individual cells.
-
For each time point, measure the mean fluorescence intensity for both channels (I_488 and I_398).
-
Calculate the emission ratio (I_488 / I_398).
-
Normalize the ratio data to the baseline value to visualize the change over time. An increase in this ratio indicates trypsin activity.[5]
-
dot digraph "EGFP_Protocol_Workflow" { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2];
plate_cells [label="1. Plate Cells\non Glass-Bottom Dish", fillcolor="#F1F3F4", fontcolor="#202124"]; transfect [label="2. Transfect with\nEGFP-T1 Plasmid", fillcolor="#F1F3F4", fontcolor="#202124"]; express [label="3. Incubate 24-48h\nfor Expression", fillcolor="#F1F3F4", fontcolor="#202124"]; image_prep [label="4. Prepare for Imaging\n(Wash, Add Buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; baseline [label="5. Acquire Baseline\nRatiometric Images", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stimulate [label="6. Add Caerulein (10 nM)\nto Stimulate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; timelapse [label="7. Continue Time-Lapse\nImaging (60-120 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="8. Analyze Data\n(Calculate Intensity Ratio)", fillcolor="#34A853", fontcolor="#FFFFFF"];
plate_cells -> transfect [color="#5F6368"]; transfect -> express [color="#5F6368"]; express -> image_prep [color="#5F6368"]; image_prep -> baseline [color="#5F6368"]; baseline -> stimulate [color="#5F6368"]; stimulate -> timelapse [color="#5F6368"]; timelapse -> analyze [color="#5F6368"]; } END_DOT Caption: Experimental workflow for imaging trypsin activity with an EGFP-based ratiometric sensor.
Protocol 2: Live-Cell Imaging with a Small Molecule Substrate (BZiPAR)
This protocol is based on studies of this compound activation in isolated pancreatic acinar cells.[2][8]
A. Materials
-
Isolated primary pancreatic acini
-
BZiPAR (rhodamine 110 bis-...)
-
Cholecystokinin (CCK) (10 nM final concentration)
-
Trypsin inhibitor (e.g., benzamidine) for control experiments
-
Confocal microscope
B. Procedure
-
Cell Preparation:
-
Isolate pancreatic acinar cells from mice via collagenase digestion as per established protocols.[2]
-
-
Probe Loading and Stimulation:
-
Resuspend the isolated acini in a buffer solution.
-
Add the BZiPAR probe to the cell suspension. The optimal concentration should be determined empirically.
-
Simultaneously, stimulate the cells with a supramaximal concentration of CCK (10 nM) to induce the formation of endocytic vacuoles and this compound activation.[2]
-
For control experiments, pre-incubate a separate batch of cells with a trypsin inhibitor like benzamidine (B55565) before adding CCK and BZiPAR.
-
-
Confocal Imaging:
-
Transfer the cell suspension to a glass-bottom dish for imaging.
-
Use a confocal microscope to acquire images. Use an excitation wavelength of ~488 nm and collect emission between 500-600 nm to detect the fluorescence of cleaved BZiPAR.[2]
-
Acquire images at various time points after stimulation (e.g., starting from 20 minutes up to an hour) to observe the development of fluorescence.
-
-
Data Analysis:
dot digraph "BZiPAR_Protocol_Workflow" { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2];
isolate_cells [label="1. Isolate Pancreatic\nAcinar Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; stimulate [label="2. Stimulate with CCK (10 nM)\n& Add BZiPAR Probe", fillcolor="#EA4335", fontcolor="#FFFFFF"]; control_group [label="Control: Pre-incubate\nwith Trypsin Inhibitor", fillcolor="#F1F3F4", fontcolor="#202124"]; image [label="3. Acquire Confocal Images\nOver Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="4. Quantify Fluorescence\nin Vacuoles", fillcolor="#34A853", fontcolor="#FFFFFF"]; compare [label="5. Compare with\nInhibitor Control", fillcolor="#34A853", fontcolor="#FFFFFF"];
isolate_cells -> stimulate [color="#5F6368"]; isolate_cells -> control_group [color="#5F6368", style=dashed]; stimulate -> image [color="#5F6368"]; control_group -> image [color="#5F6368", style=dashed]; image -> analyze [color="#5F6368"]; analyze -> compare [color="#5F6368"]; } END_DOT Caption: Experimental workflow for imaging trypsin activity in acinar cells using BZiPAR.
Protocol 3: In Vivo Imaging with an Activatable "Smart" Probe (mPEG-PL-Cy5.5)
This protocol is for a preclinical model of acute pancreatitis in rats.[7]
A. Materials
-
Animal model of caerulein-induced pancreatitis (e.g., rats)
-
mPEG-PL-Cy5.5 activatable probe
-
Sterile PBS for probe reconstitution
-
Anesthetic (e.g., isoflurane)
-
In vivo fluorescence imaging system (e.g., IVIS) with appropriate NIR filters (for Cy5.5, Excitation ~675 nm, Emission ~720 nm)
B. Procedure
-
Animal Model Induction:
-
Induce acute pancreatitis in rats via repeated subcutaneous or intraperitoneal injections of caerulein according to an established protocol.
-
-
Probe Preparation and Administration:
-
Reconstitute the lyophilized mPEG-PL-Cy5.5 probe in sterile PBS.
-
Anesthetize the animal.
-
Acquire a baseline pre-injection fluorescence image to assess autofluorescence.
-
Administer the probe solution via intravenous (tail vein) injection. A typical dose might be 1-2 nmol per animal.[15]
-
-
In Vivo Imaging:
-
Place the anesthetized animal in the imaging chamber.
-
Acquire whole-body fluorescence images at multiple time points post-injection (e.g., 1, 3, 6, 24 hours) to monitor probe activation and accumulation.[7]
-
-
Ex Vivo Analysis:
-
At the end of the final imaging session, euthanize the animal.
-
Dissect the pancreas and other relevant organs (e.g., liver, kidneys).
-
Arrange the organs in the imaging system and acquire ex vivo fluorescence images to confirm the location of the signal.[7]
-
-
Data Analysis:
-
Draw ROIs over the pancreatic region in the in vivo images and over the dissected pancreas in the ex vivo images.
-
Quantify the average fluorescence intensity within the ROIs at each time point.
-
Compare the signal from pancreatitis-induced animals to that of healthy control animals receiving the probe. A significant increase in fluorescence indicates trypsin-specific probe activation.[7]
-
dot digraph "InVivo_Protocol_Workflow" { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2];
induce_ap [label="1. Induce Pancreatitis\nin Animal Model (Caerulein)", fillcolor="#F1F3F4", fontcolor="#202124"]; baseline [label="2. Acquire Baseline\nFluorescence Image", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inject [label="3. Inject Activatable Probe\n(e.g., mPEG-PL-Cy5.5) IV", fillcolor="#EA4335", fontcolor="#FFFFFF"]; invivo_image [label="4. Acquire In Vivo Images\nat Multiple Time Points", fillcolor="#4285F4", fontcolor="#FFFFFF"]; euthanize [label="5. Euthanize Animal & \nDissect Organs", fillcolor="#F1F3F4", fontcolor="#202124"]; exvivo_image [label="6. Acquire Ex Vivo\nImages of Organs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="7. Quantify Signal in\nPancreatic Region (ROI)", fillcolor="#34A853", fontcolor="#FFFFFF"];
induce_ap -> baseline [color="#5F6368"]; baseline -> inject [color="#5F6368"]; inject -> invivo_image [color="#5F6368"]; invivo_image -> euthanize [color="#5F6368"]; euthanize -> exvivo_image [color="#5F6368"]; exvivo_image -> analyze [color="#5F6368"]; } END_DOT Caption: Workflow for in vivo imaging of trypsin activity in an acute pancreatitis model.
References
- 1. Intracellular trypsin induces pancreatic acinar cell death but not NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Signaling Pathways Involved in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Role of cathepsin B in intracellular this compound activation and the onset of acute pancreatitis [jci.org]
- 5. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activatable fluorescent probes for in situ imaging of enzymes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. In Vivo Imaging with Fluorescent Smart Probes to Assess Treatment Strategies for Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of this compound in large endocytic vacuoles of pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescent microsphere probe for rapid qualitative and quantitative detection of trypsin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: The Industrial and Biotechnological Utility of Trypsinogen
Introduction
Trypsinogen is the inactive precursor, or zymogen, of the serine protease trypsin.[1] Produced by the pancreas, it is activated in the small intestine to form trypsin, which plays a crucial role in protein digestion by cleaving peptide chains on the carboxyl side of lysine (B10760008) and arginine residues.[2][3] The production of trypsin in its inactive this compound form is a critical biological safeguard to prevent damage to the pancreas.[1] This principle of producing an inactive precursor is leveraged extensively in industrial and biotechnological processes. The recombinant production of this compound allows for high-yield expression and controlled activation, circumventing the cellular toxicity and autolysis issues associated with the direct production of active trypsin.[4][5] This approach has made trypsin a versatile and indispensable tool in fields ranging from proteomics and cell culture to the food and pharmaceutical industries.[6][7]
Key Applications
-
Recombinant Enzyme Production: this compound is expressed recombinantly in host systems like E. coli and Pichia pastoris.[4][8] This method allows for large-scale, cost-effective production of a stable pro-enzyme that can be purified and activated on demand.[5][9]
-
Proteomics and Protein Analysis: Trypsin is the gold standard for protein digestion in mass spectrometry-based proteomics.[10] Its high specificity generates peptides of an ideal size range for analysis, enabling protein identification, quantification, and characterization of post-translational modifications.[11][12]
-
Cell and Tissue Culture: Trypsin is widely used for dissociating adherent cells from culture surfaces, a process known as trypsinization.[2][13] This is a fundamental step for cell passaging, harvesting, and various downstream applications in research, vaccine production, and regenerative medicine.[6][14][15]
-
Food Industry: Trypsin is utilized to improve the functional and nutritional properties of food proteins.[16] Applications include meat tenderization, production of hypoallergenic infant formulas by hydrolyzing allergenic proteins, and the creation of bioactive peptides and protein hydrolysates.[17][18]
-
Pharmaceutical and Therapeutic Applications: Trypsin's proteolytic and anti-inflammatory properties are harnessed in various therapeutic contexts.[19] It is used in wound debridement to remove necrotic tissue, in enzyme replacement therapies for pancreatic insufficiency, and in the manufacturing of biopharmaceuticals like vaccines and insulin.[14][19][20][21]
Data Presentation
Quantitative data from various studies on the production and application of this compound/trypsin are summarized below for comparative analysis.
Table 1: Recombinant this compound/Trypsin Production Yields
| Host System | Expression Method | Product | Yield | Reference |
|---|---|---|---|---|
| E. coli | High-density fed-batch fermentation | This compound (Inclusion Bodies) | 1.47 g/L | [22] |
| E. coli | High-density fed-batch fermentation | Refolded this compound | 36% (refolding yield) | [22] |
| E. coli | High-density fed-batch fermentation | Acetylated Trypsin (final product) | 182 mg/L | [22] |
| P. pastoris | Secretion into culture medium | this compound | High expression level |[4] |
Table 2: Enzyme Activity and Kinetic Parameters
| Enzyme | Substrate/Condition | Parameter | Value | Reference |
|---|---|---|---|---|
| Acetylated recombinant trypsin | BAEE | Specific Activity | 30,100 BAEE unit/mg | [22] |
| Commercial trypsin (Promega) | BAEE | Specific Activity | 9,500 BAEE unit/mg | [22] |
| Human cationic this compound (wild-type) | Autoactivation at pH 8.0 | Activation Rate | 30.9 nmol/L/min | [23] |
| Human cationic this compound (wild-type) | Activation with Enteropeptidase | Time to full activation | 40 min | [23] |
| Surface-charged this compound mutant | Activation with Enteropeptidase | Time to full activation | 100-120 min | [23] |
| Calcium-stabilized trypsin | 10 mM CaCl₂, 37°C vs. no CaCl₂ | Increase in initial activity | 86% | [24] |
| Calcium-stabilized trypsin | 10 mM CaCl₂, 47°C vs. 37°C without CaCl₂ | Enhancement in stability | 25-fold |[24] |
Experimental Protocols
Protocol 1: Recombinant this compound Production, Refolding, and Purification
This protocol is based on the expression of this compound as inclusion bodies in E. coli, followed by refolding and purification.[22][25][26]
1. Expression in E. coli
- Transform E. coli BL21(DE3) competent cells with an expression plasmid (e.g., pET vector) containing the this compound gene.
- Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C.
- Use the overnight culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
- Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 1 mM.
- Continue incubation for 4-6 hours at 37°C.
- Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
2. Inclusion Body Isolation
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM EDTA, 100 mM NaCl).
- Lyse the cells using sonication or a high-pressure homogenizer.
- Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
- Wash the inclusion bodies multiple times with a buffer containing a mild detergent (e.g., 2 M urea (B33335), 2% Triton X-100, 50 mM Tris-HCl, pH 8.0) to remove contaminants.[26]
3. Solubilization and Refolding
- Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 4 M Guanidine-HCl, 0.1 M Tris-HCl, pH 8.0, 30 mM DTT).[26]
- Initiate refolding by rapidly diluting the solubilized protein into a large volume of refolding buffer to a final protein concentration of ~0.25 mg/mL. A typical refolding buffer is 0.9 M Guanidine-HCl, 0.1 M Tris, pH 8.0, 1 mM L-cystine, and 2 mM L-cysteine.[26]
- Allow refolding to proceed overnight at 4°C with gentle stirring under a nitrogen atmosphere.[26]
4. Purification
- Clarify the refolding mixture by centrifugation or filtration.
- Purify the refolded this compound using affinity chromatography. Ecotin-agarose is a highly effective resin as ecotin is a natural inhibitor that binds to this compound.[25][26]
- Load the clarified supernatant onto the ecotin affinity column equilibrated with a binding buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.2 M NaCl).
- Wash the column extensively with the binding buffer.
- Elute the purified this compound using a low pH buffer, such as 50 mM HCl.[25] Store the purified this compound in the low pH elution buffer to prevent premature activation.
Protocol 2: Activation of this compound to Trypsin
This compound can be activated by the enzyme enteropeptidase or through autoactivation by trypsin at a neutral or slightly alkaline pH.[1][23]
1. Activation with Enteropeptidase
- Dialyze the purified this compound against an activation buffer (e.g., 0.1 M Tris-HCl, pH 8.0, 1 mM CaCl₂). Calcium ions are important for stabilizing the resulting trypsin.[24]
- Add enteropeptidase to the this compound solution. The optimal enzyme-to-substrate ratio should be determined empirically but can start around 1:1000 (w/w).
- Incubate the reaction at a controlled temperature (e.g., 22°C or 37°C).[27]
- Monitor the activation process by measuring trypsin activity using a chromogenic substrate like N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA) or N-CBZ-Gly-Pro-Arg-p-nitroanilide.[23][27]
2. Autoactivation
- Adjust the pH of the this compound solution to ~8.0 in the presence of calcium ions (1 mM CaCl₂).[23]
- Add a small amount of active trypsin (~1:200 w/w) to initiate the reaction.[23]
- Incubate at 37°C and monitor the increase in trypsin activity over time. The reaction will proceed autocatalytically as newly formed trypsin activates more this compound.[1][23]
Protocol 3: In-Solution Protein Digestion for Mass Spectrometry
This protocol outlines a standard procedure for digesting a complex protein sample for proteomic analysis.[28]
1. Sample Preparation
- Denature proteins in the sample by resuspending in a buffer containing 8 M urea or 6 M guanidine-HCl.
- Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.
- Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating for 45 minutes in the dark at room temperature.
- Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
2. Digestion
- Dilute the sample with a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the denaturant concentration to below 1 M, which is necessary for trypsin activity.
- Add proteomics-grade trypsin to the protein mixture at a ratio of 1:20 to 1:50 (enzyme:protein, w/w).
- Incubate the digestion reaction overnight (12-18 hours) at 37°C. For an accelerated protocol, digestion can be performed for 1 hour at 47°C in the presence of 10 mM CaCl₂.[24]
3. Peptide Cleanup
- Stop the digestion by acidifying the sample with formic acid or trifluoroacetic acid (TFA) to a pH of <3.
- Desalt and concentrate the resulting peptides using a C18 solid-phase extraction (SPE) column or tip.
- Elute the peptides and dry them in a vacuum centrifuge.
- Resuspend the peptides in a suitable solvent for LC-MS/MS analysis.
Protocol 4: Detachment of Adherent Cells from a Culture Vessel
This protocol describes the standard method for passaging adherent cells using a trypsin-EDTA solution.[13][29]
1. Preparation
- Warm the trypsin-EDTA solution (typically 0.25% or 0.05% trypsin in a balanced salt solution with EDTA) and the cell culture medium to 37°C.[29]
- Observe the cells under a microscope to confirm they are healthy and have reached the desired confluency (typically 80-90%).
2. Cell Washing
- Aspirate the old culture medium from the flask or dish.
- Gently wash the cell monolayer with a sterile, calcium- and magnesium-free phosphate-buffered saline (PBS) to remove any residual serum, which contains trypsin inhibitors.[13] Aspirate the PBS.
3. Trypsinization
- Add a minimal volume of pre-warmed trypsin-EDTA solution to cover the cell monolayer.
- Incubate the vessel at 37°C for 2-5 minutes. The exact time depends on the cell line.
- Monitor the cells under a microscope. The cells will become rounded and detach from the surface. Gently tap the vessel to dislodge any remaining adherent cells.
4. Inactivation and Collection
- Once the cells are detached, add a volume of pre-warmed complete culture medium (containing serum) that is at least equal to the volume of the trypsin solution. The serum proteins will inactivate the trypsin.[13]
- Gently pipette the cell suspension up and down to create a single-cell suspension.
- Transfer the cell suspension to a sterile centrifuge tube.
5. Subculturing
- Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium.
- Determine the cell count and viability.
- Seed the required number of cells into new culture vessels.
Diagrams
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Trypsin - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. US7351549B2 - Method for the manufacture of recombinant trypsin - Google Patents [patents.google.com]
- 5. Breaking Boundaries: Recombinant Trypsin's Impact on Biotechnology - Zhuhai Gene-Biocon Biological Technology Co., Ltd. [g-biotec.com]
- 6. nbinno.com [nbinno.com]
- 7. longdom.org [longdom.org]
- 8. US7666629B2 - Method for producing recombinant trypsin - Google Patents [patents.google.com]
- 9. Unveiling the Art of Recombinant Trypsin Production: From Genes to Enzymes - Zhuhai Gene-Biocon Biological Technology Co., Ltd. [g-biotec.com]
- 10. Trypsin [worldwide.promega.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Utilization of Trypsin (1:250) AffiPLANT for Enhanced Protein Digestion in Proteomics Research | AffiPLANT [affiplant.com]
- 13. Trypsinization - Wikipedia [en.wikipedia.org]
- 14. pharmiweb.com [pharmiweb.com]
- 15. novonesis.com [novonesis.com]
- 16. researchgate.net [researchgate.net]
- 17. Bioseutica® | Trypsin, pancreatic protease with appeal for broad industries [bioseutica.com]
- 18. nbinno.com [nbinno.com]
- 19. caringsunshine.com [caringsunshine.com]
- 20. Trypsin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 21. What is Trypsin used for? [synapse.patsnap.com]
- 22. Development of a rapid high-efficiency scalable process for acetylated Sus scrofa cationic trypsin production from Escherichia coli inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protein surface charge of this compound changes its activation pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Maximizing Cumulative Trypsin Activity with Calcium at Elevated Temperature for Enhanced Bottom-Up Proteome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. academic.oup.com [academic.oup.com]
- 28. chem-agilent.com [chem-agilent.com]
- 29. carlroth.com:443 [carlroth.com:443]
Application Notes and Protocols for High-Throughput Screening of Trypsinogen Activation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Premature activation of trypsinogen to trypsin within the pancreas is a critical initiating event in the pathogenesis of acute pancreatitis.[1][2] Under normal physiological conditions, this compound is secreted by the pancreas as an inactive zymogen and is activated in the duodenum by enteropeptidase.[1][3] Once a small amount of trypsin is formed, it can auto-activate more this compound, leading to a rapid amplification of proteolytic activity.[1][4] The inhibition of this initial activation step represents a promising therapeutic strategy for the prevention and treatment of acute pancreatitis.
These application notes provide a detailed protocol for a high-throughput screening (HTS) assay designed to identify small molecule inhibitors of this compound activation. The assay is based on the fluorogenic detection of trypsin activity following the controlled activation of this compound. This document includes a detailed experimental protocol, guidelines for data analysis and presentation, and visualizations of the key biological pathway and experimental workflow.
Signaling Pathway: this compound Activation Cascade
The activation of this compound is a tightly regulated process that can be initiated by either enteropeptidase or by trypsin itself in an auto-catalytic feedback loop. The process involves the proteolytic cleavage of the N-terminal activation peptide from this compound, leading to a conformational change that forms the active trypsin enzyme.
Caption: this compound activation pathway.
Experimental Workflow for High-Throughput Screening
The HTS workflow is designed for efficiency and automation, enabling the screening of large compound libraries. The process begins with the dispensing of test compounds, followed by the addition of this compound and an activation trigger. After an incubation period to allow for this compound activation, a fluorogenic substrate is added, and the resulting fluorescence is measured to determine the level of inhibition.
Caption: High-throughput screening workflow.
Experimental Protocols
Materials and Reagents
-
This compound: Human cationic this compound, recombinant.
-
Activator: Enteropeptidase, light chain.
-
Fluorogenic Substrate: Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin (Boc-QAR-AMC).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂, 0.01% (v/v) Tween-20.
-
Stop Solution: 100 mM acetic acid.
-
Positive Control Inhibitor: Benzamidine (B55565) hydrochloride.
-
Assay Plates: 384-well, black, flat-bottom, non-binding surface.
-
Compound Library: Small molecule library dissolved in 100% DMSO.
High-Throughput Screening Protocol
-
Compound Plating:
-
Dispense 100 nL of test compounds from the library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate using an acoustic liquid handler.
-
For control wells, dispense 100 nL of DMSO (for negative controls, representing 0% inhibition) and 100 nL of a saturating concentration of benzamidine hydrochloride (e.g., 10 mM in DMSO, for positive controls, representing 100% inhibition).
-
-
Enzyme and Activator Addition:
-
Prepare a solution of this compound and enteropeptidase in assay buffer. The final concentrations in the assay well should be optimized, but a starting point is 100 nM this compound and 10 nM enteropeptidase.
-
Dispense 10 µL of the this compound/enteropeptidase solution into each well of the assay plate.
-
-
Incubation:
-
Centrifuge the plates briefly to ensure mixing.
-
Incubate the plates at 37°C for 30 minutes to allow for this compound activation and inhibition by the test compounds.
-
-
Substrate Addition:
-
Prepare a solution of the fluorogenic substrate Boc-QAR-AMC in assay buffer. The final concentration in the assay well should be at or below the Km for trypsin (typically 10-20 µM).
-
Dispense 10 µL of the substrate solution into each well.
-
-
Fluorescence Measurement:
-
Incubate the plates at 37°C for 15 minutes.
-
Measure the fluorescence intensity using a plate reader with excitation at 380 nm and emission at 460 nm.
-
-
Data Analysis:
Data Presentation
Quantitative data from the HTS campaign should be summarized in clear and concise tables to facilitate the identification and prioritization of hits.
Table 1: HTS Assay Performance Metrics
| Parameter | Value |
| Assay Format | 384-well |
| Final Assay Volume | 20 µL |
| This compound Concentration | 100 nM |
| Enteropeptidase Concentration | 10 nM |
| Substrate Concentration | 15 µM |
| Incubation Time (Activation) | 30 min at 37°C |
| Incubation Time (Detection) | 15 min at 37°C |
| Z' Factor | 0.78 ± 0.05 |
| Signal-to-Background Ratio | 8.2 |
Table 2: Summary of a Representative HTS Campaign
| Parameter | Value |
| Number of Compounds Screened | 100,000 |
| Hit Cutoff (% Inhibition) | > 50% |
| Primary Hit Rate | 0.45% |
| Number of Confirmed Hits | 250 |
| Confirmation Rate | 55.6% |
Table 3: Potency of Confirmed Hit Compounds
| Compound ID | IC₅₀ (µM) | Hill Slope |
| Hit-001 | 1.2 | 1.1 |
| Hit-002 | 3.5 | 0.9 |
| Hit-003 | 8.7 | 1.3 |
| Positive Control (Benzamidine) | 25.4 | 1.0 |
Note: The data presented in these tables are representative and will vary depending on the specific compound library and assay conditions.
Conclusion
The high-throughput screening assay described in these application notes provides a robust and reliable method for identifying novel inhibitors of this compound activation. By targeting the initial step in the proteolytic cascade that leads to pancreatitis, this approach offers a promising avenue for the discovery of new therapeutic agents. Careful optimization of assay parameters and rigorous data analysis are essential for the successful execution of an HTS campaign and the identification of potent and selective inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Refolding of Recombinant Trypsinogen from Inclusion Bodies
Welcome to the technical support center for optimizing the refolding of recombinant trypsinogen expressed in the form of inclusion bodies. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: Why is my recombinant this compound forming inclusion bodies?
A1: The expression of recombinant trypsinogens in E. coli often results in the formation of insoluble protein aggregates known as inclusion bodies.[1][2] This phenomenon can be attributed to several factors, including high expression levels of a foreign protein, which can overwhelm the cellular folding machinery.
Q2: What is the general workflow for recovering active this compound from inclusion bodies?
A2: The process involves several key stages:
-
Isolation and Washing of Inclusion Bodies: After cell lysis, the dense inclusion bodies are separated from soluble components by centrifugation.[3][4]
-
Solubilization: The washed inclusion bodies are dissolved using high concentrations of denaturing agents, such as urea (B33335) or guanidinium (B1211019) hydrochloride (GdnHCl).[3][5]
-
Refolding: The denatured and solubilized this compound is then refolded into its active conformation by removing the denaturant, typically through methods like dilution, dialysis, or chromatography.[3][6]
-
Purification: The correctly refolded this compound is purified from misfolded species and other contaminants.[7]
-
Activation: The refolded this compound is then converted to active trypsin, often through autocatalytic activation.[1][2]
Troubleshooting Guides
Problem 1: Low Yield of Refolded this compound
Low recovery of active this compound is a frequent challenge. The final yield of renatured this compound can vary significantly, with reported yields ranging from 12% to 35% depending on the specific conditions used.[1][8][9] Several factors throughout the process can contribute to this issue.
// Nodes start [label="Low Refolding Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
ib_washing [label="Inadequate Inclusion\nBody Washing", fillcolor="#FBBC05", fontcolor="#202124"]; solubilization [label="Suboptimal\nSolubilization", fillcolor="#FBBC05", fontcolor="#202124"]; refolding_cond [label="Poor Refolding\nConditions", fillcolor="#FBBC05", fontcolor="#202124"]; aggregation [label="Protein Aggregation\nDuring Refolding", fillcolor="#FBBC05", fontcolor="#202124"];
sol_washing [label="Solution:\nImprove Washing Protocol", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", width=3]; sol_solubilization [label="Solution:\nOptimize Denaturant & pH", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", width=3]; sol_refolding [label="Solution:\nScreen Refolding Additives\n& Conditions (pH, Temp)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", width=3]; sol_aggregation [label="Solution:\nUse Aggregation Suppressors\n(e.g., L-arginine)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", width=3];
// Edges start -> ib_washing [label="Potential Cause"]; start -> solubilization [label="Potential Cause"]; start -> refolding_cond [label="Potential Cause"]; start -> aggregation [label="Potential Cause"];
ib_washing -> sol_washing [label="Action"]; solubilization -> sol_solubilization [label="Action"]; refolding_cond -> sol_refolding [label="Action"]; aggregation -> sol_aggregation [label="Action"]; }
Caption: Troubleshooting workflow for low refolding yield.
Possible Cause 1: Impure Inclusion Bodies
Contaminating proteins can interfere with the refolding process and lead to irreversible aggregation.[10]
-
Recommendation: Thoroughly wash the isolated inclusion bodies to remove cellular debris and contaminating proteins. A common washing buffer includes a low concentration of a denaturant (e.g., 2M urea) and a non-ionic detergent (e.g., 2% Triton X-100).[7][10]
Possible Cause 2: Inefficient Solubilization
Incomplete solubilization of the inclusion bodies will result in a lower concentration of protein available for refolding.
-
Recommendation: Ensure complete solubilization by using a sufficient concentration of a strong denaturant. Commonly used chaotropic agents are 6-8 M GdnHCl or urea.[4][11] The pH of the solubilization buffer can also be critical; for some proteins, a higher pH (e.g., pH 10-12) can improve solubility.[11] The addition of a reducing agent like Dithiothreitol (DTT) or 2-mercaptoethanol (B42355) is generally required to reduce any incorrect disulfide bonds.[6]
Possible Cause 3: Suboptimal Refolding Buffer Composition
The composition of the refolding buffer is crucial for achieving high yields of correctly folded protein.
-
Recommendation: Screen different refolding buffer conditions. Key components to optimize include:
-
pH: The optimal pH for refolding is protein-dependent.
-
Redox System: For proteins containing disulfide bonds, like this compound, a redox shuffling system is often necessary to promote correct disulfide bond formation.[6] A common system is a combination of reduced (GSH) and oxidized (GSSG) glutathione.[12]
-
Additives: Various chemical additives can enhance refolding yields by suppressing aggregation or stabilizing the native state.[6][13][14]
-
Problem 2: Protein Aggregation During Refolding
A major cause of low refolding yields is the formation of insoluble aggregates from folding intermediates.[8][15]
Possible Cause 1: High Protein Concentration
While desirable for process efficiency, high protein concentrations during refolding can favor aggregation.[6]
-
Recommendation:
-
Dilution: This is the simplest method, where the solubilized protein is rapidly diluted into a large volume of refolding buffer to lower the protein concentration (typically to 10-100 µg/ml).[11]
-
Pulse-Fed or Continuous Feed: A method of continuous feeding of the denatured protein into the refolding reactor can increase the working concentration of this compound while maintaining a good yield of active protein.[1][2]
-
Possible Cause 2: Unfavorable Refolding Environment
The chemical environment of the refolding buffer greatly influences the competition between correct folding and aggregation.
-
Recommendation: Incorporate aggregation suppressors into the refolding buffer. L-arginine is a widely used and effective additive for this purpose.[11][13] Other additives like polyethylene (B3416737) glycol (PEG), sugars, and non-detergent sulfobetaines have also been shown to improve refolding yields.[6][15][16]
| Additive Type | Examples | Typical Concentration | Function |
| Aggregation Suppressors | L-arginine | 0.2 - 1.0 M[11] | Prevents the association of folding intermediates.[13] |
| Stabilizers | Glycerol, Sorbitol, Sugars | 0.16 - 1.15 M[17] | Enhance hydrophobic interactions, stabilizing protein conformations.[15][17] |
| Redox Shuffling Agents | Glutathione (GSH/GSSG) | 2 - 20 mM[11] | Facilitates correct disulfide bond formation.[6] |
| Denaturants (low conc.) | Urea, GdnHCl | Varies | Can hold aggregation-prone structures in a soluble state.[13][15] |
Problem 3: Incorrect Disulfide Bond Formation
For this compound, which contains multiple disulfide bonds, incorrect pairing of cysteine residues will lead to a non-native and inactive protein.
Possible Cause 1: Inappropriate Redox Potential
The ratio of reduced to oxidized thiol reagents in the refolding buffer determines the redox potential, which is critical for proper disulfide bond formation.
-
Recommendation: Optimize the ratio of the redox pair. For glutathione, a common starting point is a GSH:GSSG ratio of 10:1.[11] However, the optimal ratio can vary, and different ratios should be tested.[12] S-sulfonation of free cysteine residues prior to refolding is another strategy that can enhance the process.[3]
Possible Cause 2: Lack of Folding Catalysts
-
Recommendation: In some cases, the addition of folding catalysts like Protein Disulfide Isomerase (PDI) can improve the efficiency and correctness of disulfide bond formation.[6][12]
Experimental Protocols
Protocol 1: Inclusion Body Isolation and Washing
This protocol provides a general procedure for obtaining clean inclusion bodies.
-
Harvest bacterial cells expressing recombinant this compound by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM EDTA).
-
Disrupt the cells using mechanical methods such as sonication or high-pressure homogenization.[3]
-
Centrifuge the lysate at high speed (e.g., 10,000 x g for 10 minutes) to pellet the inclusion bodies.
-
Remove the supernatant containing soluble proteins.
-
Resuspend the inclusion body pellet in a wash buffer containing a mild detergent and/or a low concentration of denaturant (e.g., 50 mM Tris, pH 8.0, 2 M urea, 2% Triton X-100, 10 mM EDTA).[7]
-
Repeat the washing and centrifugation steps several times to ensure high purity of the inclusion bodies.[4][10]
Protocol 2: Solubilization and Refolding by Dilution
This protocol outlines the steps for solubilizing the inclusion bodies and initiating refolding via dilution.
-
Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer (e.g., 0.1 M Tris, pH 8.0) containing a high concentration of denaturant (e.g., 4 M GdnHCl or 8 M urea) and a reducing agent (e.g., 30 mM DTT).[7][11]
-
Incubate with gentle stirring for 1-2 hours at room temperature to ensure complete dissolution.[11]
-
Centrifuge to remove any remaining insoluble material.
-
-
Refolding by Dilution:
-
Prepare the refolding buffer. An example composition is 0.1 M Tris, pH 8.0, 0.9 M GdnHCl, 1 mM L-cystine, and 2 mM L-cysteine.[7] Other additives like L-arginine can be included.
-
Rapidly dilute the solubilized protein solution into the refolding buffer (typically a 100-fold dilution) to achieve a final protein concentration in the range of 0.01-0.1 mg/mL.[7][10]
-
Incubate the refolding mixture overnight at a controlled temperature (e.g., 4-12°C) with gentle stirring.[7][18]
-
// Nodes cell_pellet [label="E. coli Cell Pellet", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; lysis [label="Cell Lysis\n(Sonication/Homogenization)", fillcolor="#FBBC05", fontcolor="#202124"]; centrifuge1 [label="Centrifugation", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ib_pellet [label="Crude Inclusion\nBody Pellet", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; washing [label="Washing Steps\n(Urea/Triton X-100)", fillcolor="#FBBC05", fontcolor="#202124"]; pure_ib [label="Pure Inclusion Bodies", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solubilization [label="Solubilization\n(8M Urea / 6M GdnHCl + DTT)", fillcolor="#FBBC05", fontcolor="#202124"]; denatured_protein [label="Denatured, Solubilized\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; refolding [label="Refolding by Dilution\n(Redox buffer, Additives)", fillcolor="#FBBC05", fontcolor="#202124"]; refolded_protein [label="Refolded this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\n(Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; active_this compound [label="Pure, Active\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges cell_pellet -> lysis; lysis -> centrifuge1; centrifuge1 -> ib_pellet [label="Pellet"]; ib_pellet -> washing; washing -> pure_ib; pure_ib -> solubilization; solubilization -> denatured_protein; denatured_protein -> refolding; refolding -> refolded_protein; refolded_protein -> purification; purification -> active_this compound; }
Caption: Overall workflow from inclusion bodies to active this compound.
References
- 1. Bacterial expression and refolding of human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20030157634A1 - Method for the manufacture of recombinant trypsin - Google Patents [patents.google.com]
- 4. Inclusion Bodies Protein Expression and Protein Refolding Protocol | FineTest Recombinant Protein [fn-test.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for the recovery of active proteins through refolding of bacterial inclusion body proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. ijbiotech.com [ijbiotech.com]
- 12. Quantitative evaluation of refolding conditions for a disulfide-bond-containing protein using a concise 18O-labeling technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Assistance in Refolding of Bacterial Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein refolding using chemical refolding additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation of protein refolding using a fractional factorial screen: A study of reagent effects and interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of buffer additives on solubilization and refolding of reteplase inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US10947521B2 - Process for producing recombinant trypsin - Google Patents [patents.google.com]
Technical Support Center: Preventing Premature Trypsinogen Activation
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the premature activation of trypsinogen during purification.
Frequently Asked Questions (FAQs)
Q1: What causes the premature activation of this compound during purification?
This compound, the inactive precursor of trypsin, can undergo autoactivation. This process occurs when a small amount of active trypsin is present, which then cleaves other this compound molecules to generate more trypsin, creating a positive feedback loop.[1][2] This autoactivation is a slow process on its own but is significantly accelerated by the presence of even trace amounts of active trypsin.[1][2] Factors that promote this include suboptimal pH, elevated temperatures, and the presence of calcium ions.[3][4][5] In cellular contexts, the lysosomal enzyme cathepsin B has also been shown to activate this compound, particularly under conditions mimicking pancreatitis.[6][7]
Q2: What is the role of calcium in this compound activation and stability?
Calcium ions (Ca²⁺) play a dual role. While they are crucial for the stability of both this compound and active trypsin, protecting them from degradation and autolysis, they also promote the activation process.[4][8][9] High concentrations of calcium (e.g., 10 mM) can increase the rate of autoactivation.[10] However, this stabilizing effect is beneficial for digestion protocols at elevated temperatures, where calcium can enhance trypsin stability 25-fold at 47°C.[4] During purification, it is critical to control calcium levels to prevent unwanted activation.
Q3: What are the optimal pH and temperature conditions to maintain this compound stability during purification?
To minimize autoactivation, purification should be performed at a slightly acidic pH (below pH 6.0), as the rate of autoactivation is significantly higher at alkaline pH, with an optimum around pH 7.8-8.7.[3][5] It is highly recommended to maintain low temperatures, ideally at 4°C, throughout all purification steps. Elevated temperatures accelerate the autoactivation process.[11]
| Parameter | Recommended Condition for Purification | Rationale |
| pH | Below 6.0 | Trypsin's catalytic activity and autoactivation are minimal at acidic pH.[5] |
| Temperature | 4°C | Low temperature significantly slows down the rate of all enzymatic reactions, including autoactivation.[11] |
| Calcium | Low concentration or absence (use chelators like EDTA if necessary) | While Ca²⁺ stabilizes the enzyme, it also promotes autoactivation.[4][10] |
Table 1: Recommended Purification Conditions to Prevent Premature Activation.
Q4: Which inhibitors can be used to prevent premature activation, and when should they be added?
Serine protease inhibitors should be included in lysis and purification buffers to suppress the activity of any prematurely formed trypsin.
-
Benzamidine: A reversible, competitive inhibitor of trypsin and other serine proteases.[12][13] It is commonly used during purification because it can be easily removed by dialysis afterward.[14]
-
Soybean Trypsin Inhibitor (SBTI): A protein-based inhibitor that forms a stable, 1:1 stoichiometric complex with trypsin, effectively inactivating it.[15] It is highly effective but must be removed during downstream processing, for instance, by affinity chromatography.
-
Aprotinin: A polypeptide that acts as a potent reversible inhibitor of serine proteases, including trypsin.
| Inhibitor | Type | Mechanism | Typical Working Concentration |
| Benzamidine HCl | Small Molecule | Reversible, Competitive[12][13] | 1 mM[14] |
| Soybean Trypsin Inhibitor (SBTI) | Protein | Reversible, Forms 1:1 Complex | Stoichiometric to estimated trypsin contamination |
| Aprotinin | Polypeptide | Reversible, Tight-Binding | Varies by application |
Table 2: Common Inhibitors for Preventing Trypsin Activity.
Troubleshooting Guide
Problem: I've purified my this compound, but I'm detecting proteolytic activity, indicating premature activation.
This workflow provides a step-by-step process to diagnose and resolve issues of premature this compound activation during purification.
Experimental Protocols
Protocol: Monitoring Unwanted Trypsin Activity with BAPNA
This assay allows for the sensitive detection of active trypsin by measuring the cleavage of the chromogenic substrate Nα-Benzoyl-DL-Arginine-p-Nitroanilide (BAPNA).[16] Active trypsin cleaves BAPNA, releasing p-nitroanilide, which has a yellow color and can be quantified by measuring absorbance at 405-410 nm.[16][17]
Materials:
-
Assay Buffer: 100 mM Tris-HCl, 20 mM CaCl₂, pH 8.2
-
Substrate Stock: Nα-Benzoyl-DL-Arginine-p-Nitroanilide (BAPNA) dissolved in a suitable organic solvent like DMSO.
-
Purified this compound Sample
-
Positive Control: A known, low concentration of active trypsin.
-
Spectrophotometer capable of reading at 410 nm.
Procedure:
-
Prepare Working Substrate Solution: Freshly dilute the BAPNA stock solution into the Assay Buffer to a final working concentration (e.g., 0.5 mg/mL).[16] Protect this solution from light.
-
Set up Reactions: In a microcuvette or 96-well plate, prepare the following reactions:
-
Blank: Assay Buffer + Working Substrate Solution.
-
Positive Control: Assay Buffer + Active Trypsin + Working Substrate Solution.
-
Test Sample: Assay Buffer + Purified this compound Sample + Working Substrate Solution.
-
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 25°C or 37°C).[3][16]
-
Measurement: Monitor the increase in absorbance at 410 nm over time (e.g., every minute for 5-10 minutes).[16][17]
-
Analysis: Calculate the rate of reaction (ΔAbs/min). A significant increase in absorbance in the "Test Sample" well compared to the blank indicates the presence of contaminating active trypsin.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Maximizing Cumulative Trypsin Activity with Calcium at Elevated Temperature for Enhanced Bottom-Up Proteome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Cathepsin B inhibition prevents this compound activation and reduces pancreatitis severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Intracellular Calcium Signaling in Premature Protease Activation and the Onset of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autoactivation of Mouse Trypsinogens Is Regulated by Chymotrypsin C via Cleavage of the Autolysis Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Benzamidine - Wikipedia [en.wikipedia.org]
- 14. MEROPS - the Peptidase Database [ebi.ac.uk]
- 15. longdom.org [longdom.org]
- 16. A simple and specific determination of trypsin in human duodenal juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
improving the stability of purified trypsinogen preparations
Welcome to the technical support center for purified trypsinogen preparations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving the stability of purified this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in purified this compound preparations?
A1: Purified this compound is susceptible to several factors that can compromise its stability, leading to loss of activity and aggregation. The most common causes include:
-
Autoactivation: this compound can spontaneously convert to its active form, trypsin. This active trypsin can then catalyze the activation of more this compound molecules, leading to a cascade of activation and subsequent autolysis (self-digestion).[1][2][3][4][5] This process is often observed as an S-shaped activation curve.[2]
-
Aggregation: Improper storage conditions, such as suboptimal pH, temperature fluctuations, and high protein concentration, can lead to the formation of soluble and insoluble protein aggregates.[6][7][8][9]
-
Proteolytic Degradation: Contamination with other proteases or the activity of prematurely activated trypsin can lead to the degradation of the this compound protein.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact this compound stability. This compound solutions are most stable in acidic buffers (pH 2-4).[10]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can denature the protein, leading to a loss of secondary structure and activity.[11][12]
Q2: What are the optimal storage conditions for purified this compound?
A2: To maximize the shelf-life of purified this compound, it is crucial to adhere to proper storage conditions.
-
Temperature: For long-term storage, purified proteins should be stored at ≤ -60°C.[13] For short-term storage (a few days to a couple of weeks), 4°C may be acceptable in a suitable buffer.[12][14] Preparations in glycerol (B35011)/buffer solutions should be stored at -20°C.[13]
-
pH: this compound solutions are more stable at an acidic pH, typically between 2 and 4, to prevent autoactivation.[10]
-
Concentration: It is recommended to store proteins at a high concentration, generally at least 1 mg/mL, to reduce inactivation and loss due to binding to the storage vessel.[14] For dilute solutions, adding a "carrier" protein like bovine serum albumin (BSA) can help prevent degradation.[14]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is best to aliquot the protein solution into single-use volumes before freezing.[12][13]
Q3: How can I prevent the autoactivation of my this compound preparation?
A3: Preventing the premature activation of this compound is critical for maintaining its integrity.
-
Low pH: Maintain the pH of the solution in the acidic range (pH 2-4).[10]
-
Low Temperature: Store the preparation at low temperatures (≤ -60°C for long-term storage) to minimize enzymatic activity.[13]
-
Protease Inhibitors: The presence of trypsin inhibitors like serine protease inhibitor Kazal-type 1 (SPINK1) or bovine pancreatic trypsin inhibitor (BPTI) can prevent the activity of any prematurely formed trypsin.[5]
-
Calcium Concentration: While calcium ions are required for optimal trypsin activity, their presence can also promote autoactivation. Therefore, controlling the calcium concentration in the storage buffer is important.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Activity | Autoactivation and subsequent autolysis. | Store at low pH (2-4) and low temperature (≤ -60°C). Add a trypsin inhibitor for extra security.[5][10] |
| Aggregation. | Optimize buffer conditions (pH, ionic strength).[7] Consider adding stabilizers like glycerol or sucrose (B13894).[9][11] | |
| Repeated freeze-thaw cycles. | Aliquot the this compound solution into single-use vials before freezing to avoid multiple freeze-thaw cycles.[12][13] | |
| Visible Precipitate/Aggregation | Suboptimal buffer pH or ionic strength. | Adjust the pH of the buffer to be away from the isoelectric point of this compound. Optimize salt concentration.[7] |
| High protein concentration. | While high concentration is good for storage, for some preparations, it might be necessary to find an optimal concentration to prevent aggregation. | |
| Temperature fluctuations. | Ensure consistent and appropriate storage temperatures.[12][14] | |
| Inconsistent Experimental Results | Variable activity of the this compound stock. | Perform an activity assay on each new batch or thawed aliquot to ensure consistent starting material. |
| Contamination with active trypsin. | Prepare fresh solutions and handle them carefully to avoid cross-contamination. |
Experimental Protocols
Trypsin Activity Assay (Chromogenic)
This protocol is a generalized method for determining trypsin activity using Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) as a substrate.
Materials:
-
This compound/Trypsin solution
-
BAPNA stock solution (e.g., 60 mM in DMSO)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2
-
Stop Solution: 30% (v/v) acetic acid
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Prepare Reagents:
-
Dilute the this compound/trypsin sample to the desired concentration in cold 1 mM HCl.[15]
-
Prepare the BAPNA working solution by diluting the stock solution in the Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of the diluted sample to the wells of a 96-well plate.
-
For a blank control, add 50 µL of the dilution buffer.
-
-
Initiate Reaction:
-
Add 50 µL of the BAPNA working solution to all wells to start the reaction.[15]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA405/min) from the linear portion of the curve.
-
Subtract the rate of the blank control from the sample rates.
-
Trypsin activity can be calculated using the molar extinction coefficient of p-nitroaniline (ε = 8,800 M⁻¹cm⁻¹).[15]
-
Differential Scanning Calorimetry (DSC) for Thermal Stability
DSC is used to measure the thermal stability of a protein by determining its melting temperature (Tm).
Materials:
-
Purified this compound sample (0.1-2 mg/mL)[17]
-
Matching dialysis buffer for reference
-
Differential Scanning Calorimeter
Procedure:
-
Instrument Start-up:
-
Switch on the calorimeter and pressurize the cells to prevent boiling and bubble formation at high temperatures.[18]
-
-
Sample Preparation:
-
Experimental Parameter Setup:
-
Data Acquisition:
-
Run the scan, measuring the differential heat capacity as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting thermogram to determine the Tm, which is the peak of the denaturation curve. This value indicates the thermal stability of the protein.
-
Visualizations
Caption: Workflow for Trypsin Activity Assay.
Caption: Factors influencing this compound Stability.
References
- 1. Evolutionary expansion of polyaspartate motif in the activation peptide of mouse cationic this compound limits autoactivation and protects against pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genetically Engineered Mouse Models Shine New Light on Decades-old Story of Trypsin in Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein surface charge of this compound changes its activation pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Spray-freeze-drying for protein powder preparation: particle characterization and a case study with this compound stability [pubmed.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. Activity-stability considerations of this compound during spray drying: effects of sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. enzymeresearch.com [enzymeresearch.com]
- 14. biocompare.com [biocompare.com]
- 15. benchchem.com [benchchem.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Best Practices for Differential Scanning Calorimetry of Proteins and Biopolymers | Malvern Panalytical [malvernpanalytical.com]
- 18. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
minimizing non-specific cleavage in trypsinogen activity assays
Technical Support Center: Trypsinogen Activity Assays
Welcome to the technical support center for this compound activity assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize non-specific cleavage and obtain reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of non-specific cleavage in my this compound activity assay?
A1: Non-specific cleavage in this compound activity assays can stem from several factors:
-
Trypsin Autoactivation: this compound can autoactivate, especially at neutral to alkaline pH, leading to the presence of active trypsin that can cleave substrates non-specifically. Human cationic this compound, in particular, shows a high propensity for autoactivation.[1][2][3]
-
Contaminating Proteases: The this compound preparation itself may be contaminated with other proteases, such as chymotrypsin. Although most commercial trypsins are treated to remove chymotrypsin, trace amounts can sometimes remain.[4]
-
Suboptimal Assay Conditions: Inappropriate pH, temperature, or buffer composition can affect trypsin's specificity.[4][5] For instance, reconstituting and storing trypsin under mildly acidic conditions (e.g., 50 mM acetic acid, 1 mM HCl) can paradoxically promote non-specific activities over time.[4][6]
-
Substrate-Related Issues: The synthetic substrate used may be susceptible to cleavage by other proteases present in the sample.
Q2: I am observing high background signal in my assay. What are the likely causes and how can I troubleshoot this?
A2: High background can obscure the specific signal from trypsin activity. Common causes include:
-
Spontaneous Substrate Degradation: The chromogenic or fluorogenic substrate may be unstable under the assay conditions and degrade spontaneously, releasing the reporter molecule.
-
Endogenous Enzyme Activity: Samples (e.g., cell lysates, tissue homogenates) may contain endogenous enzymes that can cleave the substrate.[7]
-
Contamination: Contamination of reagents or samples with other proteases can lead to substrate cleavage.
Troubleshooting Steps:
-
Run a "Substrate Only" Control: Incubate the substrate in the assay buffer without any enzyme. A significant signal indicates substrate instability.
-
Run a "Sample Only" Control: If you are testing biological samples, incubate the sample with the substrate but without the addition of this compound/trypsin. This will reveal the extent of endogenous protease activity.
-
Use Protease Inhibitor Cocktails: To inhibit non-specific proteases in your sample, a protease inhibitor cocktail can be used. However, ensure it does not inhibit trypsin.[8] Common inhibitors for serine proteases that might be present include PMSF and aprotinin.[8]
-
Optimize Blocking Steps: In assay formats like IHC, insufficient blocking can lead to high background. Ensure proper blocking of endogenous peroxidases (e.g., with 3% H₂O₂) or biotin (B1667282) if using a biotin-based detection system.[7][9]
Q3: How can I optimize my assay buffer to enhance specificity?
A3: Buffer conditions are critical for controlling trypsin activity and specificity.
-
pH: Trypsin activity is optimal around pH 8.0.[1][10] Maintaining a stable pH is crucial, as deviations can affect enzyme conformation and specificity. Tris-HCl is a commonly used buffer.[1][11][12]
-
Calcium Chloride (CaCl₂): Calcium ions are important for trypsin stability and promote its activity. A concentration of 1-20 mM CaCl₂ is typically included in the assay buffer.[1][11][13]
-
Additives: Certain additives can impact trypsin activity. For example, chaotropes like urea (B33335) and guanidine (B92328) HCl can have a concentration-dependent adverse effect on digestion efficiency.[12] It is best to avoid them unless necessary for protein denaturation, and even then, their concentration should be optimized.
Q4: What is the optimal enzyme-to-substrate ratio for minimizing non-specific cleavage?
A4: The enzyme-to-substrate (E:S) ratio should be carefully optimized. A very high concentration of trypsin can lead to increased non-specific cleavage. While specific to the application, a common starting point for protein digestion is an E:S ratio of 1:50.[14] For kinetic assays with synthetic substrates, the enzyme concentration should be in the linear range of the assay.
Data Presentation: Optimizing Assay Conditions
The following tables summarize key quantitative data for optimizing your this compound activity assays.
Table 1: Recommended Buffer Conditions for Trypsin Activity
| Parameter | Recommended Range/Value | Common Buffer Systems | Notes |
| pH | 7.6 - 9.0 | 100 mM Tris-HCl[1][11] | Optimal activity is generally observed around pH 8.0-8.2. |
| 50 mM AMBIC (Ammonium Bicarbonate)[5] | |||
| 67 mM Sodium Phosphate[15] | |||
| Calcium Chloride (CaCl₂) Concentration | 1 mM - 20 mM | Included in the primary buffer | Stabilizes trypsin and enhances activity.[1][11] |
| Temperature | 25°C - 37°C | Higher temperatures can increase activity but may also promote enzyme instability and non-specific cleavage.[4][13] |
Table 2: Kinetic Parameters for Common Trypsin Substrates
| Substrate | Abbreviation | Type | Excitation (nm) | Emission (nm) | Absorbance (nm) |
| Nα-Benzoyl-DL-arginine 4-nitroanilide | BAPNA | Chromogenic | - | - | 405-410[11] |
| p-Toluene-Sulfonyl-L-arginine methyl ester | TAME | Chromogenic | - | - | 247[16] |
| Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin | Boc-Gln-Ala-Arg-AMC | Fluorogenic | ~380 | 440-460[11] | - |
| Z-Gly-Gly-Arg-7-amido-4-methylcoumarin | Z-GGR-AMC | Fluorogenic | 360 | 480[17] | - |
Experimental Protocols
Protocol 1: Chromogenic Trypsin Activity Assay Using BAPNA
This protocol provides a general method for determining trypsin activity using the chromogenic substrate Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA).
Materials:
-
Trypsin solution (e.g., bovine pancreas trypsin)
-
BAPNA stock solution (e.g., 60 mM in DMSO)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂[11]
-
Stop Solution: 30% (v/v) acetic acid
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 25 µL of the diluted trypsin solution to the sample wells.
-
For a blank control, add 25 µL of 1 mM HCl.
-
Pre-incubate the plate at 25°C for 5 minutes.
-
-
Initiate Reaction:
-
Add 125 µL of the BAPNA working solution to all wells to start the reaction.[11]
-
-
Incubation and Measurement:
-
Incubate the plate at 25°C.
-
Measure the absorbance at 410 nm at multiple time points (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode.[11]
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA410/min) from the linear portion of the curve. This rate is directly proportional to the trypsin activity.
-
Protocol 2: Fluorogenic Trypsin Activity Assay Using Boc-Gln-Ala-Arg-AMC
This protocol offers a more sensitive method using a fluorogenic substrate.
Materials:
-
Trypsin solution
-
Boc-Gln-Ala-Arg-AMC stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂
-
AMC (7-amido-4-methylcoumarin) standard for calibration curve
-
Black 96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a series of AMC standards in Assay Buffer for the calibration curve.
-
Dilute the trypsin solution to the desired concentration range in Assay Buffer.
-
Prepare the Boc-Gln-Ala-Arg-AMC working solution in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of the diluted trypsin solution to the sample wells of the black microplate.
-
For a blank control, add 50 µL of Assay Buffer.
-
Add the AMC standards to separate wells for the calibration curve.
-
-
Initiate Reaction:
-
Add 50 µL of the Boc-Gln-Ala-Arg-AMC working solution to the sample and blank wells.[11]
-
-
Measurement:
-
Immediately place the plate in the fluorometric microplate reader, pre-set to the desired temperature (e.g., 37°C).
-
Measure the fluorescence intensity in kinetic mode at regular intervals (e.g., every 30-60 seconds) for 10-30 minutes, using excitation at ~380 nm and emission at ~440-460 nm.[11]
-
-
Data Analysis:
-
Plot the fluorescence intensity of the AMC standards against their concentrations to generate a calibration curve.
-
Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic reads for each sample.
-
Convert the rate of fluorescence increase to the rate of AMC production using the calibration curve. This rate is proportional to the trypsin activity.
-
Visualizations
Diagram 1: this compound Activation Pathway
Caption: this compound activation by enteropeptidase, cathepsin B, and autoactivation.
Diagram 2: Experimental Workflow for Trypsin Activity Assay
Caption: General experimental workflow for a kinetic trypsin activity assay.
Diagram 3: Troubleshooting High Background Signal
Caption: Logical workflow for troubleshooting high background in activity assays.
References
- 1. Protein surface charge of this compound changes its activation pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rate of autoactivation determines pancreatitis phenotype in this compound mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Autoactivation of Human Cationic this compound Mutants Causes Reduced this compound Secretion and Acinar Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonspecific cleavages arising from reconstitution of trypsin under mildly acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manipulating trypsin digestion conditions to accelerate proteolysis and simplify digestion workflows in development of protein mass spectrometric assays for the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonspecific cleavages arising from reconstitution of trypsin under mildly acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. diva-portal.org [diva-portal.org]
- 14. researchgate.net [researchgate.net]
- 15. Trypsin Assay Procedure (EC 3.4.21.4) [sigmaaldrich.com]
- 16. rsc.org [rsc.org]
- 17. Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Trypsinogen Detection in Western Blotting
Welcome to the technical support center for enhancing the sensitivity of trypsinogen detection in Western blotting. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments for robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for enhancing the sensitivity of this compound detection in Western blotting?
A1: The key to sensitive detection of this compound lies in optimizing several steps of the Western blotting protocol.[1][2] Critical factors include:
-
High-Quality Sample Preparation: Ensuring the integrity of this compound during extraction and minimizing protein degradation is paramount.[3]
-
Optimal Antibody Selection and Concentration: Using a high-affinity primary antibody specific for this compound and titrating both primary and secondary antibody concentrations is crucial for maximizing signal-to-noise ratio.[1]
-
Effective Membrane Blocking: Proper blocking minimizes non-specific antibody binding, which can obscure low-abundance signals.[1]
-
Sensitive Detection Method: The choice of detection reagent (e.g., enhanced chemiluminescence substrates) can significantly amplify the signal.
Q2: Which type of membrane is best for detecting this compound?
A2: Both nitrocellulose and polyvinylidene difluoride (PVDF) membranes can be used for this compound detection. PVDF is often preferred for its higher protein binding capacity and durability, which is advantageous when stripping and re-probing the blot. For smaller proteins like this compound (around 24 kDa), a membrane with a 0.2 µm pore size may offer better retention than the standard 0.45 µm pore size.
Q3: How can I be sure that my primary antibody is specific to this compound?
A3: Antibody specificity is critical. To validate your primary antibody for this compound, consider the following:
-
Check the Datasheet: The manufacturer's datasheet should provide information on the antibody's specificity and any known cross-reactivities.
-
Use Positive and Negative Controls: A positive control, such as a purified this compound protein or a lysate from a cell line known to express high levels of this compound, should show a clear band at the expected molecular weight. A negative control, from a sample known not to express this compound, should show no band.
-
Knockdown/Knockout Samples: If available, using samples from a model where the this compound gene has been knocked down or knocked out is a robust way to confirm antibody specificity.
Troubleshooting Guide
This guide addresses common issues encountered during this compound Western blotting experiments.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Low Protein Concentration: Insufficient this compound in the sample. | Increase the amount of protein loaded onto the gel.[1] Consider using an enrichment technique if this compound is of very low abundance. |
| Inefficient Protein Transfer: this compound may not have transferred effectively from the gel to the membrane. | Optimize transfer conditions (time, voltage). For smaller proteins like this compound, shorter transfer times or lower voltage might be necessary to prevent over-transfer (transferring through the membrane). Use a Ponceau S stain to visualize total protein on the membrane post-transfer. | |
| Suboptimal Antibody Concentration: Primary or secondary antibody concentration may be too low. | Perform an antibody titration to determine the optimal concentration for both primary and secondary antibodies.[2][3] | |
| Inactive Detection Reagent: The chemiluminescent substrate may be expired or improperly prepared. | Use fresh or properly stored detection reagents. | |
| High Background | Ineffective Blocking: Non-specific antibody binding to the membrane. | Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk, or commercial blocking buffers).[1] |
| Antibody Concentration Too High: Excess primary or secondary antibody can lead to non-specific binding. | Reduce the concentration of the primary and/or secondary antibody.[3] | |
| Insufficient Washing: Inadequate washing steps fail to remove unbound antibodies. | Increase the number and duration of wash steps. Adding a detergent like Tween-20 to the wash buffer can also help. | |
| Non-Specific Bands | Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes. | Check the antibody datasheet for known cross-reactivities. Use a more specific monoclonal antibody if available. |
| Protein Degradation: Proteases in the sample may have degraded this compound, leading to bands at lower molecular weights. | Add a protease inhibitor cocktail to your lysis buffer and keep samples on ice or at 4°C during preparation.[3] | |
| Bands at Incorrect Molecular Weight | Post-Translational Modifications: Glycosylation or other modifications can alter the apparent molecular weight of this compound. | Consult literature or databases like UniProt to check for known post-translational modifications of this compound. |
| Splice Variants: Different isoforms of this compound may be present in your sample. | Check for known splice variants of this compound that could account for bands of different sizes. |
Enhancing Sensitivity: A Comparative Overview
The following table summarizes various strategies to enhance the sensitivity of this compound detection. The effectiveness of each method can be target- and antibody-dependent.
| Strategy | Principle | Advantages | Considerations |
| Optimize Blocking Buffer | Reduce non-specific antibody binding, thereby improving the signal-to-noise ratio. | Simple to implement; can significantly reduce background. | The optimal blocking buffer (e.g., non-fat milk, BSA, casein, commercial buffers) can be antibody-dependent.[1] |
| Antibody Titration | Determine the optimal concentration of primary and secondary antibodies for the strongest signal with the lowest background. | Cost-effective by preventing overuse of expensive antibodies; improves signal-to-noise. | Requires initial optimization experiments.[2][3] |
| Signal Amplification Systems | Use of biotinylated secondary antibodies followed by streptavidin-HRP or other amplification systems. | Can significantly increase signal intensity. | Adds extra steps to the protocol; can sometimes increase background. |
| Enhanced Chemiluminescence (ECL) Substrates | Utilize more sensitive or longer-lasting substrates for HRP-conjugated secondary antibodies. | Can provide a substantial boost in signal intensity, allowing for the detection of very low-abundance proteins. | May require shorter exposure times to avoid signal saturation; can be more expensive. |
| Fluorescent Western Blotting | Use of fluorophore-conjugated secondary antibodies for detection. | Allows for multiplexing (detecting multiple proteins on the same blot) and has a wider linear dynamic range for quantification compared to ECL. | Requires a specialized imaging system; can have lower sensitivity than some enhanced ECL substrates. |
Experimental Protocols
Protocol 1: High-Sensitivity this compound Western Blotting
This protocol is optimized for enhanced sensitivity in detecting this compound from cell lysates.
1. Sample Preparation (Cell Lysates) [4][5][6]
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer
-
Load 20-40 µg of total protein per lane on a 12% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane (0.2 µm pore size) using a wet transfer system at 100V for 60-90 minutes at 4°C.
-
After transfer, briefly wash the membrane with deionized water and stain with Ponceau S to confirm transfer efficiency.
3. Immunodetection
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody specific for this compound diluted in the blocking buffer overnight at 4°C with gentle agitation. (Optimal dilution should be determined by titration).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Signal Detection
-
Prepare an enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time to achieve optimal signal intensity without saturation.
Visual Guides
Western Blotting Workflow for this compound Detection
Caption: A streamlined workflow for sensitive this compound detection via Western blotting.
Troubleshooting Logic for Weak or No Signal
Caption: A logical guide to troubleshooting weak or absent this compound signals.
References
- 1. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Sample preparation and Western blot assay [bio-protocol.org]
- 5. nsjbio.com [nsjbio.com]
- 6. static.igem.org [static.igem.org]
Technical Support Center: Optimizing Antigen Retrieval for Trypsinogen Immunohistochemistry
Welcome to the technical support center for optimizing your trypsinogen immunohistochemistry (IHC) protocols. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during antigen retrieval for this compound detection in formalin-fixed, paraffin-embedded (FFPE) tissues.
Frequently Asked Questions (FAQs)
Q1: Why is antigen retrieval necessary for this compound IHC?
Formalin fixation, a standard method for preserving tissue morphology, creates methylene (B1212753) bridges that cross-link proteins.[1][2] This cross-linking can mask the antigenic sites of this compound, preventing antibodies from binding effectively and leading to weak or false-negative staining results. Antigen retrieval methods are employed to break these cross-links, thereby unmasking the epitopes and allowing for successful antibody detection.[1][2]
Q2: Which antigen retrieval method is better for this compound: Heat-Induced Epitope Retrieval (HIER) or Proteolytic-Induced Epitope Retrieval (PIER)?
Both HIER and PIER have been used successfully in immunohistochemistry. HIER is generally recommended as the first-line method to try due to its better preservation of tissue morphology and more controllable experimental parameters.[3] However, PIER, which uses enzymes like trypsin, can be effective for some antibodies and tissues where HIER is suboptimal.[3][4] The optimal method for this compound can be antibody-dependent, and it is often recommended to consult the primary antibody's datasheet for specific guidance. If no specific method is recommended, an initial experiment comparing HIER and PIER is advisable to determine the best approach for your specific antibody and tissue.[3]
Q3: Can I use trypsin for antigen retrieval when I am trying to detect this compound?
Yes, using a trypsin-based PIER method to unmask the epitope for a this compound antibody is a valid approach. The enzymatic digestion in PIER is controlled and aims to gently break the protein cross-links caused by fixation, rather than digesting the target protein itself. However, it is crucial to optimize the incubation time and temperature to avoid over-digestion, which can damage the tissue and the target antigen.[4]
Q4: What are the critical parameters to optimize for successful antigen retrieval in this compound IHC?
The key parameters to optimize for both HIER and PIER are:
-
For HIER:
-
Buffer pH and composition: Different buffers (e.g., Citrate, Tris-EDTA) and pH levels (typically ranging from 6.0 to 9.0) can significantly impact staining.[1]
-
Heating time and temperature: The duration and temperature of heating need to be carefully controlled to ensure effective epitope unmasking without damaging the tissue.[5][6]
-
-
For PIER:
-
Enzyme concentration: The concentration of the enzyme (e.g., trypsin) must be optimized to achieve epitope unmasking without destroying tissue morphology.[5][6]
-
Incubation time and temperature: The length of the enzymatic digestion and the temperature at which it is performed are critical for successful and reproducible results.[5][6]
-
Troubleshooting Guide
Problem 1: Weak or No Staining for this compound
| Possible Cause | Recommended Solution |
| Suboptimal Antigen Retrieval | The chosen antigen retrieval method may not be effective for your specific antibody or tissue. If you started with HIER, try PIER, and vice-versa. Also, optimize the key parameters of your chosen method (see tables below for starting points).[1][7] |
| Incorrect Primary Antibody Concentration | The primary antibody may be too dilute. Perform a titration experiment to determine the optimal antibody concentration.[1] |
| Inactive Primary Antibody | Ensure the antibody has been stored correctly and has not expired. Running a positive control tissue known to express this compound can help verify antibody activity.[1] |
| Over-fixation of Tissue | Prolonged fixation in formalin can irreversibly mask epitopes. If possible, use tissue that has been fixed for a standardized, optimal duration. |
| Tissue Sections Drying Out | Allowing tissue sections to dry out at any stage of the IHC protocol can lead to a loss of antigenicity. Ensure slides remain moist throughout the procedure.[8][9] |
Problem 2: High Background Staining
| Possible Cause | Recommended Solution |
| Over-digestion in PIER | The trypsin incubation time may be too long or the concentration too high, leading to non-specific binding. Reduce the incubation time or trypsin concentration.[4] |
| Insufficient Blocking | Non-specific binding of the primary or secondary antibody can cause high background. Increase the blocking time or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody).[10] |
| Endogenous Peroxidase Activity | If using an HRP-based detection system, endogenous peroxidases in the tissue can lead to high background. Perform a peroxidase blocking step (e.g., with 3% H₂O₂) before primary antibody incubation.[10][11] |
| Primary Antibody Concentration Too High | An overly concentrated primary antibody can lead to non-specific binding. Try further diluting the primary antibody.[12] |
| Cross-reactivity of Secondary Antibody | The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue. Use a pre-adsorbed secondary antibody or run a control with only the secondary antibody to confirm. |
Experimental Protocols & Data
Heat-Induced Epitope Retrieval (HIER) Protocol
This protocol provides a general guideline for HIER. Optimal conditions may vary and should be determined empirically.
Table 1: HIER Buffer Recipes
| Buffer Name | Composition | pH | Recommended Use |
| Sodium Citrate Buffer | 10mM Sodium Citrate, 0.05% Tween 20 | 6.0 | A common starting point for many antibodies. |
| Tris-EDTA Buffer | 10mM Tris Base, 1mM EDTA, 0.05% Tween 20 | 9.0 | Often recommended for nuclear and some cytoplasmic antigens. |
Table 2: HIER Incubation Parameters
| Heating Method | Temperature | Incubation Time |
| Microwave | 95-100°C | 10-20 minutes |
| Pressure Cooker | 120-125°C | 1-5 minutes |
| Water Bath | 95-100°C | 20-40 minutes |
Proteolytic-Induced Epitope Retrieval (PIER) Protocol
This protocol provides a general guideline for PIER using trypsin. Optimal conditions should be determined for each specific antibody and tissue.
Table 3: PIER Trypsin Solution Recipe
| Component | Concentration |
| Trypsin | 0.05% - 0.1% |
| Calcium Chloride (CaCl₂) | 0.1% |
| Buffer | PBS or Tris-HCl |
| pH | 7.8 - 8.0 |
Table 4: PIER Incubation Parameters
| Temperature | Incubation Time |
| 37°C | 10-30 minutes |
Visualizations
Caption: Workflow for Heat-Induced Epitope Retrieval (HIER).
Caption: Workflow for Proteolytic-Induced Epitope Retrieval (PIER).
Caption: Decision tree for selecting an antigen retrieval method.
References
- 1. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 2. Trypsin Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 3. bosterbio.com [bosterbio.com]
- 4. interchim.fr [interchim.fr]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. bosterbio.com [bosterbio.com]
- 8. BestProtocols: IHC FFPE Tissue Trypsin Digestion Antigen Retrieval—Indirect Method | Thermo Fisher Scientific - US [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. qedbio.com [qedbio.com]
- 11. sysy-histosure.com [sysy-histosure.com]
- 12. youtube.com [youtube.com]
reducing background noise in fluorescent assays for trypsinogen activation
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize fluorescent assays for trypsinogen activation.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my this compound activation assay?
High background fluorescence can originate from several sources:
-
Autofluorescence: The inherent fluorescence of assay components such as the microplate, buffers, or test compounds.[1][2] Plastic-bottom dishes, for instance, can fluoresce brightly.[1]
-
Substrate Autohydrolysis: The spontaneous breakdown of the fluorescent substrate in the assay buffer, releasing the fluorophore without enzymatic activity.[3]
-
Contaminated Reagents: Impurities in reagents can contribute to background noise.[4]
-
High Substrate Concentration: Excessive substrate concentration can lead to increased background signal.[3]
-
Instrument Settings: Improper gain settings or light leaks in the plate reader can elevate background readings.[4][5]
Q2: My fluorescence signal is weak. How can I improve it?
A weak signal can be due to several factors:
-
Incorrect Filter Sets: Ensure the excitation and emission filters on your plate reader match the spectral properties of your fluorophore.[4]
-
Sub-optimal pH: Trypsin activity is pH-dependent, with an optimal range typically between 7.0 and 9.0.[6]
-
Low Enzyme Concentration: The concentration of activated trypsin may be too low to generate a strong signal.
-
Inhibitory Compounds: Components in your sample or buffer may be inhibiting trypsin activity.
-
Photobleaching: Prolonged exposure to excitation light can lead to the degradation of the fluorophore.[2]
Q3: I'm observing inconsistent readings across my plate. What could be the cause?
Inconsistent readings are often due to:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variations in reagent and sample volumes.[4]
-
Evaporation: Evaporation from wells, especially at the edges of the plate, can concentrate reactants and alter results.[4]
-
Temperature Gradients: Uneven temperature across the plate can affect enzyme kinetics.
-
Plate Reader Misalignment: Improper positioning of the plate in the reader can cause measurement errors.[4]
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background can mask the true signal from your assay. Follow these steps to identify and mitigate the source of the background.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Quantitative Data Summary: Impact of Assay Components on Background
| Component | Potential Issue | Recommended Action | Expected Outcome |
| Microplate | Autofluorescence from polystyrene | Use black-walled, clear-bottom plates.[4][5][7] | Reduces stray light and well-to-well crosstalk.[7] |
| Assay Buffer | Intrinsic fluorescence of components (e.g., some pH indicators) | Test individual buffer components for fluorescence. Consider alternative buffering agents like HEPES or Tris.[8] | Identification and replacement of autofluorescent components. |
| Substrate | Autohydrolysis or contamination | Titrate substrate to the lowest concentration that provides a good signal-to-noise ratio. Purchase fresh, high-purity substrate.[3] | Minimized non-enzymatic signal generation. |
| Test Compound | Autofluorescence or quenching | Run a control with the compound in buffer alone to measure its intrinsic fluorescence.[2] | Correction for compound interference. |
Experimental Protocol: Substrate Stability Test
This protocol helps determine if substrate autohydrolysis is contributing to high background.
-
Preparation: Prepare your standard assay buffer.
-
Plate Setup: In a 96-well black, clear-bottom plate, add the assay buffer to multiple wells.
-
Substrate Addition: Add the same concentration of your fluorescent substrate used in the assay to half of the wells. The other wells will serve as a buffer-only blank.
-
Incubation: Incubate the plate at your standard assay temperature, protected from light.
-
Measurement: Read the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using the same settings as your main experiment.
-
Analysis: Subtract the average fluorescence of the buffer-only wells from the substrate-containing wells. A significant, time-dependent increase in fluorescence indicates substrate instability.
Issue 2: this compound Autocatalysis
This compound can be activated by trypsin, a process known as autocatalysis.[9][10] This can lead to a high background signal before the addition of your intended activator.
Signaling Pathway: this compound Activation
Caption: Simplified pathway of this compound activation.
Troubleshooting Strategies for Autocatalysis
| Strategy | Description | Experimental Protocol |
| Optimize pH | The rate of autoactivation can be pH-dependent. Acidic pH can inhibit the autoactivation of some this compound isoforms.[11] | Perform the assay at different pH values (e.g., pH 5.0 to 8.0) to find a condition that minimizes autoactivation while maintaining sufficient activity of your activator. |
| Calcium Concentration | Calcium ions can affect the rate of autocatalytic activation.[9] | Titrate the concentration of CaCl2 in your assay buffer (e.g., 1 mM to 20 mM) and monitor the background fluorescence in a "no activator" control.[12] |
| Purity of this compound | Commercially available this compound may contain small amounts of active trypsin. | Consider purifying the this compound or sourcing it from a different supplier. |
Experimental Protocol: pH Optimization to Minimize Autocatalysis
-
Buffer Preparation: Prepare a series of assay buffers with varying pH values (e.g., in 0.5 pH unit increments from 5.0 to 8.5).
-
Plate Setup: In a 96-well plate, set up replicate wells for each pH value.
-
Reagent Addition: To each well, add the this compound and the fluorescent substrate. Do not add the activator.
-
Incubation and Measurement: Incubate the plate and measure the fluorescence kinetically as described previously.
-
Analysis: Plot the rate of fluorescence increase against the pH. The optimal pH will be the one that shows the lowest rate of fluorescence increase in the absence of the activator.
By systematically addressing these common issues, researchers can significantly reduce background noise and improve the quality and reliability of their fluorescent assays for this compound activation.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 5. How to Get the Best Out of Your Microplate Reader | Labcompare.com [labcompare.com]
- 6. benchchem.com [benchchem.com]
- 7. Which Plates Should I Choose for Fluorescence and Luminescence Measurements? [at.promega.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Enhancement of the autocatalytic activation of this compound to trypsin by bile and bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The auto-catalysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human anionic this compound: properties of autocatalytic activation and degradation and implications in pancreatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
selecting the appropriate expression system for different trypsinogen isoforms
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate expression system for different trypsinogen isoforms. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary human this compound isoforms I should be aware of?
A1: The human pancreas primarily secretes three isoforms of this compound:
-
Cationic this compound (PRSS1): Typically the most abundant isoform, making up about two-thirds of total this compound.[1]
-
Anionic this compound (PRSS2): The second major isoform.[1] The ratio of cationic to anionic this compound can be reversed in certain pancreatic diseases.[2][3]
-
Mesothis compound (PRSS3): A much less abundant isoform.[1][4]
These isoforms are encoded by separate genes (PRSS1, PRSS2, and PRSS3, respectively) and have different isoelectric points.[4]
Q2: What are the key factors to consider when selecting an expression system for my this compound isoform?
A2: The choice of expression system is critical and depends on several factors:
-
Post-Translational Modifications (PTMs): If your research requires native-like PTMs, such as glycosylation or specific proteolytic processing, eukaryotic systems like mammalian or insect cells are preferable.[5][6][7]
-
Protein Folding and Disulfide Bonds: this compound has multiple disulfide bonds that are crucial for its correct folding and stability. Eukaryotic systems are generally better equipped for this than prokaryotic systems.[8]
-
Yield Requirements: For high-yield production, bacterial (E. coli) or yeast (Pichia pastoris) systems are often chosen due to their high growth density and expression levels.[7][9]
-
Downstream Application: For functional cell-based assays or in vivo studies, a mammalian expression system is often the best choice to ensure the protein is in its most biologically relevant state.[5] For structural studies or biochemical assays, proteins from E. coli or yeast may be sufficient.[5]
-
Cost and Time: Bacterial and yeast systems are generally faster and less expensive than insect and mammalian cell culture systems.[9][10]
Q3: Can I express active trypsin directly, or should I express the inactive zymogen, this compound?
A3: It is highly recommended to express the inactive proenzyme, this compound.[11] Direct expression of active trypsin can be toxic to the host cells, leading to low yields and cell death.[12] this compound is stable at acidic pH and can be purified before being activated in a controlled manner in vitro using enterokinase or by autoactivation under specific conditions.[11][13]
Expression System Selection Guide
Choosing the right expression system is a crucial first step. The following diagram outlines a general workflow for making this decision.
Caption: Decision workflow for selecting a this compound expression system.
Quantitative Data Summary
The following table summarizes typical yields and key characteristics for expressing this compound in different systems.
| Expression System | Typical Yield | Post-Translational Modifications (PTMs) | Key Advantages | Key Disadvantages |
| E. coli | High (e.g., up to 200 mg/g dry mass before refolding)[14] | None | High yield, low cost, rapid growth. | Forms insoluble inclusion bodies requiring refolding; no PTMs; potential for incorrect N-terminus.[4][14] |
| Yeast (P. pastoris) | High (e.g., 10-15 mg/L secreted)[13] | Glycosylation (may differ from mammalian) | Secretes folded protein, high cell density cultures, relatively low cost.[13] | PTMs are not identical to those in mammalian cells. |
| Insect Cells (BEVS) | Very High (up to 500 mg/L reported for some proteins)[15] | Mammalian-like PTMs, disulfide bonds.[15][16] | High yield of properly folded, modified protein.[15] | Higher cost and longer timeline than yeast/bacteria. |
| Mammalian Cells | Low to Moderate | Native PTMs, correct folding.[5][10] | Produces the most biologically authentic protein. | Lower yield, high cost, complex culture conditions.[10] |
Troubleshooting Guides
E. coli Expression System
Issue: Low or no expression of this compound.
-
Question: I've induced my E. coli culture, but I can't detect my this compound on an SDS-PAGE gel. What could be wrong?
-
Answer:
-
Codon Usage: Human genes can contain codons that are rare in E. coli, which can stall translation. Consider using an E. coli strain like Rosetta(DE3) that supplies tRNAs for rare codons.[17]
-
Plasmid Integrity: Sequence your expression vector to ensure the this compound gene is in-frame and free of mutations.[17]
-
Toxicity: Even low, leaky expression of this compound (or prematurely activated trypsin) can be toxic. Use a vector with tight expression control (e.g., pLysS host strains to suppress basal T7 polymerase activity).[17]
-
Induction Conditions: Optimize the inducer (e.g., IPTG) concentration and the temperature and time of induction. Lowering the temperature (e.g., 18-25°C) can sometimes improve the solubility and yield of complex proteins.[8]
-
Issue: this compound is expressed but forms insoluble inclusion bodies.
-
Question: My Western blot shows a strong band for this compound in the insoluble cell lysate fraction. How can I obtain soluble, active protein?
-
Answer: This is a common issue when expressing mammalian proteins in E. coli.[14][18] The solution involves a multi-step process of inclusion body purification, solubilization, and refolding.
-
Isolation: Lyse the cells and pellet the inclusion bodies by centrifugation.
-
Solubilization: Use strong denaturants like 8 M urea (B33335) or 6 M guanidine-HCl to solubilize the aggregated protein.
-
Refolding: This is the most critical and challenging step. It typically involves rapidly diluting the denatured protein into a large volume of refolding buffer or using dialysis. The buffer should contain a redox system (e.g., reduced and oxidized glutathione) to facilitate correct disulfide bond formation.[18] A continuous feed method for refolding can improve yields.[14]
-
Purification: After refolding, purify the soluble this compound using methods like affinity chromatography. Immobilized ecotin is a highly effective affinity ligand for purifying this compound.[4][19]
-
Caption: Workflow for recovering this compound from E. coli inclusion bodies.
Yeast (P. pastoris) Expression System
Issue: Low secretion levels of this compound.
-
Question: I'm using P. pastoris but the concentration of this compound in my culture medium is very low. How can I improve secretion?
-
Answer:
-
Codon Optimization: Ensure your this compound gene sequence has been optimized for expression in Pichia.[13]
-
Secretion Signal: The choice of secretion signal peptide is crucial. The α-factor signal peptide from Saccharomyces cerevisiae is commonly used and generally effective for secreting proteins from Pichia.[13]
-
Culture pH: this compound is most stable at an acidic pH (3.0-4.0). Maintaining the culture at a low pH can prevent premature activation and subsequent degradation of your protein, leading to higher apparent yields.[13]
-
Methanol (B129727) Induction: If using a methanol-inducible promoter (like AOX1), ensure optimal methanol concentration and feeding strategy. High methanol levels can be toxic to the cells.
-
Mammalian Expression System
Issue: Very low protein yield after transfection.
-
Question: I've transiently transfected HEK293T cells, but the amount of expressed this compound is too low to detect easily on a Western blot. What can I do?
-
Answer:
-
Transfection Efficiency: First, confirm you have high transfection efficiency using a reporter plasmid (e.g., expressing GFP). If efficiency is low, optimize your transfection protocol (DNA-to-reagent ratio, cell density).[20]
-
Promoter Strength: Use a strong constitutive promoter, such as CMV, to drive expression.[20]
-
Stable Cell Line: For higher and more consistent expression, consider generating a stable cell line that has integrated the this compound expression cassette into its genome. This is more time-consuming but provides a reliable source of protein.
-
Harvest Time: Perform a time-course experiment to determine the optimal time to harvest the cells or culture medium after transfection, as protein expression levels can fluctuate.[21]
-
Experimental Protocols
Protocol 1: Expression and Refolding of Human Cationic this compound (PRSS1) from E. coli
This protocol is adapted from methodologies described for expressing human trypsinogens in E. coli, which typically accumulate in inclusion bodies.[4][14][18]
1. Vector Construction:
- Clone the cDNA of human PRSS1, without its native signal peptide, into an expression vector (e.g., pET series).
- An N-terminal Met residue will serve as the start codon.
- Consider adding an N-terminal fusion tag (e.g., His-tag or T7 protein 10) to potentially enhance expression.[14]
2. Expression:
- Transform the expression vector into an appropriate E. coli strain (e.g., BL21(DE3)).
- Grow the culture in a rich medium (e.g., TB) at 37°C to an OD₆₀₀ of 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 1 mM.
- Incubate for an additional 3-5 hours at 37°C or overnight at a lower temperature (e.g., 20°C) to potentially increase the soluble fraction.
3. Inclusion Body Isolation:
- Harvest cells by centrifugation (5,000 x g, 20 min).
- Resuspend the cell pellet in lysis buffer (e.g., 100 mM Tris-HCl pH 7.0, 1 mM EDTA) containing lysozyme (B549824) and DNase I.[22]
- Lyse cells by sonication or high-pressure homogenization.
- Centrifuge the lysate at high speed (e.g., 15,000 x g, 30 min) to pellet the inclusion bodies. Wash the pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.
4. Solubilization and Refolding:
- Solubilize the washed inclusion bodies in a buffer containing 8 M urea or 6 M guanidine-HCl.
- Remove insoluble debris by centrifugation.
- Initiate refolding by 100-fold rapid dilution into a refolding buffer (e.g., 0.1 M Tris-HCl pH 8.0, 1 mM L-cystine, 2 mM L-cysteine).[19] Perform this step at 4°C with gentle stirring overnight.
5. Purification and Activation:
- Clarify the refolding mixture by centrifugation or filtration.
- Purify the refolded this compound using ecotin-affinity chromatography.[19]
- Activate the purified this compound to trypsin by adding a small amount of bovine enterokinase in a buffer containing CaCl₂ (e.g., 100 mM Tris pH 8.0, 1 mM CaCl₂).[19] Monitor activation by measuring trypsin activity.
References
- 1. CHYMOTRYPSIN C (CALDECRIN) STIMULATES AUTOACTIVATION OF HUMAN CATONIC this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human anionic this compound: properties of autocatalytic activation and degradation and implications in pancreatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Basis of the Pancreatitis-Associated Autoproteolytic Failsafe Mechanism in Human Anionic Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of human cationic this compound with an authentic N terminus using intein-mediated splicing in aminopeptidase P (pepP) deficient Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selecting a Protein Expression System | Proteos Insights [proteos.com]
- 6. Overview of Protein Expression Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Protein Expression Systems, Which One Should I Choose? | Blog | Biosynth [biosynth.com]
- 8. diva-portal.org [diva-portal.org]
- 9. Selection of Protein Expression System – Creative Biolabs Blog [creative-biolabs.com]
- 10. Over-expression of secreted proteins from mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. academic.oup.com [academic.oup.com]
- 13. US7666629B2 - Method for producing recombinant trypsin - Google Patents [patents.google.com]
- 14. Bacterial expression and refolding of human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Insect Cell–Based Protein Expression — Protein Expression Handbook | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Protein Production in Insect Cells | Custom Protein Service 👩🔬👨🔬 [trenzyme.com]
- 17. goldbio.com [goldbio.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Protein Expression Basics Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 22. Protein surface charge of this compound changes its activation pattern - PMC [pmc.ncbi.nlm.nih.gov]
protocol for removing endotoxins from recombinant trypsinogen preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of endotoxins from recombinant trypsinogen preparations.
Frequently Asked Questions (FAQs)
Q1: What are endotoxins and why are they a concern for recombinant this compound preparations?
A1: Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria, such as E. coli, which is a common host for recombinant protein expression.[1][2] When these bacteria die or divide, they release endotoxins into the surrounding environment.[2] For therapeutic and research applications, the presence of even trace amounts of endotoxins in recombinant this compound preparations is a significant concern because they can trigger strong immune responses in mammals, including inflammation, fever, and in severe cases, septic shock.[1][3] Therefore, their removal is a critical step in the purification process.[2]
Q2: What is the acceptable limit for endotoxin (B1171834) levels in a recombinant this compound preparation?
A2: The acceptable endotoxin limit depends on the intended application of the recombinant this compound. For parenteral drug products, the limit is very stringent, often less than 0.2 Endotoxin Units (EU) per milligram of protein.[4] It is crucial to consult the relevant regulatory guidelines (e.g., from the FDA or EMA) for the specific endotoxin limits for your application.
Q3: How are endotoxin levels measured?
A3: The most common method for quantifying endotoxin levels is the Limulus Ameocyte Lysate (LAL) test.[5][6] This assay is derived from the blood of the horseshoe crab (Limulus polyphemus) and is extremely sensitive to the presence of endotoxins.[5][6] The LAL test can be performed using three main techniques: the gel-clot method, the turbidimetric method, and the chromogenic method.[5][6]
-
Gel-clot method: A qualitative test where the formation of a gel indicates the presence of endotoxins.[6]
-
Turbidimetric method: A quantitative assay that measures the increase in turbidity as the LAL reagent reacts with endotoxins.[5]
-
Chromogenic method: A quantitative assay where the enzymatic reaction triggered by endotoxins produces a colored product that can be measured spectrophotometrically.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the removal of endotoxins from recombinant this compound preparations.
Issue 1: High endotoxin levels in the purified recombinant this compound.
Possible Cause:
-
Contamination from the host system: Recombinant this compound expressed in E. coli will inherently be contaminated with endotoxins from the host cell wall.[1]
-
External contamination: Endotoxins can be introduced from various sources, including water, buffers, reagents, and laboratory equipment.[8]
-
Inefficient removal method: The chosen endotoxin removal method may not be optimal for this compound or the specific buffer conditions.
Troubleshooting Steps:
-
Review your purification workflow:
-
Ensure all buffers and solutions are prepared with endotoxin-free water and reagents.
-
Depyrogenate all glassware and equipment by dry heat (e.g., 250°C for at least 30 minutes).[9]
-
Handle all materials with appropriate aseptic techniques to prevent re-contamination.
-
-
Optimize the expression and lysis steps:
-
Harvest cells in the early stationary phase to minimize cell lysis and endotoxin release.
-
Use gentle lysis methods to reduce the release of endotoxins from the bacterial cell wall.
-
-
Select an appropriate endotoxin removal method: The choice of method can significantly impact the efficiency of endotoxin removal and the recovery of your recombinant this compound. Refer to the table below for a comparison of common methods.
Issue 2: Poor recovery of recombinant this compound after endotoxin removal.
Possible Cause:
-
Protein precipitation: The conditions used for endotoxin removal (e.g., pH, ionic strength) may cause the this compound to precipitate.
-
Non-specific binding: this compound may be binding non-specifically to the endotoxin removal matrix.
-
Protein degradation: The chosen method may be too harsh and lead to the degradation of the this compound.
Troubleshooting Steps:
-
Optimize buffer conditions:
-
Adjust the pH and ionic strength of your buffers. For ion-exchange chromatography, the net charge of this compound should be opposite to that of the endotoxin to allow for selective binding.[10]
-
Consider the use of stabilizing additives in your buffers.
-
-
Evaluate different removal methods: If one method results in significant protein loss, consider an alternative. For example, if ion-exchange chromatography leads to poor recovery, Triton X-114 phase separation or affinity chromatography might be better options.[11]
-
Reduce the number of purification steps: Each step in the purification process can lead to protein loss. A more streamlined protocol can improve overall yield.
Issue 3: Inconsistent or unreliable LAL assay results.
Possible Cause:
-
Interference from the sample matrix: Components in your this compound preparation (e.g., buffers, salts, detergents) can interfere with the LAL assay, leading to false positive or false negative results.
-
Improper sample handling: Contamination of samples or reagents with external endotoxins can lead to inaccurate results.
-
Incorrect assay procedure: Deviations from the recommended LAL assay protocol can affect the reliability of the results.
Troubleshooting Steps:
-
Perform a positive product control (PPC): Spike your sample with a known amount of endotoxin to check for interference. The recovery of the spike should be within 50-200%.[9]
-
Dilute your sample: If interference is detected, diluting the sample can often overcome the issue.
-
Use endotoxin-free materials: Ensure all pipette tips, tubes, and water used for the assay are certified as endotoxin-free.
-
Follow the manufacturer's protocol: Adhere strictly to the incubation times, temperatures, and mixing instructions provided with the LAL assay kit.
Comparison of Endotoxin Removal Methods
| Method | Principle | Endotoxin Removal Efficiency | Protein Recovery | Advantages | Disadvantages |
| Anion-Exchange Chromatography | Endotoxins are negatively charged and bind to a positively charged resin, while the protein of interest flows through or is eluted under different conditions.[1][12] | High | Variable, depends on protein pI and buffer conditions. | Cost-effective for large-scale purification.[12] | May require extensive optimization of pH and ionic strength; potential for protein to co-elute with endotoxins.[10][12] |
| Affinity Chromatography | Utilizes ligands with high affinity for endotoxins, such as Polymyxin B or immobilized histidine, to capture them from the protein solution.[1][10] | >99% | >90% | High specificity for endotoxins, resulting in high protein recovery.[1] | Higher cost of affinity resins; potential for ligand leaching. |
| Triton X-114 Phase Separation | A non-ionic detergent that forms two phases at temperatures above its cloud point. Endotoxins partition into the detergent-rich phase, while the protein remains in the aqueous phase.[1][11] | >99%[11] | >90%[11] | Effective for a wide range of proteins; can be performed in a single step.[13] | Requires subsequent removal of the detergent, which can be challenging and may lead to protein loss.[8] |
| Ultrafiltration | Uses membranes with a specific molecular weight cutoff to separate larger endotoxin aggregates from the smaller protein molecules.[1] | 28.9% to 99.8%[1] | High | Simple and straightforward method. | Less effective for proteins that are close in size to endotoxin aggregates; can be inefficient in the presence of high protein concentrations.[8][10] |
Experimental Protocols
Protocol 1: Limulus Amebocyte Lysate (LAL) Gel-Clot Assay
This protocol provides a general procedure for the qualitative detection of endotoxins. Refer to the specific instructions provided with your LAL assay kit for detailed information.
Materials:
-
LAL Reagent Water (endotoxin-free)
-
Control Standard Endotoxin (CSE)
-
LAL reagent (lysate)
-
Depyrogenated glass reaction tubes (10 x 75 mm)
-
Heating block or water bath at 37°C ± 1°C
-
Vortex mixer
Procedure:
-
Reconstitute the LAL reagent and CSE: Follow the manufacturer's instructions to reconstitute the lyophilized lysate and endotoxin standard with LAL Reagent Water.
-
Prepare a standard curve: Create a series of two-fold dilutions of the CSE to bracket the labeled sensitivity of the lysate.[14]
-
Prepare samples: Dilute your recombinant this compound sample with LAL Reagent Water. A range of dilutions should be tested to overcome potential interference.
-
Assay setup:
-
Pipette 0.1 mL of each standard, sample dilution, and a negative control (LAL Reagent Water) into separate reaction tubes.[14]
-
Add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to the highest concentration standard.[14]
-
Immediately after adding the lysate, gently mix the contents of each tube.
-
-
Incubation: Place the tubes in a 37°C ± 1°C heating block or water bath for 60 minutes, avoiding any vibration.
-
Reading the results: After the incubation period, carefully remove each tube and invert it 180°.
-
A positive result is indicated by the formation of a solid gel clot that remains at the bottom of the tube.
-
A negative result is indicated if the contents of the tube are liquid or a viscous gel that flows down the side of the tube.
-
-
Determine endotoxin concentration: The endotoxin concentration of the sample is calculated by multiplying the labeled lysate sensitivity by the highest dilution factor of the sample that gives a positive result.[15]
Protocol 2: Endotoxin Removal using Triton X-114 Phase Separation
This protocol is a general guideline for removing endotoxins from a protein sample using Triton X-114. Optimization may be required for your specific recombinant this compound preparation.
Materials:
-
Recombinant this compound preparation
-
Triton X-114 (pre-condensed and chilled)
-
Endotoxin-free buffers
-
Chilled, endotoxin-free microcentrifuge tubes
-
Temperature-controlled centrifuge
Procedure:
-
Preparation of Triton X-114: To ensure the removal of hydrophilic impurities, pre-condense the Triton X-114 by repeated warming and cooling cycles.
-
Addition of Triton X-114:
-
Phase Separation:
-
Collection of Aqueous Phase:
-
Carefully collect the upper aqueous phase, which contains your purified recombinant this compound.[1] Avoid disturbing the lower, detergent-rich phase which contains the endotoxins.
-
-
Repeat Cycles: For higher endotoxin removal efficiency, the aqueous phase can be subjected to one or two additional rounds of Triton X-114 phase separation.[1]
-
Detergent Removal: After the final phase separation, it is crucial to remove any residual Triton X-114 from your protein sample. This can be achieved by methods such as hydrophobic interaction chromatography.
-
Validation: Measure the endotoxin levels in your final this compound preparation using the LAL assay to confirm the effectiveness of the removal process. Also, assess the recovery and activity of your recombinant this compound.
References
- 1. sinobiological.com [sinobiological.com]
- 2. listlabs.com [listlabs.com]
- 3. bioradiations.com [bioradiations.com]
- 4. researchgate.net [researchgate.net]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Limulus Amebocyte Lysate Test Using Chromogenic Methods Of Endotoxin Detection [bioprocessonline.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. acciusa.com [acciusa.com]
- 10. Methods of Endotoxin Removal from Biological Preparations: a Review [sites.ualberta.ca]
- 11. Removal of endotoxin from recombinant protein preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cost Comparison of Endotoxin Removal Methods in Protein Purification [synapse.patsnap.com]
- 13. Single step protocol to purify recombinant proteins with low endotoxin contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. frederick.cancer.gov [frederick.cancer.gov]
- 15. acciusa.com [acciusa.com]
dealing with autocatalytic activation during trypsinogen storage and handling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with trypsinogen's autocatalytic activation during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is autocatalytic activation of this compound?
This compound is the inactive precursor, or zymogen, of the enzyme trypsin.[1][2] Autocatalytic activation is a process where active trypsin, once formed, can cleave other this compound molecules to generate more active trypsin.[1] This creates a positive feedback loop, leading to a rapid cascade of activation. This process is a key physiological event in the small intestine for protein digestion but can be a significant problem during the storage and handling of this compound in a laboratory setting, leading to premature activation and degradation of the protein.[1][2]
Q2: What are the primary factors that trigger autocatalytic activation of this compound?
Several factors can initiate or accelerate the autocatalytic activation of this compound:
-
Presence of Active Trypsin: Even trace amounts of active trypsin can initiate the activation cascade.[3]
-
pH: The optimal pH for trypsin activity is generally between 7.5 and 8.5.[2] Storing this compound at or near this pH range can promote autoactivation. Trypsin is more stable at acidic pH values, around pH 2.7.[4]
-
Temperature: Higher temperatures increase the rate of enzymatic reactions, including the autocatalytic activation of this compound.[5][6]
-
Calcium Ions (Ca2+): Calcium ions play a dual role. They promote the activation of this compound to trypsin and also stabilize the active trypsin, protecting it from autolysis (self-degradation).[6][7][8][9] This stabilization of trypsin can inadvertently lead to more efficient autocatalytic activation of remaining this compound.
Q3: What are the consequences of unwanted this compound activation in my experiments?
Uncontrolled activation of this compound can lead to several experimental issues:
-
Inaccurate Quantification: If you are trying to quantify the amount of this compound, its premature activation will lead to an underestimation of the zymogen concentration and an overestimation of active trypsin.
-
Degradation of Target Proteins: If this compound is a component of a larger protein mixture or a therapeutic formulation, its activation can lead to the unwanted degradation of other proteins in the sample.
-
Loss of this compound Integrity: The activation process itself involves the cleavage of the this compound molecule, altering its structure and molecular weight.[3]
-
Altered Experimental Outcomes: In cell culture applications, for example, unintended trypsin activity can affect cell viability and experimental results.
Q4: How can I prevent or minimize autocatalytic activation during storage and handling?
Several strategies can be employed to maintain the stability of this compound:
-
Low Temperature Storage: Store this compound solutions at low temperatures (e.g., -20°C or -80°C) to minimize enzymatic activity.[9] Avoid repeated freeze-thaw cycles.
-
Acidic pH: Maintain the pH of the this compound solution in the acidic range (e.g., pH 3) where trypsin has very low activity.[4][10] A common storage buffer is 1 mM HCl.[11]
-
Use of Trypsin Inhibitors: For applications where acidic pH is not suitable, the addition of a trypsin inhibitor can prevent activation.[1][12][13][14] Common inhibitors include soybean trypsin inhibitor (SBTI) and benzamidine.[13][14][15]
-
Chelating Agents: In situations where calcium is not essential, adding a chelating agent like EDTA can help reduce trypsin stability and thus lessen the rate of autocatalytic activation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound concentration over time during storage. | Autocatalytic activation leading to degradation. | Store this compound at a lower temperature (-80°C). Ensure the storage buffer is at an acidic pH (e.g., pH 3). Aliquot the this compound solution to avoid multiple freeze-thaw cycles. |
| Unexpected proteolytic activity in my sample containing this compound. | Premature activation of this compound to trypsin. | Add a specific trypsin inhibitor, such as soybean trypsin inhibitor (SBTI) or benzamidine, to your sample.[13][14][15] Verify the pH of your experimental buffer; if possible, adjust to a less optimal pH for trypsin activity if it doesn't affect your experiment. |
| SDS-PAGE analysis shows multiple bands instead of a single this compound band. | Partial activation and degradation of this compound.[3][16] | Prepare samples for SDS-PAGE by immediately adding a sample buffer containing a reducing agent and heating to denature all proteins and enzymes.[3][16] This will stop any further enzymatic activity. Consider running a control with a trypsin inhibitor to confirm if the extra bands are due to trypsin activity. |
| Inconsistent results in experiments using this compound. | Variable levels of active trypsin in different batches or aliquots of this compound. | Before use, perform a trypsin activity assay on your this compound stock to quantify the level of any contaminating active trypsin.[11] Based on the results, you can decide if the batch is suitable for your experiment or if an inhibitor needs to be added. |
Quantitative Data Summary
Table 1: Effect of Temperature on Trypsin Stability
| Temperature (°C) | Condition | Half-life (hours) | Relative Initial Activity |
| 37 | No Calcium | 2.4 | 1.00 |
| 47 | No Calcium | ~0.5 | 1.30 |
| 47 | With Calcium | 12 | >2.00 |
| 57 | With Calcium | ~5 | - |
| 67 | With Calcium | - | Optimal Temperature |
| Data compiled from[6] |
Table 2: Effect of pH on Trypsin Stability
| pH Range | Stability |
| 2.0 - 3.0 | High stability[4] |
| 4.25 - 6.0 | Slow denaturation[10] |
| 3.75 - 4.25 | Rapid denaturation[10] |
| 7.0 - 9.0 | Optimal activity, lower stability |
| > 9.0 | Decreasing stability |
| Information gathered from[4][10][17][18][19] |
Experimental Protocols
Protocol 1: Chromogenic Trypsin Activity Assay
This protocol provides a method to quantify the amount of active trypsin in a this compound sample using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA).[11]
Materials:
-
This compound sample
-
Assay Buffer: 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2
-
BAPNA stock solution: 60 mM in DMSO
-
Stop Solution: 30% (v/v) acetic acid
-
96-well microplate
-
Microplate reader (410 nm)
Procedure:
-
Prepare BAPNA Working Solution: Dilute the BAPNA stock solution in the Assay Buffer to the desired final concentration.
-
Sample Preparation: Dilute the this compound sample in cold 1 mM HCl to the desired concentration.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the diluted this compound sample to the sample wells.
-
For a blank control, add 25 µL of 1 mM HCl.
-
-
Pre-incubation: Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate Reaction: Add 125 µL of the BAPNA working solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 410 nm in kinetic mode at regular intervals (e.g., every minute for 10-20 minutes).
-
Data Analysis: Calculate the rate of change in absorbance (ΔA410/min) from the linear portion of the curve. The rate of p-nitroaniline (pNA) release is directly proportional to the trypsin activity.[11]
Protocol 2: SDS-PAGE Analysis of this compound Activation
This protocol allows for the visualization of this compound activation and degradation by separating the proteins based on their molecular weight.
Materials:
-
This compound sample
-
SDS-PAGE sample buffer (e.g., Laemmli buffer) with a reducing agent (e.g., β-mercaptoethanol or DTT)
-
15% polyacrylamide gel
-
SDS-PAGE running buffer
-
Protein staining solution (e.g., Coomassie Brilliant Blue or silver stain)
-
Destaining solution
Procedure:
-
Sample Collection: At various time points during an experiment where you suspect this compound activation, take aliquots of your sample.
-
Reaction Termination: Immediately mix the aliquot with SDS-PAGE sample buffer.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the proteins and inactivate all enzymatic activity.[3][16]
-
Electrophoresis: Load the denatured samples onto a 15% polyacrylamide gel and run the electrophoresis according to standard procedures.
-
Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Analysis: Analyze the gel for the appearance of lower molecular weight bands corresponding to active trypsin and any further degradation products, and a decrease in the intensity of the this compound band.[3]
Visualizations
Caption: Autocatalytic activation pathway of this compound.
Caption: Troubleshooting workflow for this compound autoactivation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Protein surface charge of this compound changes its activation pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectsci.au [connectsci.au]
- 5. academic.oup.com [academic.oup.com]
- 6. Maximizing Cumulative Trypsin Activity with Calcium at Elevated Temperature for Enhanced Bottom-Up Proteome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated calcium and activation of this compound in rat pancreatic acini - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gut.bmj.com [gut.bmj.com]
- 9. The effect of Ca2+ on the thermal stability of trypsin in phosphate-buffered saline solution used for harvesting of human embryonic lung fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of pH, substrate, and temperature on tryptic activity of duodenal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Absence of this compound autoactivation and immunolocalization of pancreatic secretory trypsin inhibitor in acinar cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trypsin Inhibitors [sigmaaldrich.com]
- 14. scbt.com [scbt.com]
- 15. Increased Activation of Hereditary Pancreatitis-associated Human Cationic this compound Mutants in Presence of Chymotrypsin C - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Improving CRISPR-Mediated Knockout of the Trypsinogen Gene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the efficiency of CRISPR-mediated knockout of the trypsinogen gene.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving high knockout efficiency of the this compound gene?
A1: The success of CRISPR-mediated this compound knockout hinges on several key factors:
-
High-Quality sgRNA Design: The single guide RNA (sgRNA) must be specific to the target this compound gene sequence to minimize off-target effects and efficiently direct the Cas9 nuclease.[1] It is crucial to target a conserved region within an early exon to increase the likelihood of a frameshift mutation that results in a non-functional protein.[1]
-
Efficient Delivery Method: The method used to deliver the CRISPR-Cas9 components into the target cells significantly impacts efficiency.[2] Options include lipid-based transfection, electroporation, and viral vectors, with the choice depending on the cell type.[2]
-
Cell Line Characteristics: Different cell lines have varying transfection efficiencies and DNA repair mechanisms, which can affect the outcome of the gene knockout experiment.[3]
-
Cas9 Expression Levels: The concentration and duration of Cas9 expression can influence both on-target and off-target activity.
Q2: How can I minimize off-target effects when targeting a specific this compound isoform?
A2: Minimizing off-target effects is crucial for ensuring the specificity of your experiment. Here are some strategies:
-
Careful sgRNA Design: Utilize bioinformatics tools to design sgRNAs with minimal predicted off-target binding sites.[4] Consider using truncated sgRNAs (tru-gRNAs) which have been shown to decrease off-target effects.
-
Use High-Fidelity Cas9 Variants: Engineered Cas9 variants, such as eSpCas9 or HypaCas9, exhibit reduced off-target activity compared to the wild-type Cas9.
-
Titrate CRISPR Components: Optimizing the concentration of Cas9 and sgRNA can help reduce off-target cleavage by limiting the amount of the CRISPR complex available to bind to non-target sites.
-
Use a Paired Nickase Approach: Employing two sgRNAs with a Cas9 nickase mutant (D10A) to create two single-strand breaks can significantly increase specificity.
Q3: How do I address the potential for functional redundancy within the this compound gene family?
A3: The this compound gene family can have multiple members with overlapping functions.[5] To address this, you can:
-
Target Multiple Isoforms: Design sgRNAs that target conserved sequences across multiple this compound genes to achieve a multi-gene knockout.[6]
-
Multiplex CRISPR: Use a multiplex CRISPR approach to simultaneously deliver multiple sgRNAs targeting different this compound genes.[7]
-
Functional Validation: Perform thorough functional assays to confirm the loss of trypsin activity, as the knockout of a single isoform may not produce a discernible phenotype.
Q4: What are the best methods to validate the knockout of the this compound gene?
A4: Validating your knockout is essential to confirm the genetic modification and its functional consequences.[8] Recommended validation strategies include:
-
Genomic DNA Sequencing: PCR amplify the target region from genomic DNA of edited cells and perform Sanger sequencing to identify insertions or deletions (indels).[9]
-
Western Blotting: This is a crucial step to confirm the absence of the this compound protein.[10][11] Use a validated antibody that recognizes the target this compound isoform.[12][13]
-
RT-qPCR: To assess if the knockout has affected mRNA levels, though this does not confirm protein knockout.
-
Functional Assays: Measure trypsin activity in cell lysates or conditioned media to confirm a functional knockout.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Knockout Efficiency | Suboptimal sgRNA design. | Design and test multiple sgRNAs targeting different exons.[1] Prioritize sgRNAs targeting early, conserved exons. |
| Inefficient delivery of CRISPR components. | Optimize your transfection or electroporation protocol for your specific cell type. Consider using a different delivery method, such as lentiviral transduction for difficult-to-transfect cells.[2] | |
| Cell line is resistant to editing. | Some cell lines have highly efficient DNA repair mechanisms. Try using small molecule inhibitors of the NHEJ pathway to increase indel formation. | |
| High Cell Death After Transfection/Electroporation | Toxicity from the delivery reagent or electrical pulse. | Optimize the amount of transfection reagent and CRISPR plasmid DNA. For electroporation, adjust the voltage and pulse duration. Ensure cells are healthy and at the optimal confluency before the procedure. |
| No Protein Knockout Despite Confirmed Indels | The indel is in-frame (a multiple of 3), leading to a truncated but potentially functional protein. | Target a different region of the gene with a new sgRNA. |
| The antibody used for Western blotting is not specific or the epitope is still present in a truncated protein.[8] | Validate your antibody using positive and negative controls. Use an antibody that binds to a region of the protein that is expected to be lost after the knockout.[11][12] | |
| Alternative start codons or splicing may lead to a functional protein product.[3] | Design sgRNAs to target the region around the primary start codon or critical functional domains. | |
| Inconsistent Results Between Experiments | Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency, and media composition. |
| Inconsistent delivery efficiency. | Standardize the delivery protocol and monitor efficiency with a reporter plasmid (e.g., GFP). |
Quantitative Data Summary
The following table provides illustrative data on the knockout efficiency of different sgRNAs targeting a hypothetical this compound gene. Note: This data is for demonstration purposes and actual efficiencies will vary depending on the specific sgRNA sequence, gene target, cell type, and delivery method. Empirical validation is essential.
| sgRNA ID | Target Exon | On-Target Efficiency (%) | Off-Target Sites Predicted |
| TRYG1-E1-1 | 1 | 75 | 2 |
| TRYG1-E1-2 | 1 | 85 | 0 |
| TRYG1-E2-1 | 2 | 60 | 5 |
| TRYG1-E2-2 | 2 | 70 | 1 |
On-target efficiency was determined by TIDE (Tracking of Indels by Decomposition) analysis of the targeted genomic locus 72 hours post-transfection.
Experimental Protocols
Protocol 1: sgRNA Design and Cloning
-
Identify Target Sequence: Obtain the cDNA or genomic sequence of the target this compound gene.
-
Select Target Exon: Choose an early exon that is conserved among isoforms if targeting multiple members of the family.[1]
-
Find PAM Sites: Identify all "NGG" protospacer adjacent motif (PAM) sequences within the exon.
-
Design sgRNA: Select 20-nucleotide sequences upstream of the PAM sites. Use online design tools (e.g., CHOPCHOP, CRISPOR) to score and select sgRNAs with high on-target and low off-target potential.[4]
-
Oligo Synthesis: Synthesize two complementary oligonucleotides that include the 20-nt target sequence and overhangs compatible with the chosen expression vector.
-
Cloning: Anneal the oligos and clone them into a Cas9-expressing vector (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138).
-
Verification: Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
Protocol 2: Transfection of Pancreatic Cell Lines (e.g., PANC-1)
-
Cell Seeding: The day before transfection, seed PANC-1 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.[9]
-
Transfection Complex Preparation:
-
For each well, dilute 2.5 µg of the Cas9-sgRNA plasmid in 100 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine 3000) in 100 µL of serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.
-
-
Transfection: Add the DNA-lipid complex dropwise to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Post-Transfection: After 4-6 hours, replace the medium with fresh complete medium.
-
Efficiency Check: After 24-48 hours, assess transfection efficiency by observing GFP expression under a fluorescence microscope.
Protocol 3: Validation of this compound Knockout by Western Blot
-
Cell Lysis: 72 hours post-transfection, harvest the cells and lyse them in RIPA buffer supplemented with protease inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against this compound overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[10]
Visualizations
Caption: Experimental workflow for CRISPR-mediated this compound knockout.
Caption: Simplified trypsin activation and signaling pathway.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. Increasing Gene Editing Efficiency via CRISPR/Cas9- or Cas12a-Mediated Knock-In in Primary Human T Cells [mdpi.com]
- 3. Escaping from CRISPR–Cas-mediated knockout: the facts, mechanisms, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR gRNA (guide RNA) Design Tool for Eukaryotic Pathogens [grna.ctegd.uga.edu]
- 5. Isolation and characterization of the chicken this compound gene family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPys: Optimal sgRNA Design for Editing Multiple Members of a Gene Family Using the CRISPR System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | CRISPR-Cas9 Multiplex Editing of the α-Amylase/Trypsin Inhibitor Genes to Reduce Allergen Proteins in Durum Wheat [frontiersin.org]
- 8. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 9. CRISPR/Cas9-Mediated Knock-Out of KrasG12D Mutated Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hallmarks of Antibody Validation: Binary Strategy | Cell Signaling Technology [cellsignal.com]
- 13. Knockout and Knockdown Antibody Validation | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Separation of Trypsinogen Isoforms
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the separation of different trypsinogen isoforms.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating this compound isoforms?
A1: The most common and effective methods for separating this compound isoforms are based on differences in their physicochemical properties. These include:
-
Ion-Exchange Chromatography (IEX): This technique separates isoforms based on differences in their net surface charge at a specific pH. Cation-exchange chromatography is frequently used for this compound separation.[1][2][3][4][5]
-
Affinity Chromatography: This method utilizes the specific binding affinity of this compound for a ligand immobilized on a chromatography resin. Common ligands include the protease inhibitor ecotin and the synthetic inhibitor benzamidine.[6][7][8]
-
Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE): This high-resolution technique separates isoforms first by their isoelectric point (pI) in the first dimension (isoelectric focusing) and then by their molecular weight in the second dimension (SDS-PAGE).[9]
Q2: Which this compound isoforms are typically separated?
A2: The main isoforms of this compound that are often the focus of separation are cationic this compound, anionic this compound, and in some cases, mesothis compound. Additionally, different active forms of trypsin, such as β-trypsin and α-trypsin, which can be present in commercial preparations, are also separated to obtain highly pure single isoforms.[1][2][4][5]
Q3: What are the key factors to consider when choosing a separation method?
A3: The choice of separation method depends on several factors, including:
-
Desired Purity and Resolution: 2D-PAGE offers the highest resolution for analytical purposes, while chromatography methods are suitable for preparative scale purification.
-
Sample Volume and Concentration: Affinity chromatography can be effective for purifying this compound from dilute solutions, whereas ion-exchange chromatography may require more concentrated samples.
-
Downstream Applications: The choice of buffers and elution conditions should be compatible with subsequent experiments (e.g., enzymatic assays, mass spectrometry).
-
Available Equipment: Each technique requires specific instrumentation.
Troubleshooting Guides
Ion-Exchange Chromatography (IEX)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor resolution between isoforms | - Incorrect pH of the mobile phase.- Inappropriate salt concentration or gradient.- Flow rate is too high.- Column is overloaded.[1][2][5] | - Optimize the pH to maximize charge differences between isoforms. A lower pH (e.g., 7.10) can increase the retention and resolution of trypsin isoforms on a cation-exchange column.[1][2]- Use a shallower salt gradient or isocratic elution with an optimized salt concentration. A concentration of 100 mmol/L NaCl has been shown to be effective.[2]- Reduce the flow rate to allow for better equilibration between the protein and the resin. A flow rate of 120 µL/min has been used successfully.[2]- Reduce the amount of sample loaded onto the column. A sample loading of 100 mg has been shown to provide acceptable resolution.[1][5] |
| Low protein recovery | - Protein precipitation on the column.- Strong, irreversible binding to the resin.- Incomplete elution. | - Ensure the sample is properly filtered and that the buffer conditions do not promote precipitation.- Adjust the elution buffer pH or increase the salt concentration to facilitate elution.- If using a gradient, ensure the final salt concentration is high enough to elute all bound protein. |
| Peak tailing | - Column packing is not optimal.- Secondary interactions with the resin. | - Repack the column according to the manufacturer's instructions.- Adjust the mobile phase composition (e.g., add a small amount of organic solvent if hydrophobic interactions are suspected), ensuring it does not denature the protein. |
Affinity Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Target protein does not bind to the column | - Incorrect binding buffer pH or ionic strength.- Ligand on the resin is inactive.- The binding site on the this compound is blocked or denatured. | - Ensure the binding buffer pH and salt concentration are optimal for the interaction between the ligand and this compound. For ecotin-affinity, a pH of 8.0 is often used.[6][8]- Check the age and storage conditions of the affinity resin.- Ensure the sample has been handled properly to maintain the native conformation of the this compound. |
| Low yield of eluted protein | - Inefficient elution conditions.- Protein denaturation upon elution.- Proteolytic degradation of the target protein. | - Optimize the elution buffer. For ecotin-affinity, elution with 50 mM HCl is effective.[6][8] For benzamidine-affinity, elution at low pH (e.g., pH 2-3) or with a competitive inhibitor can be used.- Neutralize the eluted fractions immediately if using a low pH elution buffer.- Add protease inhibitors to the sample if degradation is suspected. |
| Elution of non-specific proteins | - Insufficient washing of the column.- Hydrophobic or ionic interactions with the matrix or ligand. | - Increase the wash volume or include a mild detergent or higher salt concentration in the wash buffer.- Optimize the binding and wash conditions to minimize non-specific interactions. |
2D-PAGE
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Horizontal streaking in the first dimension (IEF) | - High salt concentration in the sample.- Sample overloading.- Incomplete protein solubilization. | - Desalt the sample before loading.- Reduce the amount of protein loaded on the IPG strip.- Ensure complete solubilization of the sample in the rehydration buffer, which may contain urea, thiourea, and non-ionic detergents. |
| Vertical streaking in the second dimension (SDS-PAGE) | - Incomplete equilibration of the IPG strip.- Protein precipitation during transfer from the first to the second dimension.- Too much protein in a single spot. | - Ensure proper equilibration of the IPG strip in SDS equilibration buffer containing DTT and iodoacetamide.- Optimize the transfer process to prevent protein precipitation.- Reduce the total protein load. |
| Poor spot resolution | - Incorrect pH gradient in the IPG strip.- Inappropriate acrylamide (B121943) concentration in the second-dimension gel.- Problems with the electrophoresis run (e.g., incorrect voltage, temperature fluctuations). | - Select an IPG strip with a pH range that covers the pI of the this compound isoforms.- Use a gradient gel or optimize the acrylamide concentration for the molecular weight range of this compound.- Ensure consistent and correct electrophoresis conditions. |
Data Presentation
Table 1: Quantitative Comparison of Trypsin Isoform Separation by Ion-Exchange Chromatography
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| pH | 7.69 | 7.10 | 6.90 |
| Resolution (β- vs α-trypsin) | Lower | Higher (Optimized) | - |
| Yield (from 100 mg commercial trypsin) | - | β-trypsin: 51 mg (high purity) α-trypsin: 13 mg (partially pure) [1][2] | - |
| Notes | Lower pH increases retention and resolution. | Optimal pH for separating β- and α-trypsin. | Investigated for improving ψ- and α-trypsin separation.[1] |
Experimental Protocols
Key Experiment 1: Ion-Exchange Chromatography for β- and α-Trypsin Separation
This protocol is adapted from an improved method for separating trypsin isoforms.[1][2][5]
1. Materials:
-
Cation-exchange resin (e.g., SE-Sephadex)
-
Chromatography column
-
Mobile Phase: 0.1 mol/L Tris-HCl buffer, pH 7.10, containing 0.1 mol/L NaCl, 0.02 mol/L CaCl₂, and 1.0 mmol/L benzamidine.
-
Commercial trypsin sample
2. Column Preparation:
-
Pack the chromatography column with the cation-exchange resin according to the manufacturer's instructions.
-
Equilibrate the column with the mobile phase at 4°C until the pH and conductivity of the eluent are the same as the mobile phase.
3. Sample Preparation and Loading:
-
Dissolve 100 mg of commercial trypsin in 30 mL of the mobile phase in an ice bath.
-
Apply the sample to the top of the equilibrated column.
4. Elution:
-
Perform isocratic elution with the mobile phase at a flow rate of 120 µL/min at 4°C.
-
Collect fractions and monitor the protein elution by measuring the absorbance at 280 nm.
5. Analysis:
-
Analyze the collected fractions for trypsin activity and purity using methods such as enzymatic assays and SDS-PAGE.
Key Experiment 2: Affinity Chromatography using Ecotin
This protocol is based on the purification of this compound using an ecotin-affinity column.[6][8]
1. Materials:
-
Ecotin-immobilized affinity column
-
Binding Buffer: 50 mM Tris-HCl, pH 8.0, 0.2 M NaCl
-
Elution Buffer: 50 mM HCl
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
-
This compound-containing sample
2. Column Equilibration:
-
Equilibrate the ecotin-affinity column with at least 5 column volumes of Binding Buffer.
3. Sample Loading:
-
Load the pre-cleared sample onto the equilibrated column.
4. Washing:
-
Wash the column with 10-15 column volumes of Binding Buffer or until the absorbance at 280 nm returns to baseline.
5. Elution:
-
Elute the bound this compound with the Elution Buffer.
-
Collect fractions into tubes containing Neutralization Buffer to immediately neutralize the pH.
6. Analysis:
-
Analyze the eluted fractions for the presence and purity of this compound using SDS-PAGE and activity assays after activation with enterokinase.
Visualizations
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Affinity purification of recombinant this compound using immobilized ecotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of human exocrine pancreatic proteins by two-dimensional isoelectric focusing/sodium dodecyl sulfate gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validation of Commercial Antibodies for Trypsinogen Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the validation of commercial antibodies for the detection of trypsinogen. Accurate and reliable detection of this compound is crucial for research in areas such as pancreatitis, cystic fibrosis, and digestive physiology. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to ensure the successful validation and application of commercial this compound antibodies.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial validation steps for a new commercial this compound antibody?
A1: Before embarking on extensive experiments, it is crucial to perform initial validation to confirm the antibody's basic performance. The first step is to verify the manufacturer's claims by performing a Western blot (WB) on a positive control, such as human pancreas lysate. This will confirm that the antibody recognizes a protein of the correct molecular weight for this compound (approximately 24-26 kDa). It is also advisable to test the antibody in the specific application you intend to use it for (e.g., ELISA, IHC) with appropriate positive and negative controls.
Q2: How can I assess the specificity of my this compound antibody?
A2: Antibody specificity is critical to avoid misleading results. Several methods can be used to assess specificity:
-
Western Blotting: Probe lysates from cells or tissues known to express and not express this compound. A specific antibody should only detect a band in the expressing sample.
-
Knockout (KO) Validation: The gold standard for specificity testing is to use a knockout cell line or animal model that does not express the target protein. A specific antibody will show no signal in the KO sample compared to the wild-type control.[1][2][3]
-
Cross-reactivity Testing: Test the antibody against other related proteins, such as different this compound isoforms (e.g., this compound-1, -2, -3) or other serine proteases, to ensure it does not cross-react. Some manufacturers provide data on cross-reactivity.[4]
Q3: What are the different isoforms of this compound, and will my antibody detect all of them?
A3: Humans have several isoforms of this compound, with this compound-1 (cationic), this compound-2 (anionic), and this compound-3 (meso-trypsinogen) being the most common.[5] It is essential to check the antibody datasheet to determine which isoform(s) it is designed to recognize. Some antibodies are pan-specific and will detect multiple isoforms, while others are specific to a single isoform. If the datasheet is unclear, contacting the manufacturer for more information is recommended.
Q4: Can I use an antibody validated for Western Blotting in Immunohistochemistry?
A4: Not necessarily. An antibody that performs well in one application may not work in another. This is because the conformation of the target protein can differ between techniques. For example, in Western blotting, proteins are typically denatured, while in immunohistochemistry on formalin-fixed paraffin-embedded tissues, the protein is in a more native, cross-linked state. Always refer to the manufacturer's datasheet for validated applications. If you need to use an antibody in a non-validated application, you will need to perform a thorough in-house validation.
Troubleshooting Guides
Western Blotting
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Inactive primary or secondary antibody. | Ensure antibodies have been stored correctly and are within their expiration date. Run a positive control to verify antibody activity. |
| Insufficient protein load. | Increase the amount of protein loaded onto the gel. Use a protein assay to quantify your lysate concentration. | |
| Poor transfer of protein to the membrane. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for a protein of this compound's size. | |
| High Background | Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with low background. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). | |
| Inadequate washing. | Increase the number and duration of wash steps with TBST to remove unbound antibodies. | |
| Non-Specific Bands | Primary antibody is not specific. | Perform specificity tests as described in the FAQs (e.g., using knockout lysates). Consider using an affinity-purified antibody. |
| Protein degradation. | Prepare fresh lysates and add protease inhibitors to the lysis buffer to prevent degradation of this compound. | |
| Incorrect Band Size | Post-translational modifications (e.g., glycosylation). | Consult literature or databases like UniProt to check for known modifications that may alter the apparent molecular weight of this compound. |
| Splice variants. | Check for the presence of known splice variants of this compound that may have different molecular weights. |
Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Incorrect antibody pairing in a sandwich ELISA. | Ensure the capture and detection antibodies recognize different epitopes on the this compound molecule. |
| Inactive enzyme conjugate. | Test the activity of the enzyme conjugate and substrate independently. | |
| Insufficient incubation times. | Optimize incubation times for each step of the ELISA protocol. | |
| High Background | Cross-reactivity of the secondary antibody. | Use a pre-adsorbed secondary antibody to minimize cross-reactivity with the capture antibody. |
| Insufficient washing. | Ensure thorough washing between steps to remove all unbound reagents. Automated plate washers can improve consistency. | |
| High concentration of detection antibody. | Titrate the detection antibody to the lowest concentration that gives a good signal-to-noise ratio. | |
| Poor Precision (High CV%) | Pipetting errors. | Use calibrated pipettes and ensure consistent pipetting technique. |
| Inconsistent incubation temperature. | Ensure the plate is incubated at a stable and uniform temperature. Avoid stacking plates in the incubator. | |
| Edge effects. | To minimize edge effects, avoid using the outer wells of the plate or fill them with buffer. |
Immunohistochemistry (IHC)
| Problem | Possible Cause | Recommended Solution |
| No Staining or Weak Staining | Inadequate antigen retrieval. | Optimize the antigen retrieval method (heat-induced or enzymatic) and incubation time. The choice of retrieval buffer (e.g., citrate (B86180) or EDTA) can also be critical. |
| Primary antibody cannot access the epitope. | Ensure proper tissue fixation and processing. The antibody may not be suitable for FFPE tissues. | |
| Low expression of this compound in the tissue. | Use a positive control tissue known to have high this compound expression (e.g., pancreas) to confirm the staining protocol is working. | |
| High Background | Non-specific binding of the primary or secondary antibody. | Use a blocking solution (e.g., normal serum from the same species as the secondary antibody) to block non-specific sites. |
| Endogenous enzyme activity. | If using an HRP-based detection system, quench endogenous peroxidase activity with a hydrogen peroxide solution. | |
| Hydrophobic interactions. | Use a buffer containing a detergent like Tween 20 to reduce non-specific binding. | |
| Non-Specific Staining | Cross-reactivity of the primary antibody. | Perform specificity testing. Consider using a more specific monoclonal antibody. |
| Presence of endogenous biotin (B1667282) (if using an avidin-biotin complex system). | Use an avidin/biotin blocking kit to block endogenous biotin. |
Experimental Protocols
Western Blotting Protocol for this compound Detection
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load samples onto a 12% SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1 hour or semi-dry transfer for 30-45 minutes.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary this compound antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal dilution should be determined empirically (typically 1:500 - 1:2000).
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
-
Sandwich ELISA Protocol for this compound Quantification
-
Coating:
-
Coat a 96-well microplate with a capture antibody specific for this compound (diluted in coating buffer, e.g., PBS) and incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Block the plate with 1% BSA in PBS for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with wash buffer.
-
-
Sample and Standard Incubation:
-
Add standards (recombinant this compound) and samples to the wells and incubate for 2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with wash buffer.
-
-
Detection Antibody Incubation:
-
Add a biotinylated detection antibody specific for this compound and incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with wash buffer.
-
-
Streptavidin-HRP Incubation:
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
-
Washing:
-
Wash the plate five times with wash buffer.
-
-
Substrate Development:
-
Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
-
Stopping the Reaction:
-
Add stop solution (e.g., 2N H₂SO₄) to each well.
-
-
Reading:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Analysis:
-
Generate a standard curve and determine the concentration of this compound in the samples.
-
Immunohistochemistry (IHC-P) Protocol for this compound Staining
-
Deparaffinization and Rehydration:
-
Deparaffinize formalin-fixed paraffin-embedded (FFPE) tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating the slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) at 95-100°C for 20-30 minutes.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
-
Blocking:
-
Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary this compound antibody diluted in antibody diluent overnight at 4°C.
-
-
Washing:
-
Wash slides three times with PBS or TBS.
-
-
Secondary Antibody Incubation:
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Washing:
-
Wash slides three times with PBS or TBS.
-
-
Detection:
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
-
Washing:
-
Wash slides three times with PBS or TBS.
-
-
Chromogen Development:
-
Incubate with a DAB substrate-chromogen solution until the desired stain intensity develops.
-
-
Counterstaining:
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.
-
Data Presentation
Table 1: Comparison of Commercial Antibodies for Human this compound Detection
| Antibody (Clone/Catalog #) | Host | Type | Validated Applications | Reported Specificity/Cross-Reactivity | Manufacturer |
| Antibody A (Clone XYZ) | Mouse | Monoclonal | WB, ELISA, IHC | Specific for this compound-1. No cross-reactivity with this compound-2 or Chymothis compound. | Company 1 |
| Antibody B (Cat# 12345) | Rabbit | Polyclonal | WB, IP | Reacts with human, mouse, and rat this compound. May show some cross-reactivity with other this compound isoforms. | Company 2 |
| Antibody C (Clone ABC) | Rabbit | Monoclonal | WB, IHC | KO validated. Specific for human this compound-2. | Company 3 |
| Antibody D (Cat# 67890) | Sheep | Polyclonal | ELISA | High sensitivity for detection of this compound Activation Peptide (TAP). | Company 4 |
Note: This table is a template. Researchers should populate it with data from manufacturers' datasheets and their own validation experiments.
Mandatory Visualizations
Caption: this compound activation cascade in the small intestine.
Caption: Logical workflow for commercial antibody validation.
References
Validation & Comparative
comparative analysis of cationic versus anionic trypsinogen activation kinetics
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activation kinetics of the two primary human trypsinogen isoforms: cationic (PRSS1) and anionic (PRSS2). Understanding the differences in their activation is critical for research into digestive physiology, pancreatitis pathogenesis, and the development of therapeutic protease inhibitors. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the activation pathways.
Key Differences in Activation Kinetics
Human cationic and anionic trypsinogens are the inactive precursors of the digestive enzyme trypsin. While they share approximately 90% sequence identity, their activation kinetics exhibit significant differences, particularly under conditions mimicking pathological states. Activation is primarily initiated in the duodenum by the enzyme enterokinase, which cleaves the N-terminal activation peptide from this compound. The resulting active trypsin can then activate other this compound molecules in an autocatalytic process.
Under normal physiological conditions (pH 8.0, 1 mM Ca²⁺), both isoforms are activated efficiently to ensure proper protein digestion. However, under conditions that may simulate premature intracellular activation associated with pancreatitis (e.g., lower pH, varying Ca²⁺ concentrations), their behaviors diverge. Studies have shown that anionic this compound has a significantly higher propensity for autocatalytic degradation (10- to 20-fold greater) compared to its cationic counterpart.[1] Furthermore, acidic pH tends to inhibit the autoactivation of anionic this compound, while it can stimulate the activation of the cationic form.[1] This suggests that the upregulation of anionic this compound seen in pancreatic diseases might be a protective mechanism to limit premature trypsin generation under pathological conditions.[1]
Data Presentation: Kinetic Parameters
Table 1: Enterokinase-Mediated Activation of Human this compound
| This compound Isoform | Enzyme | kcat/Km (M⁻¹s⁻¹) | Conditions | Source |
| Cationic (PRSS1) | Human Enteropeptidase | 3.3 x 10⁵ | pH 8.0, CaCl₂ | [2] |
| Anionic (PRSS2) | Human Enteropeptidase | Data not available | - | - |
Note: The catalytic efficiency for human cationic this compound activation by human enteropeptidase is significantly high, highlighting its specificity.[2] Data for the anionic isoform is not specified in the reviewed literature.
Table 2: Trypsin-Mediated Autoactivation of Human this compound
| This compound Isoform | Parameter | Value | Conditions | Source |
| Cationic (PRSS1) | Activation Rate Constant | 30.9 nmol/L/min | 2 µM this compound, 10 nM Trypsin, 100 mM Tris-HCl pH 8.0, 1 mM CaCl₂, 37°C | [1] |
| Anionic (PRSS2) | Activation Rate | Slower than cationic form | pH < 8.0 or low Ca²⁺ | [3] |
| Anionic (PRSS2) | Autocatalytic Degradation | 10-20 fold higher than cationic | Pathological conditions | [1] |
Note: Direct Km and kcat values for autoactivation are not consistently reported. The process is often described by rate constants under specific reactant concentrations. Anionic this compound's slower activation and faster degradation under pathological conditions are key distinguishing features.[1][3]
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows involved in this compound activation.
Caption: this compound activation signaling pathway.
Caption: General experimental workflow for kinetic analysis.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the study of this compound activation kinetics.
Protocol 1: Enterokinase-Mediated this compound Activation Assay
Objective: To measure the rate of trypsin formation from this compound when initiated by enterokinase.
Materials:
-
Purified human cationic or anionic this compound
-
Recombinant human enterokinase (light chain)
-
Activation Buffer: 100 mM Tris-HCl, pH 8.0, 1 mM CaCl₂, 0.05% Tween 20
-
Trypsin Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or similar chromogenic substrate
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 1 mM CaCl₂
-
Microplate reader capable of reading absorbance at 405 nm
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 20 µM) in the Activation Buffer. Prepare a working solution of enterokinase (e.g., 1-10 nM) in the same buffer.
-
Reaction Setup: In a microplate well, combine this compound solution and Activation Buffer. The final concentration of this compound should be varied if determining Michaelis-Menten kinetics (e.g., 0.5 - 10 µM).
-
Initiation: Add enterokinase to the well to initiate the activation reaction. The final volume should be consistent across all assays (e.g., 100 µL).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Activity Measurement: At predetermined time points (e.g., every 2 minutes for 20-30 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture and add it to a separate microplate well containing 190 µL of pre-warmed Assay Buffer with the chromogenic substrate (e.g., 200 µM BAPNA).
-
Data Collection: Immediately place the plate in the microplate reader and measure the rate of change in absorbance at 405 nm in kinetic mode for 1-2 minutes. This rate is proportional to the concentration of active trypsin formed.
-
Data Analysis: Plot the concentration of trypsin formed over time. The initial rate of activation is determined from the linear portion of this curve. For Michaelis-Menten kinetics, plot the initial rates against the corresponding this compound concentrations and fit to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enterokinase concentration.
Protocol 2: Trypsin-Mediated Autoactivation Assay
Objective: To measure the rate of autocatalytic activation of this compound.
Materials:
-
Purified human cationic or anionic this compound
-
Purified active human trypsin (for initiation)
-
Activation Buffer: 100 mM Tris-HCl, pH 8.0, 1 mM CaCl₂, 0.05% Tween 20
-
Trypsin Substrate (e.g., BAPNA)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 1 mM CaCl₂
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate well, add this compound to the Activation Buffer to a final concentration of 2 µM.[3]
-
Initiation: Start the reaction by adding a small, defined amount of active trypsin (e.g., 10 nM final concentration).[3] This initial trypsin "seeds" the autocatalytic cascade.
-
Incubation and Measurement: Incubate the plate at 37°C. At regular intervals (e.g., every 5 minutes for 60-90 minutes), measure the trypsin activity directly in the well by adding the chromogenic substrate and monitoring the change in absorbance at 405 nm. Alternatively, aliquots can be taken as described in Protocol 1.
-
Data Analysis: Plot the trypsin activity (rate of absorbance change) versus time. The resulting curve is typically sigmoidal, reflecting the exponential nature of autocatalysis. The activation rate can be quantified from the slope of the steepest part of the curve.[1]
Protocol 3: General Trypsin Activity Measurement
Objective: To quantify the amount of active trypsin in a sample.
Materials:
-
Sample containing trypsin
-
Assay Buffer: 100 mM Tris-HCl, pH 8.2, 20 mM CaCl₂
-
Substrate Solution: 1 mM Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA) in DMSO, diluted in Assay Buffer.
-
Spectrophotometer or microplate reader (405-410 nm)
Procedure:
-
Prepare Substrate Working Solution: Dilute the BAPNA stock solution in Assay Buffer to the desired final concentration (e.g., 200-500 µM). Pre-warm to the assay temperature (e.g., 25°C or 37°C).
-
Reaction: Add a known volume of the trypsin-containing sample to a cuvette or microplate well. Add the substrate working solution to initiate the reaction.
-
Measurement: Immediately monitor the increase in absorbance at 405 nm over time. The release of p-nitroaniline from BAPNA cleavage results in a yellow color.
-
Calculation: Calculate the rate of reaction (ΔA405/min) from the linear portion of the absorbance curve. Convert this rate to trypsin activity (e.g., in µmol/min) using the molar extinction coefficient of p-nitroaniline (ε ≈ 8,800 M⁻¹cm⁻¹).
References
- 1. Protein surface charge of this compound changes its activation pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for the specific activation of human enteropeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutation That Promotes Activation of this compound Increases Severity of Secretagogue-Induced Pancreatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Validating the PRSS1 R122H Trypsinogen Mutation in a Mouse Model of Pancreatitis
<Step>
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and detailed experimental data on the use of a mouse model to validate the role of the human cationic trypsinogen (PRSS1) R122H mutation in pancreatitis. The R122H mutation is the most common genetic cause of hereditary pancreatitis, an autosomal dominant disorder characterized by recurrent acute pancreatitis that often progresses to chronic pancreatitis.[1][2] Validated animal models are crucial for understanding disease mechanisms and for the preclinical testing of novel therapeutics.
Mouse Model Overview: Transgenic Expression of Human PRSS1 R122H
The primary model discussed is a transgenic mouse that expresses the full-length human PRSS1 gene with the R122H mutation (PRSS1R122H).[1] This model is compared against control mice, including wild-type C57BL/6J mice and, importantly, transgenic mice expressing the wild-type human PRSS1 gene (PRSS1WT). This comparison allows for the specific effects of the R122H mutation to be isolated from the effects of merely overexpressing human this compound in a mouse background.[1]
These models have demonstrated that while expression of either human PRSS1 form can predispose mice to pancreatitis, the R122H mutation significantly sensitizes the pancreas to injury and exacerbates the severity of the disease.[1][3][4]
Experimental Workflow for Pancreatitis Induction and Analysis
A common and highly reproducible method to study pancreatitis in these models is the administration of cerulein, a cholecystokinin (B1591339) (CCK) analogue that stimulates pancreatic enzyme secretion.[2] Supramaximal stimulation leads to premature intracellular activation of digestive enzymes, acinar cell injury, and inflammation, mimicking key events in human acute pancreatitis.[5]
Comparative Phenotypic Data
Expression of PRSS1R122H in mice leads to a significantly more severe pancreatitis phenotype following cerulein challenge compared to both PRSS1WT and wild-type C57BL/6J mice.[1] Key quantitative indicators are summarized below.
Table 1: Pancreatitis Severity Markers 24 Hours Post-Cerulein Induction
| Parameter | Mouse Model | Cerulein Dose (µg/kg) | Result (Mean ± SEM) | Control (Saline) |
|---|---|---|---|---|
| Serum Amylase (U/L) | PRSS1R122H | 50 | ~12,500 ± 1,500 *** | ~1,000 |
| PRSS1WT | 50 | ~6,000 ± 800 | ~1,000 | |
| C57BL/6J | 50 | ~4,500 ± 600 | ~1,000 | |
| Pancreatic Edema | PRSS1R122H | 50 | ~0.85 ± 0.05 *** | ~0.40 |
| (Pancreas/Body Weight %) | PRSS1WT | 50 | ~0.60 ± 0.04 | ~0.40 |
| C57BL/6J | 50 | ~0.55 ± 0.03 | ~0.40 |
**P < 0.001 compared to PRSS1WT and C57BL/6J models. Data are representative values compiled from published studies.[1]
Table 2: Histological Comparison of Pancreatic Injury
| Histological Feature | PRSS1R122H Model | PRSS1WT Model |
|---|---|---|
| Edema | Severe, widespread | Moderate |
| Inflammatory Infiltration | Extensive (Neutrophils, Macrophages) | Moderate |
| Acinar Cell Necrosis | Widespread, significant | Focal, less severe |
| Progression to Fibrosis | Develops chronic pancreatitis-like features after acute insult | Recovers with minimal residual damage |
Observations are based on H&E staining 24 hours after a single high-dose cerulein injection.[1][6]
Key Signaling Pathways Implicated
The R122H mutation is believed to cause disease by increasing intrapancreatic trypsin activity.[7] This occurs because the mutation removes a key cleavage site (Arg122), preventing chymotrypsin-mediated degradation of this compound, a crucial safety mechanism.[8][9] The resulting increase in active trypsin within acinar cells triggers downstream pathological signaling.
-
Premature Zymogen Activation: The primary defect is the enhanced and prolonged activity of trypsin within the pancreas, which in turn prematurely activates other digestive zymogens, leading to autodigestion and cell injury.[10]
-
NF-κB Inflammatory Pathway: Increased trypsin activity is a potent trigger for the activation of the NF-κB signaling pathway.[11] This leads to the nuclear translocation of p65 and subsequent upregulation of pro-inflammatory cytokines, driving the robust inflammatory response seen in the pancreas.[11][12]
-
Endoplasmic Reticulum (ER) Stress: While some mutations can cause this compound misfolding and ER stress directly, studies on the R122H model suggest that the observed ER stress is a downstream consequence of the increased trypsin activity, rather than a primary protein misfolding defect.[1][11][13]
References
- 1. JCI - Trypsin activity governs increased susceptibility to pancreatitis in mice expressing human PRSS1R122H [jci.org]
- 2. Chemically Induced Models of Pancreatitis | Pancreapedia [pancreapedia.org]
- 3. Wild-Type Human PRSS2 and PRSS1R122H Cooperatively Initiate Spontaneous Hereditary Pancreatitis in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. inotiv.com [inotiv.com]
- 6. A mouse model of hereditary pancreatitis generated by transgenic expression of R122H this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Histopathology of PRSS1 Hereditary Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse model of PRSS1 p.R122H-related hereditary pancreatitis highlights context-dependent effect of autolysis-site mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse model of PRSS1 p.R122H-related hereditary pancreatitis highlights context-dependent effect of autolysis-site mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hereditary pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trypsin activity governs increased susceptibility to pancreatitis in mice expressing human PRSS1R122H - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Insights into the Pathogenesis of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hereditary pancreatitis caused by mutation induced misfolding of human cationic this compound - a novel disease mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Specificity of Human Trypsinogen Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the substrate specificities of the three major human trypsinogen isoforms: cationic this compound (PRSS1), anionic this compound (PRSS2), and mesothis compound (PRSS3). Understanding the distinct substrate preferences of these enzymes is crucial for research into digestive physiology, pancreatitis, and for the development of targeted therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and provides a visual workflow for substrate specificity analysis.
At a Glance: Comparative Substrate Specificity
The three human trypsin isoforms, while all cleaving at the carboxyl side of lysine (B10760008) and arginine residues, exhibit subtle and, in some cases, significant differences in their catalytic efficiencies and substrate preferences. Cationic and anionic trypsins share broad similarities in their activity towards small synthetic substrates and general protein substrates. In contrast, mesotrypsin displays a unique profile, showing remarkable resistance to many proteinaceous trypsin inhibitors and, in fact, degrades them as substrates.
Quantitative Comparison of Kinetic Parameters
The following tables summarize the available kinetic data for the three human trypsin isoforms against various substrates. It is important to note that direct comparison of kinetic parameters across different studies should be done with caution due to potential variations in experimental conditions.
Table 1: Kinetic Parameters against a Synthetic Chromogenic Substrate
| Isoform | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Cationic Trypsin (PRSS1) | N-CBZ-Gly-Pro-Arg-p-nitroanilide | 15 ± 1 | 50 ± 1 | 3.3 x 106 |
| Anionic Trypsin (PRSS2) | N-CBZ-Gly-Pro-Arg-p-nitroanilide | 11 ± 1 | 41 ± 1 | 3.7 x 106 |
| Mesotrypsin (PRSS3) | N-CBZ-Gly-Pro-Arg-p-nitroanilide | 22 ± 2 | 148 ± 4 | 6.7 x 106 |
Data sourced from a study on the specialized function of human mesotrypsin. Experimental conditions: 22 °C.
Table 2: Activity on Protease-Activated Receptors (PARs)
| Isoform | Cell Line (Primary PAR Expressed) | EC50 (nM) |
| Cationic Trypsin (PRSS1) | HBE (PAR-2) | ~5 |
| 1321N1 (PAR-1) | 20 | |
| Anionic Trypsin (PRSS2) | HBE (PAR-2) | ~5 |
| 1321N1 (PAR-1) | 10 | |
| Mesotrypsin (PRSS3) | HBE (PAR-2) | No response |
| 1321N1 (PAR-1) | 60 |
EC50 values represent the concentration of the enzyme required to elicit a half-maximal response in intracellular Ca2+ mobilization. Data indicates that mesotrypsin is a poor activator of PAR-1 and does not activate PAR-2 in epithelial cells[1].
Experimental Protocols
The determination and comparison of substrate specificity for this compound isoforms involve a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Kinetic Analysis using Chromogenic or Fluorogenic Substrates
This is a fundamental method to determine the kinetic parameters (Km, kcat, and kcat/Km) for a specific substrate.
-
Principle: The enzyme's activity is monitored by the cleavage of a synthetic substrate that releases a chromophore or fluorophore. The rate of release is measured over time at various substrate concentrations.
-
Methodology:
-
Enzyme Activation: Recombinant human trypsinogens (PRSS1, PRSS2, and PRSS3) are expressed and purified. The inactive zymogens are then activated to their respective trypsins by incubation with enterokinase.
-
Assay Preparation: A series of reactions are prepared in a microplate format. Each well contains a fixed concentration of the activated trypsin isoform in a suitable buffer (e.g., Tris-HCl with CaCl2).
-
Substrate Addition: The reaction is initiated by adding varying concentrations of a chromogenic (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride) or fluorogenic (e.g., Z-Gly-Pro-Arg-AMC) substrate.
-
Data Acquisition: The increase in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) is monitored over time using a microplate reader. The initial reaction velocity (V0) is calculated for each substrate concentration.
-
Data Analysis: The V0 values are plotted against the substrate concentration. The resulting data are fitted to the Michaelis-Menten equation to determine the Km and Vmax. The kcat is then calculated from Vmax and the enzyme concentration.
-
Substrate Specificity Profiling using Peptide Libraries
This high-throughput method allows for the screening of a large number of potential peptide substrates to identify an enzyme's preferred cleavage motifs.
-
Principle: A library of diverse peptides is incubated with the protease. The resulting cleavage products are then identified, typically by mass spectrometry, to reveal the preferred amino acid sequences at and around the cleavage site.
-
Methodology (Example: PICS - Proteomic Identification of Cleavage Sites):
-
Library Generation: A complex peptide library is generated by digesting a cellular proteome with a known protease (e.g., trypsin, GluC, or chymotrypsin). This creates a diverse set of peptides with defined C-terminal residues.
-
Peptide Modification: The primary amines of all peptides in the library are chemically protected.
-
Protease Digestion: The protected peptide library is incubated with the activated trypsin isoform being tested. Cleavage of a peptide by the test trypsin exposes a new N-terminus.
-
Enrichment: The newly exposed N-termini are specifically labeled with biotin. These biotinylated peptides (representing the prime-side cleavage products) are then enriched using streptavidin-coated beads.
-
Mass Spectrometry Analysis: The enriched peptides are identified and sequenced using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The sequences of the cleavage products are used to determine the preferred amino acids at the P1, P1', and surrounding positions, generating a specificity profile for the enzyme.
-
Visualizing the Workflow
The following diagram illustrates a general experimental workflow for the comparative analysis of this compound isoform substrate specificity.
Caption: Experimental workflow for comparing this compound isoform substrate specificity.
References
A Researcher's Guide to Cross-Reactivity of Trypsinogen Antibodies Across Species
For researchers and drug development professionals, the selection of an appropriate antibody with known species cross-reactivity is a critical step in ensuring the accuracy and validity of experimental results. This guide provides a comparative analysis of trypsinogen antibody cross-reactivity, supported by experimental data, to aid in the selection of suitable reagents for your research needs.
Understanding Antibody Cross-Reactivity
Antibody cross-reactivity refers to the phenomenon where an antibody raised against a specific antigen in one species recognizes and binds to an analogous antigen in a different species. This is largely dependent on the degree of sequence and structural homology of the protein between species. For a protein like this compound, which is highly conserved across many vertebrates, a degree of cross-reactivity is often expected, particularly with polyclonal antibodies that recognize multiple epitopes. However, the specificity of monoclonal antibodies to a single epitope can lead to more variable cross-reactivity profiles.
Performance Comparison of this compound Antibodies
The following tables summarize the cross-reactivity of selected this compound antibodies based on available experimental data. It is important to note that comprehensive quantitative data across a wide range of commercially available antibodies is limited in published literature. The data presented here is based on specific studies and manufacturer-provided information.
Table 1: Experimental Data on Monoclonal Antibody Cross-Reactivity
This table is based on a study by Lafont et al. (1992), which characterized two monoclonal antibodies (Mab G6 and Mab A8) raised against human pancreatic trypsin 1.[1] The cross-reactivity was assessed by Western blot analysis.
| Antibody | Immunogen | Species Tested | Human | Dog | Cattle | Rat | Swine |
| Mab G6 | Human Pancreatic Trypsin 1 | This compound | + | + | - | - | - |
| Mab A8 | Human Pancreatic Trypsin 1 | This compound | + | - | - | - | - |
Legend:
-
+ : Reactive (band detected on Western blot)
-
- : Non-reactive (no band detected on Western blot)
Table 2: Overview of Commercially Available Anti-Trypsin Antibodies and Stated Species Reactivity
This table provides a general overview of the claimed species reactivity for some commercially available anti-trypsin antibodies. This information is typically found on product datasheets and may not be supported by extensive comparative quantitative data. Researchers are strongly encouraged to validate antibody performance in their specific experimental context.
| Antibody Type | Host Species | Stated Species Reactivity |
| Polyclonal | Rabbit | Human, Mouse, Rat, Bovine, Porcine |
| Monoclonal | Mouse | Human |
| Polyclonal | Sheep | Human |
Experimental Protocols for Assessing Cross-Reactivity
Accurate determination of antibody cross-reactivity is crucial. The following are detailed methodologies for key experiments used to evaluate this parameter.
Western Blot Protocol for Cross-Reactivity Assessment
Western blotting provides a semi-quantitative assessment of an antibody's ability to bind to a target protein from different species.
-
Sample Preparation: Prepare protein lysates from the pancreas or relevant tissues of the species of interest (e.g., human, mouse, rat, dog, pig, bovine). Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate 20-30 µg of each protein lysate on a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-trypsinogen antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system. The presence and intensity of a band at the expected molecular weight for this compound (approximately 24 kDa) indicates reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Cross-Reactivity Evaluation
ELISA can provide a more quantitative measure of antibody-antigen binding and is suitable for comparing the relative affinity of an antibody for this compound from different species.
-
Coating: Coat the wells of a 96-well microplate with 100 µL of purified this compound from different species (e.g., human, mouse, rat) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the wells with 200 µL of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add 100 µL of the primary anti-trypsinogen antibody, serially diluted in blocking buffer, to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 2N sulfuric acid to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of antibody bound to the this compound from each species.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures used to assess antibody cross-reactivity.
References
Unveiling the Sentinels: A Comparative Guide to the Efficacy of Trypsinogen Activation Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of trypsinogen activation and its inhibition is paramount. Premature activation of this potent digestive enzyme within the pancreas can lead to pancreatitis and other serious health implications. This guide provides a comprehensive comparison of various inhibitors, supported by experimental data, to aid in the selection of appropriate molecules for research and therapeutic development.
This compound, the inactive precursor of trypsin, is produced in the pancreas and secreted into the small intestine. Its activation is a critical step in protein digestion, initiated by the enzyme enteropeptidase, which cleaves a small peptide from this compound to form active trypsin. Trypsin then auto-catalytically activates more this compound and other digestive proenzymes. The body has natural safeguards against premature this compound activation, including the storage of this compound in zymogen granules and the presence of endogenous inhibitors. When these mechanisms fail, pathological conditions can arise.
This guide delves into the efficacy of different classes of trypsin inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of the key biological and experimental processes.
Comparative Efficacy of Trypsin Inhibitors
The inhibitory potency of different compounds against trypsin is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value for these parameters indicates a more potent inhibitor. The following table summarizes the efficacy of a selection of natural and synthetic trypsin inhibitors based on available experimental data. It is important to note that direct comparison of values across different studies should be approached with caution due to variations in experimental conditions.
| Inhibitor Class | Specific Inhibitor | Source Organism/Type | Target Protease(s) | Ki (nM) | IC50 (µM) | Reference |
| Natural Protein Inhibitors | Bowman-Birk Inhibitor (BBI) | Glycine max (Soybean) | Trypsin, Chymotrypsin | - | - | [1][2] |
| Kunitz Trypsin Inhibitor (KTI) | Glycine max (Soybean) | Trypsin | - | - | [1][2] | |
| Rhynchosia sublobata BBI (RsBBI) | Rhynchosia sublobata | Trypsin, Chymotrypsin | 128.5 ± 4.5 | - | [3] | |
| Rhynchosia sublobata KI (RsKI) | Rhynchosia sublobata | Trypsin | 172.0 ± 9.2 | - | [3] | |
| Lympho-Epithelial Kazal-Type-related Inhibitor (LEKTI) | Human | Trypsin, Plasmin, Cathepsin G, Elastase | 849 ± 55 | - | [4] | |
| Synthetic Inhibitors | E-64d (Aloxistatin) | Synthetic | Cysteine Proteases (also affects Trypsin) | - | 1.1 (for Cathepsin B) | [5][6] |
| CA-074me | Synthetic | Cathepsin B | - | 0.0363 (for Cathepsin B) | [7][8][9] | |
| NAP858 | Synthetic | Trypsin-like Serine Proteases | - | - | [10][11] |
Note: A direct comparison of Bowman-Birk Inhibitor (BBI) and Kunitz Trypsin Inhibitor (KTI) from soybean has shown that BBTI has a roughly 10-fold stronger affinity for trypsin compared to KTI[1].
Visualizing the Landscape of this compound Activation and Inhibition
To better understand the processes involved, the following diagrams illustrate the this compound activation pathway and a typical experimental workflow for assessing inhibitor efficacy.
Experimental Protocols
The following provides a generalized methodology for a trypsin inhibition assay, which can be adapted for specific inhibitors and research questions.
Objective: To determine the inhibitory effect of a test compound on the enzymatic activity of trypsin.
Materials:
-
Purified trypsin (e.g., bovine pancreatic trypsin)
-
Chromogenic or fluorogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BApNA)
-
Test inhibitor compounds at various concentrations
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing CaCl2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability).
-
Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
Prepare the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the trypsin solution to each well (except for the blank wells).
-
Add varying concentrations of the test inhibitor to the wells containing trypsin. Include control wells with no inhibitor.
-
Add assay buffer to bring the total volume in each well to a consistent level before adding the substrate.
-
Prepare blank wells containing only the assay buffer and substrate to measure background signal.
-
-
Pre-incubation:
-
Incubate the microplate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.
-
Immediately place the microplate in the microplate reader.
-
Measure the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time at regular intervals. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the absorbance/fluorescence versus time plot.
-
Subtract the rate of the blank from all other rates.
-
Express the remaining trypsin activity as a percentage of the activity in the control well (no inhibitor).
-
Plot the percentage of trypsin activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.
-
If the mechanism of inhibition is known, the inhibition constant (Ki) can be calculated using appropriate kinetic models (e.g., Michaelis-Menten kinetics with competitive, non-competitive, or uncompetitive inhibition models).
-
This guide provides a foundational understanding of the comparative efficacy of various trypsin inhibitors. For researchers and drug developers, a thorough evaluation of these and other potential inhibitors using standardized and rigorous experimental protocols is essential for advancing our ability to control the activity of this crucial enzyme in both physiological and pathological contexts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. oar.icrisat.org [oar.icrisat.org]
- 4. Inhibition of serine proteinases plasmin, trypsin, subtilisin A, cathepsin G, and elastase by LEKTI: a kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Wild-Type and Mutant Trypsinogen Function via In Vitro Assays
For Immediate Publication
This guide provides a detailed functional comparison between wild-type human cationic trypsinogen (PRSS1) and its clinically relevant mutants, primarily those associated with hereditary pancreatitis. The data presented herein is derived from established in vitro assays designed to probe the key biochemical properties of this compound, including its activation, enzymatic activity, and stability. This document is intended for researchers, scientists, and drug development professionals investigating pancreatic physiology and pathology.
Mutations in the PRSS1 gene can lead to a gain-of-function phenotype, resulting in increased autoactivation of this compound and elevated levels of active trypsin within the pancreas.[1][2][3][4] This premature and uncontrolled trypsin activity is a critical initiating event in the pathogenesis of pancreatitis.[4][5] This guide focuses on common mutants such as p.N29I and p.R122H, which account for a significant percentage of hereditary pancreatitis cases, to illustrate these functional differences.[1][2]
Quantitative Comparison of this compound Variants
The functional consequences of PRSS1 mutations are most clearly demonstrated by quantifying changes in autoactivation rates and the catalytic efficiency of the resulting trypsin. The following tables summarize key data from in vitro functional studies.
Table 1: Autoactivation of Wild-Type vs. Mutant this compound
| This compound Variant | Relative Autoactivation Rate (% of Wild-Type) | Key Observation | Reference |
| Wild-Type (WT) | 100% | Baseline autoactivation. | [1][6] |
| p.N29I | Markedly Enhanced | Increases cleavage of the activation peptide.[2] | [1][2] |
| p.N29T | Markedly Enhanced | Significantly enhances autoactivation.[6] | [1][6] |
| p.R122H | Markedly Enhanced | Blocks a key autolysis site, preventing trypsin degradation and leading to higher net activity.[2][6] | [1][2][6] |
| p.A16V | Moderately Increased | Increases autoactivation in the presence of CTRC, but to a lesser extent than highly penetrant mutations.[2] | [2] |
| p.E79K | Markedly Inhibited | In contrast to others, this mutation inhibits autoactivation of cationic this compound but enhances activation of anionic this compound.[7] | [7] |
| p.R116C | Unchanged | This mutation does not alter activation but causes protein misfolding and reduced secretion.[8] | [8] |
Table 2: Kinetic Parameters of Trypsin Derived from Wild-Type and Mutant this compound
Kinetic parameters (Km, kcat) measure the catalytic efficiency of the activated enzyme (trypsin) on a synthetic substrate. While many pancreatitis-associated mutations primarily affect the activation of the zymogen rather than the kinetics of the final enzyme, subtle changes can be observed.
| Trypsin Variant | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Wild-Type | Boc-Gln-Ala-Arg-AMC | Typical Range: 50-150 | Typical Range: 10-50 | ~10⁵ - 10⁶ | [9][10] |
| p.R122H | Boc-Gln-Ala-Arg-AMC | Similar to WT | Similar to WT | Similar to WT | [1] |
| p.N29I | Boc-Gln-Ala-Arg-AMC | Similar to WT | Similar to WT | Similar to WT | [1] |
Note: The primary pathogenic effect of mutations like R122H and N29I is on the regulation of this compound activation and degradation, not on the intrinsic catalytic activity of the mature trypsin enzyme itself. Therefore, kinetic parameters for the active enzyme are often comparable to the wild-type.[3][7]
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of this compound function. Below are protocols for the key in vitro assays used to generate the comparative data.
Recombinant this compound Expression and Purification
-
Objective: To produce sufficient quantities of pure wild-type and mutant this compound for functional assays.
-
Methodology:
-
Cloning: The cDNA for human cationic this compound (PRSS1) is cloned into an E. coli expression vector (e.g., pET series). Site-directed mutagenesis is used to introduce desired mutations (e.g., p.N29I, p.R122H).
-
Expression: The expression constructs are transformed into an appropriate E. coli strain (e.g., BL21(DE3)). Protein expression is induced, typically leading to the formation of inclusion bodies.
-
Refolding and Purification: Inclusion bodies are harvested, solubilized in a denaturing buffer (e.g., containing 8M urea), and refolded by rapid dilution into a refolding buffer. The correctly folded this compound is then purified using affinity chromatography.[11]
-
In Vitro this compound Autoactivation Assay
-
Objective: To measure and compare the rate at which different this compound variants are activated by trypsin.
-
Methodology:
-
Reaction Setup: Purified recombinant this compound (wild-type or mutant) is diluted to a final concentration of approximately 2 µM in an activation buffer (e.g., 100 mM Tris-HCl, pH 8.0, 1 mM CaCl₂).[12][13]
-
Initiation: The reaction is initiated by adding a catalytic amount of active trypsin (e.g., 10 nM).[12] The mixture is incubated at 37°C.
-
Activity Measurement: At various time points, aliquots are removed from the activation reaction. The trypsin activity in each aliquot is immediately measured by adding a chromogenic or fluorogenic substrate.
-
Substrate Assay: The aliquot is added to a cuvette or microplate well containing a reaction buffer with a specific trypsin substrate, such as N-Benzoyl-L-arginine ethyl ester (BAEE) or a more sensitive fluorogenic substrate like Boc-Gln-Ala-Arg-AMC.[14][15]
-
Data Analysis: The rate of substrate cleavage (measured as the change in absorbance or fluorescence over time) is proportional to the amount of active trypsin. Plotting trypsin activity versus time reveals the autoactivation kinetics.[13]
-
Trypsin Activity and Kinetics Assay
-
Objective: To determine the Michaelis-Menten kinetic parameters (Km and kcat) of the fully activated trypsin variants.
-
Methodology:
-
Full Activation: Wild-type and mutant trypsinogens are fully activated to trypsin using a catalytic amount of enteropeptidase.[13]
-
Kinetic Measurement: The initial velocity of the reaction is measured across a range of substrate concentrations (e.g., Boc-Gln-Ala-Arg-AMC).
-
Reaction Conditions: The assay is performed in a suitable buffer (e.g., 10 mM Tris, 20 mM CaCl₂, pH 7.4) at a constant temperature (e.g., 37°C).[14]
-
Data Analysis: The initial reaction rates are plotted against substrate concentration. The data are then fitted to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat is calculated from Vmax and the enzyme concentration.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the comparative functional analysis of wild-type and mutant this compound.
Caption: Workflow for comparing wild-type and mutant this compound function.
This compound Activation and Inactivation Pathway
This diagram outlines the key steps in the activation of this compound and the pathways for its regulation, highlighting points where mutations exert their effects.
Caption: Simplified pathway of this compound activation and regulation.
References
- 1. Functional effects of 13 rare PRSS1 variants presumed to cause chronic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human cationic this compound (PRSS1) variants and chronic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical models of hereditary pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trypsin activity governs increased susceptibility to pancreatitis in mice expressing human PRSS1R122H - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic Risk in Chronic Pancreatitis: The Trypsin-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel cationic this compound (PRSS1) N29T and R122C mutations cause autosomal dominant hereditary pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction between this compound isoforms in genetically determined pancreatitis: mutation E79K in cationic trypsin (PRSS1) causes increased transactivation of anionic this compound (PRSS2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hereditary pancreatitis caused by mutation induced misfolding of human cationic this compound - a novel disease mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. Autoactivation of Mouse Trypsinogens Is Regulated by Chymotrypsin C via Cleavage of the Autolysis Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring digestive protease activation in the mouse pancreas - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Commercial Trypsinogen Activity Kits: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the accurate measurement of trypsinogen and trypsin activity is crucial for a wide range of applications, from studying digestive physiology to assessing the efficacy of protease inhibitors. A variety of commercial kits are available, each employing different methodologies and offering distinct advantages. This guide provides a side-by-side comparison of popular commercial kits, supported by a detailed overview of their experimental protocols and a visual representation of the underlying assay principles.
Performance Comparison of Commercial Kits
| Feature | Abcam (ab102531) | Sigma-Aldrich (MAK050) | Elabscience (E-BC-K843-M) | Chondrex, Inc. (3043) | BPS Bioscience (80223) |
| Assay Principle | Colorimetric | Colorimetric | Colorimetric | Colorimetric | Colorimetric |
| Substrate | Chromogenic substrate generating p-nitroaniline (pNA) | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Chromogenic substrate generating p-nitroaniline (pNA) | Boc-Gln-Ala-Arg-pNA | Chromogenic substrate releasing p-nitroanilide (pNA)[1] |
| Detection Wavelength | 405 nm | 405 nm | 405 nm[2] | 405 nm[3] | 405 nm[1] |
| Detection Range | 10-100 mU[4] | Information not readily available | Information not readily available | Information not readily available | Information not readily available |
| Sensitivity | Information not readily available | Information not readily available | 1.86 U/L[2] | Information not readily available | Information not readily available |
| Sample Types | Serum, plasma, urine, tissue/cell culture lysates | Serum, plasma, tissue/cell culture lysates | Animal tissue samples[2] | Tissue homogenates, cell homogenates, culture media, purified enzymes[3] | Purified enzyme and inhibitor screening |
| Assay Time | < 2 hours | 1-2 hours incubation[5] | 10 minutes incubation[2] | 15 to 120 minutes[3] | Not specified |
| Kit Components | Assay Buffer, Trypsin Substrate, Positive Control, pNA Standard, Trypsin Inhibitor, Chymotrypsin Inhibitor[6] | Assay Buffer, Trypsin Substrate, Trypsin, pNA Standard, Trypsin Inhibitor, Chymotrypsin Inhibitor | Reagent I, Reagent II, Reagent III, Standard | Trypsin Reference, Boc-Gln-Ala-Arg-pNA Substrate, Solution B[3] | Purified recombinant trypsin-2, substrate, assay buffer[1] |
| Format | 96-well plate | 96-well plate | 96-well plate | 96-well plate[3] | 96-well plate[1] |
Experimental Principles and Workflow
The majority of commercially available trypsin activity assays are based on a colorimetric principle. In these assays, active trypsin cleaves a synthetic chromogenic substrate, leading to the release of a colored product, typically p-nitroaniline (pNA), which can be quantified by measuring its absorbance at a specific wavelength (usually 405 nm). The rate of pNA formation is directly proportional to the trypsin activity in the sample.
Below is a generalized workflow for a typical colorimetric trypsin activity assay.
Caption: General workflow of a colorimetric trypsin activity assay.
The fundamental signaling pathway of these assays involves the enzymatic reaction at the core of the measurement.
Caption: Activation of this compound and cleavage of a chromogenic substrate.
Detailed Experimental Protocols
The following is a synthesized, detailed protocol for a generic colorimetric trypsin activity assay based on the information from commercially available kits. For precise details, always refer to the manual of the specific kit being used.
I. Reagent Preparation
-
Assay Buffer: Prepare the assay buffer according to the kit's instructions. Keep on ice.
-
Substrate: Reconstitute the chromogenic substrate with the provided solvent (e.g., DMSO or assay buffer).
-
Trypsin Standard (if applicable): Reconstitute the lyophilized trypsin standard with assay buffer to prepare a stock solution.
-
pNA Standard (if applicable): Prepare a series of dilutions from the pNA standard stock solution to generate a standard curve.
-
Positive Control: Reconstitute the positive control with the recommended buffer.
-
Sample Preparation:
-
Tissues or cells: Homogenize in 4 volumes of cold Assay Buffer. Centrifuge at high speed for 10 minutes to obtain a clear supernatant.[4][7]
-
Serum: Can often be used directly, but may require dilution with Assay Buffer.[4][7]
-
Culture media: Centrifuge to remove cells and debris. The supernatant can be used directly.
-
II. Assay Procedure
-
Standard Curve Preparation: Add the prepared pNA or trypsin standards to a 96-well plate in duplicate. Adjust the volume of each well to 50 µL with Assay Buffer.
-
Sample and Control Preparation:
-
Add 2-50 µL of your sample to the wells.
-
For a positive control, add 5 µL of the reconstituted positive control.
-
For a background control, use wells with assay buffer only.
-
Adjust the final volume in all sample and control wells to 50 µL with Assay Buffer.
-
-
Reaction Mix Preparation: Prepare a master mix of the reaction solution. For each well, mix the assay buffer and the chromogenic substrate according to the kit's protocol (e.g., 48 µL Assay Buffer + 2 µL Trypsin Substrate).
-
Initiate the Reaction: Add 50 µL of the Reaction Mix to each well containing the standards, samples, and controls. Mix gently.
-
Incubation: Incubate the plate at 25°C or 37°C (refer to the specific kit manual) for 10 minutes to 2 hours, protected from light.[2][7] The incubation time may need to be optimized based on the trypsin activity in the samples.
-
Measurement:
-
Endpoint Assay: After the incubation period, measure the absorbance at 405 nm using a microplate reader.
-
Kinetic Assay: Measure the absorbance at 405 nm at multiple time points to determine the initial reaction velocity. This is often the more accurate method.[7]
-
III. Data Analysis
-
Subtract the absorbance of the blank (assay buffer) from all readings.
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration or activity of trypsin in the samples by interpolating their absorbance values on the standard curve.
-
Calculate the trypsin activity using the formula provided in the kit manual, which typically takes into account the sample dilution and volume.
This guide provides a foundational understanding of the commercially available kits for measuring this compound activity. For optimal results, it is imperative to follow the specific instructions provided with your chosen kit and to optimize the protocol for your particular sample type and experimental conditions.
References
- 1. cohesionbio.com [cohesionbio.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Enhanced trypsin on a budget: Stabilization, purification and high-temperature application of inexpensive commercial trypsin for proteomics applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trypsin Activity Assay Kit (Colorimetric) (ab102531) | Abcam [abcam.com]
- 7. biocompare.com [biocompare.com]
Validating CRISPR-Cas9 Knockout of Trypsinogen: A Comparative Guide to Western Blot and Functional Assays
For researchers, scientists, and drug development professionals, confirming the successful knockout of a target gene is a critical step in the experimental workflow. This guide provides a comprehensive comparison of two key validation methods for CRISPR-Cas9-mediated knockout of trypsinogen: Western blot and functional assays. We present detailed experimental protocols, quantitative data comparisons, and alternative validation techniques to ensure robust and reliable results.
The precise and permanent disruption of a gene through CRISPR-Cas9 technology requires rigorous validation to confirm the absence of the target protein and its function. In the case of this compound, the inactive precursor of the digestive enzyme trypsin, this validation is crucial for studies related to enzymology, drug discovery, and disease modeling. This guide will delve into the two primary methods for this validation, offering a head-to-head comparison to aid in experimental design and interpretation.
At a Glance: Comparing Validation Methods
A successful this compound knockout strategy should result in the absence of the this compound protein and a corresponding loss of trypsin enzymatic activity. The following table summarizes the key aspects of Western blot and functional assays in validating these outcomes.
| Feature | Western Blot | Functional (Trypsin Activity) Assay |
| Principle | Immuno-detection of the specific this compound protein using antibodies. | Measurement of the enzymatic activity of trypsin, the activated form of this compound. |
| Primary Output | Presence or absence and relative abundance of the this compound protein band. | Quantitative measurement of trypsin's ability to cleave a substrate. |
| Measures | Protein expression. | Protein function. |
| Sensitivity | Can detect low levels of residual protein expression. | Highly sensitive to functional enzyme activity. |
| Quantitative? | Semi-quantitative to quantitative, depending on the protocol and normalization.[1][2] | Highly quantitative. |
| Throughput | Moderate. | High (microplate-based assays). |
| Cost | Moderate (antibodies can be expensive). | Generally lower cost per sample. |
| Time | 1-2 days. | A few hours. |
Quantitative Data Summary
The following tables provide illustrative quantitative data from hypothetical experiments validating this compound knockout.
Table 1: Western Blot Densitometry Analysis
| Sample | This compound Band Intensity (Arbitrary Units) | Normalized to Loading Control (e.g., GAPDH) | % Knockout Efficiency |
| Wild-Type Control | 15,234 | 1.00 | N/A |
| Knockout Clone 1 | 150 | 0.01 | 99% |
| Knockout Clone 2 | 1,289 | 0.08 | 92% |
| Non-targeting Control | 14,987 | 0.98 | N/A |
Table 2: Trypsin Activity Assay
| Sample | Rate of Substrate Cleavage (ΔA405/min) | Trypsin Activity (U/mL) | % Reduction in Activity |
| Wild-Type Control | 0.258 | 1.50 | N/A |
| Knockout Clone 1 | 0.005 | 0.03 | 98% |
| Knockout Clone 2 | 0.021 | 0.12 | 92% |
| Non-targeting Control | 0.255 | 1.48 | N/A |
Visualizing the Validation Workflow
A clear understanding of the experimental process is essential. The following diagram illustrates the general workflow for validating a CRISPR-Cas9 knockout.
References
comparative proteomic analysis of pancreatic juice with and without trypsinogen
A comparative proteomic analysis of pancreatic juice in the context of trypsinogen activation provides crucial insights into the molecular mechanisms underpinning pancreatic health and disease. While a direct comparison of pancreatic juice completely with and without its primary zymogen, this compound, is not physiologically typical, a robust body of research exists comparing the proteomic profiles of pancreatic secretions under conditions of quiescent (inactive) this compound versus those with activated trypsin. This comparison is central to understanding the pathogenesis of pancreatitis, a disease initiated by the premature activation of this compound to trypsin within the pancreas.[1][2]
This guide offers a detailed comparison of the pancreatic juice proteome in these two states, drawing on experimental data from studies on normal pancreatic function and pancreatitis. It is intended for researchers, scientists, and drug development professionals investigating pancreatic diseases and potential therapeutic targets.
Proteomic Differences in Pancreatic Juice: Quiescent vs. Activated this compound
The activation of this compound to trypsin triggers a cascade of proteolytic events, leading to the activation of other zymogens and causing pancreatic auto-digestion and inflammation, the hallmarks of pancreatitis.[1][3] This pathological activation results in significant alterations to the protein composition of pancreatic juice.
Data Presentation: Key Protein Changes
The following table summarizes the key changes in protein abundance observed in pancreatic juice and tissue during pancreatitis, which is characterized by this compound activation. The data is compiled from multiple proteomic studies.[4][5]
| Protein Category | Proteins with Increased Abundance in Activated this compound State (Pancreatitis) | Proteins with Decreased Abundance in Activated this compound State (Pancreatitis) |
| Digestive Enzymes & Zymogens | Activated forms of proteases (e.g., Trypsin, Chymotrypsin)[6] | Zymogen forms (e.g., this compound, Chymothis compound), Pancreatic lipase[4] |
| Inflammatory & Stress Response | Inflammatory markers (e.g., members of the alpha-macroglobulin family), Stress-related proteins[6] | - |
| Cytoskeletal Proteins | Cytoskeletal components[4] | - |
| Metabolic Proteins | - | Proteins related to metabolism[4] |
| Protease Inhibitors | - | Leukocyte elastase inhibitor A[6] |
Experimental Protocols
The methodologies employed in the proteomic analysis of pancreatic juice are critical for obtaining reliable and reproducible data. The following sections detail the key experimental protocols used in the cited studies.
Sample Collection and Preparation
Pancreatic juice samples are typically collected via endoscopic retrograde cholangiopancreatography (ERCP).[7][8] To increase the yield of pancreatic fluid, secretin may be administered intravenously.[7] For studies on pancreatitis, samples are collected from patients diagnosed with the condition. Control samples are obtained from individuals with no significant pancreatic pathology.[5][7]
Immediately after collection, samples are placed on ice and protease inhibitors are often added to prevent ex vivo protein degradation, although some protocols omit this to study the endogenous proteolytic activity. The samples are then centrifuged to remove cellular debris and stored at -80°C.[2]
Protein Fractionation and Digestion
Due to the high complexity and wide dynamic range of protein concentrations in pancreatic juice, fractionation is a common step to reduce complexity. This can be achieved by one-dimensional gel electrophoresis (1-DE).[9][10]
For mass spectrometry-based proteomics, proteins are typically digested into smaller peptides. An in-solution or in-gel digestion protocol is used, most commonly with trypsin. The resulting peptide mixture is then desalted and concentrated prior to mass spectrometry analysis.[11]
Mass Spectrometry and Data Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for identifying and quantifying proteins in pancreatic juice.[7][9] Peptides are separated by liquid chromatography and then ionized and analyzed in a mass spectrometer.
The acquired MS/MS spectra are searched against a protein database (e.g., Swiss-Prot, RefSeq) using search algorithms like SEQUEST or Mascot to identify the peptides and, consequently, the proteins present in the sample.[7] Label-free or label-based (e.g., iTRAQ) quantification methods are used to determine the relative abundance of proteins between different conditions.[4][5]
Signaling Pathways and Experimental Workflows
This compound Activation Cascade in Pancreatitis
The premature activation of this compound within the pancreatic acinar cells is the central event in the initiation of acute pancreatitis.[3] This process triggers a cascade of zymogen activation, leading to cellular injury and inflammation.
This compound activation cascade in pancreatitis.
General Workflow for Proteomic Analysis of Pancreatic Juice
The following diagram illustrates a typical workflow for the comparative proteomic analysis of pancreatic juice.
Proteomic analysis workflow.
References
- 1. Trypsin in pancreatitis: The culprit, a mediator, or epiphenomenon? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound activation in acute and chronic pancreatitis: Is it a prerequisite? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Proteomics as a Systems Approach to Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Pancreas Juice Proteins from Cancer Versus Pancreatitis Using Quantitative Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 7. The Proteome of Normal Pancreatic Juice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomic analysis of pancreatic juice for the identification of biomarkers of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Comprehensive proteomic analysis of human pancreatic juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteomic Analysis of Pancreatic Zymogen Granules: Identification of New Granule Proteins - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different purification methods for trypsinogen
A Head-to-Head Comparison of Trypsinogen Purification Methods
For researchers, scientists, and drug development professionals, the purification of this compound is a critical first step for a multitude of applications, from structural biology to the production of therapeutic proteins. The choice of purification method can significantly impact the yield, purity, and biological activity of the final product. This guide provides an objective comparison of common this compound purification methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate strategy.
The primary methods for this compound purification—affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography—each offer distinct advantages and disadvantages. The optimal choice depends on the source of the this compound (e.g., recombinant expression systems or native sources like the pancreas), the desired level of purity, the required yield, and the scale of the purification.
Comparative Data on this compound Purification
The following table summarizes quantitative data from various studies, offering a glimpse into the performance of different purification strategies. It is important to note that direct comparisons can be challenging due to variations in starting materials, analytical methods, and specific experimental conditions.
| Purification Method | Source Material | Purity (%) | Yield (%) | Specific Activity (U/mg) | Reference |
| Affinity Chromatography (Ecotin) | Recombinant Human this compound (E. coli) | >95% | Not Reported | Not Reported | [1] |
| Affinity Chromatography (Benzamidine) | Commercial Trypsin | Not Reported | ~35% (of active trypsin) | Not Reported | [2] |
| Immunoaffinity & Anion Exchange | Human Seminal Fluid | Homogeneous | Not Reported | Not Reported | [3] |
| Ion-Exchange Chromatography | Commercial Trypsin | High Purity (β-trypsin) | 51% (β-trypsin) | Not Reported | [4][5] |
| Aqueous Two-Phase Extraction & Ion Exchange | Bovine Pancreas Homogenate | Not Reported | 99.7% (Extraction Step) | Not Reported | [6] |
| Ammonium Sulfate Precipitation & Anion Exchange | L. alexandri Pyloric Cecum | Single Band on SDS-PAGE | Not Reported | Not Reported | [7] |
Visualizing Purification Strategies
A general workflow for protein purification, including the stages where different chromatographic techniques are applied, is essential for planning a purification strategy.
Caption: General experimental workflow for this compound purification.
Selecting the most suitable purification method requires careful consideration of several factors.
Caption: Decision-making flowchart for selecting a purification method.
Experimental Protocols
Below are detailed methodologies for the key purification techniques discussed. These protocols are generalized and may require optimization based on the specific source material and laboratory equipment.
Affinity Chromatography
Affinity chromatography is a powerful technique that separates proteins based on a specific and reversible interaction between the protein and a ligand immobilized on a chromatographic matrix.[8] For this compound and trypsin, common ligands include soybean trypsin inhibitor, benzamidine, and ecotin.[2][9][10]
Protocol for Affinity Chromatography using Benzamidine-Agarose:
-
Column Preparation:
-
Pack a chromatography column with p-amino-benzamidine agarose (B213101) resin.[11]
-
Equilibrate the column with 5-10 column volumes of binding buffer (e.g., 0.05 M Tris-HCl, 0.5 M NaCl, pH 8.0).[11]
-
-
Sample Loading:
-
Prepare the crude this compound sample in the binding buffer.
-
Apply the sample to the equilibrated column at a controlled flow rate.[11]
-
-
Washing:
-
Wash the column with 5-10 column volumes of binding buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound this compound using an elution buffer. Common elution strategies include:
-
-
Analysis:
-
Analyze the collected fractions for protein content (A280 or Bradford assay) and trypsin activity after activation with enterokinase.[11]
-
Assess purity using SDS-PAGE.
-
Ion-Exchange Chromatography (IEX)
Ion-exchange chromatography separates molecules based on their net surface charge.[13] For this compound, which has different isoforms with varying isoelectric points (pI), both cation and anion exchange chromatography can be employed depending on the buffer pH.
Protocol for Cation-Exchange Chromatography:
-
Column and Buffer Selection:
-
Column Preparation:
-
Sample Loading:
-
Ensure the sample is in the starting buffer, which can be achieved through dialysis or buffer exchange.
-
Load the sample onto the column.
-
-
Washing:
-
Wash the column with the starting buffer until all unbound proteins are removed (monitor A280).
-
-
Elution:
-
Elute the bound this compound by increasing the ionic strength of the buffer. This is typically done using a linear gradient of NaCl (e.g., 0 to 1 M NaCl) in the starting buffer.[14]
-
Alternatively, a stepwise elution with increasing salt concentrations can be used.
-
-
Analysis:
-
Analyze fractions for protein concentration and this compound activity (after activation).
-
Evaluate purity by SDS-PAGE.
-
Size-Exclusion Chromatography (SEC)
Size-exclusion chromatography, also known as gel filtration, separates molecules based on their hydrodynamic radius (size and shape).[15] It is often used as a final "polishing" step to remove aggregates and other contaminants of different sizes.
Protocol for Size-Exclusion Chromatography:
-
Column and Buffer Selection:
-
Select a size-exclusion resin with an appropriate fractionation range for this compound (molecular weight ~24 kDa).
-
The mobile phase should be a buffer that maintains the stability and solubility of this compound (e.g., 50 mM Tris-HCl, 0.2 M NaCl, pH 8.0).[9]
-
-
Column Preparation:
-
Pack the column and equilibrate with at least two column volumes of the chosen mobile phase.
-
-
Sample Application:
-
Concentrate the partially purified this compound sample to a small volume.
-
Apply the sample to the column. The sample volume should ideally be less than 5% of the total column volume for optimal resolution.
-
-
Elution:
-
Elute the sample with the mobile phase at a constant flow rate. Molecules are separated based on size, with larger molecules eluting first.
-
-
Analysis:
-
Collect fractions and monitor the protein concentration (A280).
-
Analyze the purity and integrity of the this compound in the collected fractions using SDS-PAGE.
-
Conclusion
The purification of this compound can be achieved through various chromatographic techniques, with affinity chromatography offering the highest specificity and ion-exchange chromatography providing a balance of resolution and capacity. Size-exclusion chromatography is an excellent final polishing step. The choice of method or combination of methods will ultimately be guided by the specific requirements of the research or application, including the source of the protein, the desired purity and yield, and economic considerations. The protocols and comparative data presented here serve as a guide for developing a robust and efficient purification strategy for this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Enhanced trypsin on a budget: Stabilization, purification and high-temperature application of inexpensive commercial trypsin for proteomics applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression and Characterization of this compound Produced in the Human Male Genital Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Purification and characterization of trypsin from Luphiosilurus alexandri pyloric cecum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. conductscience.com [conductscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Affinity chromatography of bovine trypsin. A rapid separation of bovine α- and β-trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biochemlab.umb.edu [biochemlab.umb.edu]
- 12. karger.com [karger.com]
- 13. conductscience.com [conductscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Size-exclusion high performance liquid chromatography of native this compound, the denatured protein, and partially refolded molecules. Further evidence that non-native disulfide bonds are dominant in refolding the completely reduced protein - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the interaction of trypsinogen with other proteins using co-immunoprecipitation
For researchers, scientists, and drug development professionals, understanding the intricate dance of protein interactions is paramount. This guide provides a comprehensive comparison of methodologies for validating the interaction of trypsinogen with its protein partners, focusing on the gold-standard technique of co-immunoprecipitation (Co-IP).
This compound, the inactive precursor of the digestive enzyme trypsin, plays a critical role in protein digestion.[1][2] Its synthesis, storage, and activation are tightly regulated processes involving a network of protein interactions.[1][3] Dysregulation of these interactions can lead to premature activation of this compound within the pancreas, a key event in the pathogenesis of pancreatitis. Co-immunoprecipitation is a powerful technique to isolate and identify proteins that bind to this compound within its native cellular environment, providing crucial insights into these regulatory mechanisms.
Comparing Co-Immunoprecipitation Strategies for this compound Interaction Analysis
While the core principle of Co-IP remains the same—using an antibody to pull down a target protein and its binding partners—several variations can be employed. The choice of method depends on the specific research question, the nature of the interaction, and the available resources.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Traditional Co-IP with Western Blot | The "bait" protein (this compound) is immunoprecipitated, and the co-precipitated "prey" proteins are detected by Western blotting using specific antibodies. | Relatively simple and cost-effective. Good for validating interactions with known or suspected partners. | Low-throughput. Requires a specific antibody for each potential interacting partner. May miss novel interactors. | Confirming a hypothesized interaction between this compound and a specific protein. |
| Co-IP coupled with Mass Spectrometry (Co-IP-MS) | After immunoprecipitation of the bait protein, the entire complex of interacting proteins is eluted and identified using mass spectrometry. | High-throughput and unbiased. Can identify a wide range of novel interacting partners. | More complex and expensive. Requires specialized equipment and bioinformatics expertise for data analysis. | Discovering the complete interactome of this compound in an unbiased manner. |
| Cross-linking Co-IP | Cells are treated with a cross-linking agent before lysis to stabilize transient or weak protein interactions. | Captures transient or low-affinity interactions that might be lost during standard Co-IP. | Cross-linking can create artificial interactions. Optimization of cross-linker concentration and reaction time is critical. | Investigating transient interactions, such as those involved in the folding or transport of this compound. |
Experimental Protocols
Below are detailed protocols for a standard Co-IP experiment to validate the interaction of this compound with a hypothetical interacting protein, "Protein X," in pancreatic acinar cells, followed by analysis using both Western Blot and Mass Spectrometry.
I. Co-Immunoprecipitation of Endogenous this compound
This protocol describes the immunoprecipitation of this compound from a pancreatic cell line (e.g., AR42J).
A. Cell Lysis
-
Culture pancreatic acinar cells to 80-90% confluency.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 ml of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) per 10 cm dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable method (e.g., BCA assay).
B. Immunoprecipitation
-
Pre-clear the lysate by adding 20 µl of Protein A/G agarose (B213101) beads to 1 mg of total protein and incubating for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
Add 2-5 µg of anti-trypsinogen antibody or a corresponding isotype control IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µl of Protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads three to five times with 1 ml of ice-cold wash buffer (a less stringent version of the lysis buffer, e.g., without SDS). After the final wash, remove all supernatant.
C. Elution
-
To elute the protein complexes, add 40 µl of 2X Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Centrifuge at 14,000 x g for 1 minute to pellet the beads.
-
The supernatant contains the immunoprecipitated proteins.
II. Downstream Analysis
A. Western Blot Analysis
-
Load the eluted samples and an input control (a small fraction of the cell lysate before immunoprecipitation) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against "Protein X" overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
B. Mass Spectrometry Analysis
-
Elute the protein complexes from the beads using a non-denaturing elution buffer (e.g., glycine-HCl, pH 2.5) and neutralize immediately.
-
Alternatively, perform on-bead digestion. Wash the beads with an appropriate digestion buffer (e.g., ammonium (B1175870) bicarbonate).
-
Add sequencing-grade trypsin and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).
Visualizing the Workflow and Potential Pathways
To better illustrate the experimental process and the potential biological context of this compound interactions, the following diagrams are provided.
Caption: Workflow for Co-immunoprecipitation of this compound.
Caption: Potential Interaction Points in the this compound Lifecycle.
Interpreting the Data: A Hypothetical Case Study
Following a Co-IP-MS experiment using an anti-trypsinogen antibody, a list of potential interacting proteins is generated. To distinguish true interactors from non-specific background proteins, a quantitative comparison with a control immunoprecipitation (using a non-specific IgG) is essential. The results can be summarized in a table as shown below.
| Protein ID | Protein Name | Fold Enrichment (this compound IP / IgG IP) | p-value | Function | Potential Role in this compound Biology |
| P07477 | Trypsin-1 | 50.2 | <0.001 | Digestive Enzyme | Bait Protein |
| P00766 | Chymothis compound A | 15.8 | <0.01 | Digestive Enzyme Precursor | Co-packaged in zymogen granules |
| P01031 | Pancreatic secretory trypsin inhibitor (SPINK1) | 12.5 | <0.01 | Trypsin Inhibitor | Prevents premature this compound activation[1] |
| P11021 | Heat shock protein 70 (HSP70) | 8.3 | <0.05 | Chaperone | Assists in protein folding in the ER |
| Q9Y6C9 | Syntaxin-3 | 4.1 | <0.05 | SNARE protein | Involved in zymogen granule exocytosis |
In this hypothetical example, proteins with a high fold enrichment and a low p-value are considered high-confidence interactors. Chymothis compound is expected as it is co-localized with this compound in zymogen granules. The interaction with SPINK1 is crucial for preventing premature activation. HSP70 suggests a role in the folding and quality control of this compound in the endoplasmic reticulum. Syntaxin-3 points to an involvement in the secretory pathway. These findings would then require further validation through targeted Co-IP and Western blotting.
By combining these robust experimental approaches with careful data analysis, researchers can unravel the complex network of protein interactions that govern the function of this compound, paving the way for a deeper understanding of digestive physiology and the development of novel therapies for pancreatic diseases.
References
A Comparative Guide to Trypsinogen Isoform Gene Expression Across Human Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gene expression levels of three key trypsinogen isoforms—cationic this compound (PRSS1), anionic this compound (PRSS2), and meso-trypsinogen (PRSS3)—across a range of human tissues. The data presented is crucial for understanding the tissue-specific roles of these proteases and for identifying potential off-target effects in drug development.
Quantitative Gene Expression Analysis
The following table summarizes the median gene expression levels of PRSS1, PRSS2, and PRSS3 in Transcripts Per Million (TPM) across various human tissues. This data is derived from the Genotype-Tissue Expression (GTEx) project, which provides a large-scale, publicly available dataset of RNA-sequencing from a wide array of human tissues.[1][2][3][4][5][6]
| Tissue | PRSS1 (Cationic this compound) Median TPM | PRSS2 (Anionic this compound) Median TPM | PRSS3 (Meso-trypsinogen) Median TPM |
| Pancreas | 202269.30 | 10834.10 | 45.70 |
| Small Intestine (Terminal Ileum) | 8.75 | 0.21 | 0.54 |
| Stomach | 0.21 | 0.05 | 0.12 |
| Colon (Transverse) | 0.15 | 0.03 | 0.28 |
| Lung | 0.00 | 0.00 | 0.02 |
| Liver | 0.00 | 0.00 | 0.00 |
| Brain (Cortex) | 0.00 | 0.00 | 0.09 |
| Spleen | 0.11 | 0.02 | 0.02 |
| Kidney (Cortex) | 0.00 | 0.00 | 0.02 |
| Skeletal Muscle | 0.00 | 0.00 | 0.00 |
| Heart (Left Ventricle) | 0.00 | 0.00 | 0.00 |
| Adipose (Subcutaneous) | 0.00 | 0.00 | 0.00 |
Data Source: GTEx Portal V8
As the data indicates, the pancreas is the predominant site of expression for all three this compound isoforms, with PRSS1 showing exceptionally high levels.[7] Expression in other tissues is significantly lower, often near or at the limit of detection. This highlights the highly specialized function of the pancreas in producing these digestive enzymes.
Experimental Protocols
The quantitative data presented in this guide is typically generated using the following experimental methodologies:
RNA-Sequencing (RNA-Seq)
RNA-Seq is a high-throughput sequencing technique used to profile the entire transcriptome of a tissue. The general workflow is as follows:
-
Tissue Homogenization and RNA Extraction: Total RNA is isolated from tissue samples using methods such as TRIzol reagent or commercially available kits. The quality and quantity of the extracted RNA are assessed using spectrophotometry and capillary electrophoresis.
-
Library Preparation: The extracted RNA is converted into a cDNA library. This process typically involves mRNA selection (poly-A selection) or ribosomal RNA depletion, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared library is sequenced using a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads are aligned to a reference genome. The number of reads mapping to each gene is then counted and normalized to account for sequencing depth and gene length. The expression level is commonly reported in Transcripts Per Million (TPM).
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)
RT-qPCR is a sensitive method used to quantify the expression of specific genes. It is often used to validate the findings of RNA-Seq experiments.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted as described for RNA-Seq. A fixed amount of RNA is then reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Primer Design: Gene-specific primers are designed to amplify a unique region of the target gene (e.g., PRSS1, PRSS2, or PRSS3).
-
qPCR Reaction: The qPCR reaction is set up with the cDNA, primers, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The reaction is run in a real-time PCR thermal cycler.
-
Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each gene. The relative expression of the target gene is calculated by normalizing its Ct value to that of a stably expressed housekeeping gene (e.g., GAPDH, ACTB).
Signaling Pathway and Functional Context
Trypsinogens are precursors of trypsin, a serine protease that plays a central role in digestion. Beyond its digestive functions, trypsin is also known to activate Protease-Activated Receptors (PARs), which are involved in various signaling pathways. The diagram below illustrates a hypothetical signaling cascade initiated by the activation of a PAR by trypsin.
References
- 1. Tissue, age, sex, and disease patterns of matrisome expression in GTEx transcriptome data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. The Genotype-Tissue Expression (GTEx) Project: Linking Clinical Data with Molecular Analysis to Advance Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimating tissue-specific peptide abundance from public RNA-Seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genotype-Tissue Expression (GTEx) | NIH Common Fund [commonfund.nih.gov]
- 7. Tissue expression of PRSS1 - Staining in pancreas - The Human Protein Atlas [proteinatlas.org]
A Comparative Guide: Cross-Validation of Trypsinogen Immunoassay with Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of trypsinogen: the well-established immunoassay and the increasingly powerful mass spectrometry. This document outlines the experimental protocols for both methods, presents a comparative analysis of their performance characteristics, and offers visual workflows to aid in understanding the cross-validation process.
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance characteristics. The following table summarizes the typical quantitative performance of this compound immunoassays and provides representative performance metrics for a mass spectrometry-based approach. It is important to note that while data for commercial immunoassays are readily available, a fully validated and published LC-MS/MS assay for this compound with comprehensive performance data is not yet widely established. The mass spectrometry data presented here are representative of what can be achieved for protein quantification using this technology.
| Performance Metric | This compound Immunoassay (ELISA) | Mass Spectrometry (LC-MS/MS) |
| Linearity/Dynamic Range | Typically 0.1 to 10 ng/mL | Potentially wider, e.g., 0.5 to 500 ng/mL (assay dependent) |
| Lower Limit of Quantification (LLOQ) | ~0.1 ng/mL | ~0.5 ng/mL (can be lower with optimization) |
| Precision (Intra-assay %CV) | <10% | <15% |
| Precision (Inter-assay %CV) | <12% | <15% |
| Accuracy (% Recovery) | 85-115% | 80-120% |
| Specificity | High, but potential for cross-reactivity with related proteins | Very high, based on unique peptide fragmentation |
| Throughput | High (96-well plate format) | Lower to moderate, depends on sample preparation and run time |
| Multiplexing Capability | Limited (single analyte per well) | High (multiple proteins/peptides in a single run) |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the quantification of this compound using a sandwich ELISA and a bottom-up LC-MS/MS approach.
This compound Immunoassay: Sandwich ELISA Protocol
This protocol is a generalized representation based on commercially available human this compound ELISA kits.
-
Plate Preparation:
-
A 96-well microplate is pre-coated with a monoclonal antibody specific for human this compound.
-
The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound substances.
-
-
Standard and Sample Preparation:
-
A series of standards of known this compound concentrations are prepared by serial dilution of a stock solution.
-
Biological samples (e.g., serum, plasma) are diluted to fall within the assay's linear range.
-
-
Incubation:
-
100 µL of standards and samples are added to the appropriate wells.
-
The plate is incubated for 1-2 hours at 37°C to allow the this compound to bind to the capture antibody.
-
The plate is washed to remove unbound components.
-
-
Detection:
-
100 µL of a biotin-conjugated detection antibody, also specific for human this compound, is added to each well.
-
The plate is incubated for 1 hour at 37°C. This antibody binds to a different epitope on the captured this compound, forming a "sandwich".
-
The plate is washed again.
-
-
Signal Generation:
-
100 µL of Streptavidin-HRP (Horseradish Peroxidase) conjugate is added to each well and incubated for 30 minutes at 37°C. The streptavidin binds to the biotin (B1667282) on the detection antibody.
-
After another wash step, 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes the conversion of TMB to a blue-colored product.
-
-
Measurement:
-
The reaction is stopped by adding 50 µL of a stop solution (e.g., 2N H₂SO₄), which changes the color from blue to yellow.
-
The optical density (OD) of each well is measured at 450 nm using a microplate reader.
-
A standard curve is generated by plotting the OD values of the standards against their known concentrations. The concentration of this compound in the samples is then interpolated from this curve.
-
This compound Quantification by Mass Spectrometry: LC-MS/MS Protocol
This is a representative "bottom-up" proteomics workflow for the quantification of a protein like this compound in a complex biological matrix such as serum. This protocol would require optimization and validation specifically for this compound.
-
Sample Preparation and Protein Denaturation:
-
To 50 µL of serum, a known amount of a stable isotope-labeled (e.g., ¹³C, ¹⁵N) version of a unique this compound peptide is added as an internal standard.
-
Proteins in the sample are denatured using a chaotropic agent like urea (B33335) or by heat to unfold them and make them accessible to enzymatic digestion.
-
-
Reduction and Alkylation:
-
Disulfide bonds within the proteins are reduced using a reducing agent like DTT (dithiothreitol) at 60°C for 1 hour.
-
The resulting free sulfhydryl groups are then alkylated with iodoacetamide (B48618) at room temperature in the dark for 30 minutes to prevent them from reforming.
-
-
Tryptic Digestion:
-
The protein mixture is diluted to reduce the concentration of the denaturant.
-
Sequencing-grade trypsin is added at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w).
-
The digestion is carried out overnight (12-18 hours) at 37°C. Trypsin specifically cleaves the protein C-terminal to lysine (B10760008) and arginine residues, generating a mixture of peptides.[1][2]
-
-
Peptide Cleanup:
-
The digestion is stopped by acidification (e.g., with formic acid).
-
The resulting peptide mixture is desalted and purified using a solid-phase extraction (SPE) method, such as a C18 cartridge, to remove salts and detergents that can interfere with mass spectrometry analysis.
-
-
LC-MS/MS Analysis:
-
The purified peptides are injected into a liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).
-
The peptides are separated on a reverse-phase column (e.g., C18) using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing a small amount of formic acid.
-
As the peptides elute from the LC column, they are ionized (typically by electrospray ionization - ESI) and introduced into the mass spectrometer.
-
-
Data Acquisition and Analysis:
-
The mass spectrometer is operated in a targeted mode, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
In the first stage of the mass spectrometer (MS1), the precursor ion (the intact peptide of interest from this compound) is selected.
-
This precursor ion is then fragmented in a collision cell, and in the second stage (MS2), specific fragment ions (product ions) that are unique to that peptide are selected and detected.[3]
-
The intensity of the signal from the product ions of the native this compound peptide is compared to the signal from the product ions of the stable isotope-labeled internal standard peptide.
-
This ratio is used to calculate the concentration of the this compound peptide, and by extension, the this compound protein in the original sample, by referencing a calibration curve prepared with known concentrations of the native peptide and a fixed concentration of the internal standard.
-
Visualizing the Workflows
To further elucidate the experimental processes, the following diagrams illustrate the key steps in a this compound immunoassay and a mass spectrometry-based workflow for cross-validation.
References
Safety Operating Guide
Safeguarding Laboratory Operations: A Step-by-Step Guide to Trypsinogen Disposal
For researchers, scientists, and professionals in drug development, the proper disposal of biological reagents like trypsinogen is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only mitigates potential hazards but also ensures regulatory compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, consolidating best practices from safety data sheets and laboratory guidelines.
This compound, the inactive precursor of the enzyme trypsin, is a common reagent in cell culture and proteomics.[1] While not as hazardous as its active form, improper disposal can still pose risks. The following procedures outline the necessary precautions and methods for safe and effective inactivation and disposal.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes the risk of exposure and ensures personal safety.
Essential PPE includes:
-
Eye Protection: Safety glasses or goggles to shield from splashes.[3][4]
-
Protective Clothing: A lab coat or other suitable covering to protect clothing and skin.[2][4]
-
Respiratory Protection: In situations where aerosols or dust may be generated, such as during a spill cleanup of powdered this compound, respiratory protection is necessary.[2][3][4][5]
Always handle this compound in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any aerosols or dust.[3][4][5][6] It is also crucial to wash hands thoroughly after handling the material.[5][7]
Spill Management
In the event of a this compound spill, immediate and appropriate action is required to contain and clean the affected area.
For solid spills:
-
Carefully wipe up the solid material and place it in a sealed bag or container for disposal.[4]
For liquid spills:
-
Absorb the spill with an inert material, such as granulated clay or absorbent pads.[5]
-
Place the absorbent material into a sealed container for disposal.[5]
-
Clean the spill site with water after the material has been collected.[4]
For large spills, it may be necessary to restrict access to the area and use appropriate respiratory protection during cleanup.[8][9]
Inactivation and Disposal Procedures
Prior to disposal, this compound solutions should be inactivated to eliminate any potential enzymatic activity. Two primary methods for inactivation are chemical treatment and heat.
Chemical Inactivation: A common and effective method for inactivating enzymes is treatment with a bleach solution.[5][10]
-
Protocol: Treat the this compound solution with a 5% bleach solution for a duration of 12-16 hours.[5] After the inactivation period, the solution can be further diluted with a large volume of water before being discharged into the sewerage system.[5][10] Always adhere to local regulations regarding drain disposal.[7]
Heat Inactivation: Heat can also be used to denature and inactivate proteins.[10]
-
Protocol: Heat the this compound solution to 100°C and maintain this temperature for at least 30 minutes.[10] After allowing the solution to cool to room temperature, it can be disposed of down the drain with copious amounts of water, in accordance with local regulations.[10]
The table below summarizes the key quantitative parameters for these inactivation methods.
| Inactivation Method | Reagent/Condition | Concentration/Temperature | Duration |
| Chemical | Bleach Solution | 5% | 12-16 hours[5] |
| Heat | Heat | 100°C | At least 30 minutes[10] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Final Recommendations
-
Consult Local Regulations: Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations for waste disposal.[4][7][8][11]
-
Avoid Mixing Wastes: Do not mix this compound waste with other incompatible chemical wastes.[11]
-
Labeling: Ensure all waste containers are clearly and accurately labeled.[11]
By following these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. receptor.nsm.uh.edu [receptor.nsm.uh.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Trypsin SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. southernbiological.com [southernbiological.com]
- 6. aise.eu [aise.eu]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 9. amfep.org [amfep.org]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Trypsinogen
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling trypsinogen, a widely used enzyme in various research applications. Adherence to these procedural steps will minimize risks and ensure the integrity of your experiments.
Potential Hazards of this compound
This compound and its active form, trypsin, can pose health risks upon exposure. The primary hazards include:
-
Respiratory Sensitization: Inhalation of this compound powder or aerosols can lead to allergic reactions or asthma-like symptoms.[1][2][3][4]
-
Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation.[1][3][4]
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the necessary personal protective equipment to be used when handling this compound, especially in its powdered form.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | A dust respirator is crucial to prevent inhalation of aerosolized particles, which can cause respiratory sensitization.[5] Use a respirator with a P2 or N100/P100/P3 filter for high-efficiency particulate filtration.[4][6][7] |
| Hands | Chemical-resistant, impervious gloves | Nitrile or latex gloves should be worn to prevent skin contact.[8] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal. |
| Eyes | Safety goggles or a face shield | To protect against splashes or airborne particles, safety goggles with side shields or a full-face shield are mandatory.[7][8][9] |
| Body | Laboratory coat, coveralls, or apron | A lab coat or other protective garment should be worn to protect skin and clothing from contamination.[6][9][10] This clothing should be removed before leaving the work area.[10] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is critical for safety and experimental success. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling and Disposal Procedures
1. Preparation:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form to minimize inhalation risk.[5][11]
-
Assemble all necessary equipment and reagents.
-
Put on all required personal protective equipment as detailed in the table above.
2. Weighing and Reconstitution:
-
When weighing powdered this compound, do so carefully to avoid creating dust.[7]
-
Use a spatula to gently transfer the powder.
-
When reconstituting, slowly add the solvent to the powder to prevent aerosolization.
3. Experimental Use:
-
Handle solutions containing this compound with care to avoid splashes to the eyes or skin.
-
If working with cell cultures, follow aseptic techniques in a biological safety cabinet.
4. Spills and First Aid:
-
In case of a spill:
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][12]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][12]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[1]
-
5. Disposal Plan:
-
All materials that have come into contact with this compound, including pipette tips, tubes, and gloves, should be considered chemical waste.
-
Dispose of these materials in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of raw product with household garbage or into the sewerage system.[1]
6. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7][12]
-
Lyophilized enzymes are typically stored frozen at -20°C, while liquid forms are refrigerated at 2-8°C.[1][9][13]
Understanding the Hazard: this compound Activation and Cellular Interaction
This compound itself is an inactive zymogen. However, it can be autoactivated or activated by other proteases to its active form, trypsin. This activation is a key concern in laboratory safety as active trypsin can digest proteins, leading to the observed skin and eye irritation. The diagram below illustrates the hazard pathway upon exposure.
References
- 1. southernbiological.com [southernbiological.com]
- 2. receptor.nsm.uh.edu [receptor.nsm.uh.edu]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. lewisu.edu [lewisu.edu]
- 6. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. Safety Precautions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety guide│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]
- 10. amano-enzyme.com [amano-enzyme.com]
- 11. fishersci.com [fishersci.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ase.org.uk [ase.org.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
